Nitrosoguanidine
説明
Structure
3D Structure
特性
IUPAC Name |
2-nitrosoguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N4O/c2-1(3)4-5-6/h(H4,2,3,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLKTXIHIHFSGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN=O)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40217756 | |
| Record name | Nitrosoguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40217756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
674-81-7 | |
| Record name | N-Nitrosoguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=674-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrosoguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000674817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrosoguanidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33670 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nitrosoguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40217756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NITROSOGUANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0FDZ0E0AE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Nitrosoguanidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the mutagenic and carcinogenic effects of Nitrosoguanidine, with a primary focus on N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). It details the chemical interactions with DNA, the cellular responses to the induced damage, and the resulting genetic alterations. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cancer research.
Core Mechanism of Action: DNA Alkylation
This compound is a potent alkylating agent that exerts its genotoxic effects primarily through the covalent attachment of alkyl groups to DNA bases. The most reactive and mutagenic of these compounds is N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). In aqueous solutions, MNNG can decompose to a highly reactive methyldiazonium ion, which then readily transfers a methyl group to nucleophilic sites on the DNA molecule.
The primary targets for methylation by MNNG are the oxygen and nitrogen atoms of the DNA bases. The most significant of these adducts in terms of mutagenesis are:
-
O⁶-methylguanine (O⁶-MeG): This is the most mutagenic lesion induced by MNNG. The addition of a methyl group to the O⁶ position of guanine disrupts the normal Watson-Crick base pairing. During DNA replication, DNA polymerase often incorrectly pairs O⁶-MeG with thymine instead of cytosine. This mispairing, if not repaired, leads to a G:C to A:T transition mutation in the subsequent round of replication.[1][2]
-
O⁴-methylthymine (O⁴-MeT): MNNG can also methylate the O⁴ position of thymine, which can result in T:A to C:G transition mutations due to mispairing with guanine during DNA replication.[3]
-
N⁷-methylguanine (N⁷-MeG) and N³-methyladenine (N³-MeA): These are the most abundant adducts formed by MNNG.[1] While less directly mutagenic than O-alkylated adducts, they can destabilize the glycosidic bond, leading to depurination and the formation of apurinic (AP) sites. These AP sites are non-instructional and can lead to mutations, typically transversions, during DNA replication.
The formation of these DNA adducts, particularly O⁶-MeG, is the central event initiating the mutagenic and carcinogenic cascade of this compound.
Cellular Responses to this compound-Induced DNA Damage
Cells have evolved sophisticated mechanisms to counteract the deleterious effects of DNA alkylation. The cellular response to MNNG-induced damage is a complex interplay of DNA repair pathways, cell cycle checkpoints, and programmed cell death.
DNA Repair Pathways
Several DNA repair pathways are involved in the removal of MNNG-induced adducts:
-
O⁶-Methylguanine-DNA Methyltransferase (MGMT): This is a direct reversal repair protein that specifically removes the methyl group from the O⁶ position of guanine, transferring it to one of its own cysteine residues.[2][4] This "suicide" mechanism restores the guanine base to its original state in an error-free manner. The expression level of MGMT in a cell is a critical determinant of its susceptibility to the mutagenic effects of MNNG.
-
Base Excision Repair (BER): This pathway is primarily responsible for the repair of N-alkylated bases such as N⁷-MeG and N³-MeA.[1][2][4] The process is initiated by a DNA glycosylase that recognizes and excises the damaged base. The resulting apurinic/apyrimidinic (AP) site is then processed by an AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.
-
Mismatch Repair (MMR): The MMR system can recognize the O⁶-MeG:T mispair that arises during DNA replication. However, instead of correcting the lesion, the MMR system's attempt to repair the mismatch on the newly synthesized strand opposite the O⁶-MeG adduct can lead to futile cycles of repair, resulting in DNA strand breaks and ultimately triggering cell cycle arrest or apoptosis.[5]
Cell Cycle Checkpoints and Apoptosis
MNNG-induced DNA damage can activate cell cycle checkpoints, primarily the G2/M checkpoint, to halt cell division and allow time for DNA repair.[5] This checkpoint activation is often dependent on the ATM and ATR kinases.
If the DNA damage is too extensive to be repaired, the cell may undergo programmed cell death, or apoptosis. MNNG can induce apoptosis through several signaling pathways:
-
p53-Dependent Pathway: In cells with functional p53, DNA damage can lead to the accumulation of p53, which in turn can upregulate pro-apoptotic proteins like Bax and the Fas/CD95/Apo-1 receptor, ultimately leading to caspase activation and cell death.[6]
-
PARP-1-Mediated Cell Death (Parthanatos): Extensive DNA damage can lead to the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1). This overactivation can deplete cellular NAD+ and ATP stores, leading to a form of programmed necrosis known as parthanatos.[7][8][9] This process involves the release of Apoptosis-Inducing Factor (AIF) from the mitochondria.
-
Oxidative Stress: MNNG exposure can also induce the production of reactive oxygen species (ROS), leading to oxidative stress, which can further contribute to DNA damage and cell death.[10]
Quantitative Data on MNNG-Induced Mutagenesis
The mutagenic potency of MNNG is dose-dependent and varies across different organisms and cell types. The following tables summarize some of the available quantitative data on MNNG-induced mutation frequencies.
Table 1: MNNG-Induced Mutation Frequencies in the HPRT Gene of Mammalian Cells
| Cell Line | MNNG Concentration (µM) | Mutation Frequency (per 10⁶ cells) | Reference |
| Human Lymphoblastoid (TK6) | 4 | 8000 | [11] |
| Chinese Hamster Ovary (CHO) | 4 | 273 | |
| Mouse Lymphoma (L5178Y) | Not Specified | 311 |
Table 2: Spectrum of MNNG-Induced Mutations
| Organism/Gene | Predominant Mutation Type | Percentage of Total Mutations | Reference |
| Escherichia coli (genome-wide) | G:C → A:T | 96.6% | [5] |
| Human Cells (lacZ gene) | G:C → A:T | 89% | [12] |
| Human Fibroblasts (HPRT gene, high dose) | G:C → A:T | 80% | |
| Human Fibroblasts (HPRT gene, low dose) | G:C → A:T | 27% |
Experimental Protocols
MNNG Mutagenesis Assay in Mammalian Cells (HPRT Assay)
This protocol outlines a general procedure for determining the mutagenic frequency of MNNG in mammalian cells using the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene as a reporter.
Materials:
-
Mammalian cell line (e.g., CHO, V79, TK6)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)
-
6-thioguanine (6-TG)
-
Cell culture plates and flasks
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Maintain the chosen mammalian cell line in complete culture medium under standard conditions (e.g., 37°C, 5% CO₂).
-
Cell Seeding: Seed a known number of cells into culture flasks and allow them to attach and enter the exponential growth phase.
-
MNNG Treatment: Prepare fresh solutions of MNNG in a suitable solvent (e.g., DMSO) at various concentrations. Remove the culture medium from the cells and add the MNNG-containing medium. Incubate for a defined period (e.g., 2 hours). Include a solvent-only control.
-
Washing: After the treatment period, remove the MNNG-containing medium and wash the cells twice with sterile PBS to remove any residual MNNG.
-
Expression Period: Add fresh complete culture medium and incubate the cells for a period sufficient to allow for the fixation of mutations and the expression of the mutant phenotype (typically 6-8 days). Subculture the cells as necessary during this period, keeping track of the total number of cells.
-
Selection of HPRT Mutants:
-
Determine the cell number.
-
Plate a known number of cells (e.g., 1 x 10⁵ cells/plate) onto culture plates containing selective medium (complete medium supplemented with an appropriate concentration of 6-TG, determined by a prior toxicity test).
-
Plate a smaller number of cells (e.g., 200 cells/plate) onto non-selective medium to determine the plating efficiency.
-
-
Incubation: Incubate the plates for 10-14 days to allow for the formation of colonies.
-
Colony Staining and Counting: Stain the colonies with a suitable stain (e.g., crystal violet) and count the number of colonies on both the selective and non-selective plates.
-
Calculation of Mutation Frequency:
-
Calculate the plating efficiency (PE) = (number of colonies on non-selective plates) / (number of cells plated on non-selective plates).
-
Calculate the mutation frequency (MF) = (number of mutant colonies on selective plates) / (total number of cells plated on selective plates x PE).
-
Analysis of O⁶-Methylguanine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the sensitive and quantitative detection of O⁶-MeG in DNA samples.
Materials:
-
DNA sample (from MNNG-treated cells or tissues)
-
DNA extraction kit
-
Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)
-
O⁶-methyl-2'-deoxyguanosine (O⁶-MedG) standard
-
Stable isotope-labeled internal standard (e.g., [¹⁵N₅]O⁶-MedG)
-
LC-MS/MS system (UPLC coupled to a triple quadrupole mass spectrometer)
-
C18 reverse-phase LC column
Procedure:
-
DNA Extraction: Isolate genomic DNA from MNNG-treated and control cells or tissues using a commercial DNA extraction kit or standard phenol-chloroform extraction.
-
DNA Quantification: Accurately determine the concentration of the extracted DNA using a spectrophotometer or a fluorometric method.
-
Enzymatic Hydrolysis:
-
To a known amount of DNA (e.g., 10-50 µg), add the internal standard.
-
Add a buffer and a cocktail of enzymes (e.g., nuclease P1 and alkaline phosphatase) to digest the DNA into individual deoxynucleosides.
-
Incubate the mixture at 37°C for a sufficient time to ensure complete digestion (e.g., 12-24 hours).
-
-
Sample Cleanup (Optional): Depending on the sample complexity and the sensitivity required, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.
-
LC-MS/MS Analysis:
-
Inject the hydrolyzed DNA sample into the LC-MS/MS system.
-
Separate the deoxynucleosides using a C18 reverse-phase column with a suitable gradient of mobile phases (e.g., water and acetonitrile with a small amount of formic acid).
-
Detect and quantify O⁶-MedG and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for O⁶-MedG and the internal standard need to be optimized.
-
-
Data Analysis:
-
Generate a standard curve by analyzing known amounts of the O⁶-MedG standard.
-
Calculate the amount of O⁶-MeG in the DNA sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Express the results as the number of O⁶-MeG adducts per 10⁶ or 10⁸ normal guanines.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxicity of MNNG by measuring the metabolic activity of cells.
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
MNNG
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
MNNG Treatment: Remove the medium and add fresh medium containing various concentrations of MNNG. Include a solvent-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Express the results as a percentage of the viability of the untreated control cells.
-
Plot the percentage of cell viability against the MNNG concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of MNNG that inhibits cell growth by 50%).
-
Conclusion
This compound, particularly MNNG, is a powerful mutagen and carcinogen that acts through the alkylation of DNA. The formation of O⁶-methylguanine is the primary mutagenic lesion, leading to a high frequency of G:C to A:T transition mutations. The cellular response to MNNG-induced damage is multifaceted, involving a complex interplay of DNA repair mechanisms, cell cycle checkpoints, and apoptotic pathways. Understanding these intricate mechanisms is crucial for assessing the risks associated with exposure to such compounds and for the development of therapeutic strategies to combat their carcinogenic effects. The experimental protocols provided in this guide offer a framework for researchers to investigate the genotoxic effects of this compound and other alkylating agents.
References
- 1. HPRT mutation & 6-TG selection assay - Genetics and Genomics [protocol-online.org]
- 2. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mammalian cell HPRT gene mutation assay: test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunological and mass spectrometry-based approaches to determine thresholds of the mutagenic DNA adduct O6-methylguanine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-methyl-N'-nitro-N-nitrosoguanidine induced DNA sequence alteration; non-random components in alkylation mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mammalian Cell HPRT Gene Mutation Assay: Test Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemically induced mutations in mitochondrial DNA of human cells: mutational spectrum of N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Description of a new amplifiable shuttle vector for mutagenesis studies in human cells: application to N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Properties and Stability of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), a potent mutagen and carcinogen. MNNG is a valuable tool in experimental research for inducing mutagenesis and carcinogenesis to study DNA repair mechanisms and cancer development. This document is intended for researchers, scientists, and drug development professionals who handle or utilize MNNG in their work.
Chemical and Physical Properties
N-methyl-N'-nitro-N-nitrosoguanidine is a yellow crystalline solid.[1][2][3] It is a small molecule with the chemical formula C2H5N5O3.[4][5][6] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 1-methyl-3-nitro-1-nitrosoguanidine | [7] |
| Synonyms | MNNG, Methylnitrothis compound | [3][4][7] |
| CAS Number | 70-25-7 | [3][4][5] |
| Molecular Formula | C2H5N5O3 | [4][5][7] |
| Molecular Weight | 147.09 g/mol | [1][3][7] |
| Appearance | Yellow crystalline solid/powder | [1][3][7] |
| Melting Point | 118 °C (244 °F) with decomposition | [3][5][7] |
| Solubility | Reacts violently with water.[1][2][3] Slightly soluble in water (<0.5%).[7] Soluble in organic solvents like DMSO and ethanol.[8] Almost transparent in hot Methanol.[6] | |
| UV Absorption Maxima (in methanol) | 275 nm (log ε = 4.26), 306 nm (log ε = 3.18), 402 nm (log ε = 2.29) | [7] |
Stability and Decomposition
MNNG is a relatively unstable compound that is sensitive to light, heat, and pH.[2][7] Proper storage and handling are crucial to maintain its integrity and for safety.
Storage: MNNG should be stored frozen (below 0°C or 32°F) in tightly closed polyethylene bottles, which are then placed in a metal can.[1][2][7] It should be kept away from heat, sparks, and open flames.[1][7]
Light Sensitivity: The pure compound is sensitive to light and can change to orange and green colors upon exposure.[7]
Thermal Stability: MNNG decomposes above 100°C (212°F) and can detonate under high impact.[1][2][7] A sample has been reported to explode when melted in a sealed capillary tube.[2]
pH-Dependent Stability: The stability of MNNG is highly dependent on the pH of the solution.
-
Acidic Conditions: At acidic pH, MNNG slowly releases nitrous acid to yield N-methyl-N'-nitroguanidine.[3][7]
-
Neutral and Basic Conditions: MNNG is more stable at neutral to slightly basic pH. The half-life at pH 7.0 (phosphate buffer) and 37°C is 170 hours, while at pH 8.0, the half-life is approximately 200 hours at room temperature.[7] In the presence of concentrated aqueous alkali hydroxides, it is converted to diazomethane.[7] It has been noted that tap water decomposes MNNG much more rapidly than deionized water.[7]
Decomposition Products: Prolonged or improper storage can lead to the formation of several degradation products, including N-methyl-N'-nitroguanidine, N-nitroguanidine, nitrocyanamide, and guanidine.[7]
The decomposition of MNNG in an aqueous alkaline solution to generate diazomethane, a potent methylating agent, is a key aspect of its reactivity.
Chemical Reactivity and Mechanism of Action
The primary mode of action of MNNG as a mutagen and carcinogen is its ability to act as a potent alkylating agent.[3][7] It methylates nucleophilic sites on biological macromolecules, most notably DNA.
DNA Alkylation: MNNG acts by adding a methyl group to the O6 position of guanine and the O4 position of thymine in DNA.[3] This leads to transition mutations (GC to AT).[3] These alkylated bases can mispair during DNA replication, leading to permanent mutations if not repaired by the cell's DNA repair machinery.[3]
Experimental Protocols
Detailed experimental protocols are essential for the safe and effective use of MNNG. The following sections provide methodologies for key experiments.
4.1. Preparation of a Stock Solution of MNNG
-
Objective: To prepare a concentrated stock solution of MNNG for use in cell culture or in vitro assays.
-
Materials:
-
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
-
-
Procedure:
-
Work in a certified chemical fume hood.
-
Weigh out the desired amount of MNNG powder using a calibrated analytical balance.
-
Dissolve the MNNG powder in the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL). Solutions in DMSO can be prepared up to 29 mg/mL.[8]
-
Vortex the solution until the MNNG is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.[8] MNNG solutions are unstable and should be freshly prepared for optimal results.[8]
-
4.2. In Vitro Mutagenesis Assay using MNNG
-
Objective: To induce mutations in a bacterial or mammalian cell line using MNNG.
-
Materials:
-
Bacterial or mammalian cell line of interest
-
Appropriate cell culture medium and supplements
-
MNNG stock solution (prepared as in 4.1)
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
Incubator
-
-
Procedure:
-
Culture the cells to the desired density.
-
Prepare a working solution of MNNG by diluting the stock solution in the appropriate cell culture medium to the final desired concentration.
-
Remove the existing medium from the cells and wash with PBS.
-
Add the MNNG-containing medium to the cells.
-
Incubate the cells with MNNG for a specific period (e.g., 1-2 hours). The incubation time and concentration of MNNG will need to be optimized for the specific cell line and desired level of mutagenesis.
-
After the incubation period, remove the MNNG-containing medium and wash the cells several times with PBS to remove any residual MNNG.
-
Add fresh, MNNG-free medium to the cells and return them to the incubator for recovery and growth.
-
After a suitable recovery period, the cells can be assayed for mutations using appropriate selection methods.
-
Safety Precautions
MNNG is a suspected human carcinogen and a potent mutagen.[1][7] It is also highly flammable and can be explosive.[1][2] Extreme caution must be exercised when handling this compound.
-
Handling: Always handle MNNG in a certified chemical fume hood.[7] Avoid skin contact and inhalation of vapors or dust.[1][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses.
-
Disposal: Dispose of MNNG and any contaminated materials as hazardous waste according to institutional and national guidelines.
This guide provides a foundational understanding of the chemical properties, stability, and handling of MNNG. Researchers should always consult the relevant Safety Data Sheet (SDS) and institutional safety protocols before working with this compound.
References
- 1. N-METHYL-N'-NITRO-N-NITROSOGUANIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Methylnitrothis compound - Wikipedia [en.wikipedia.org]
- 4. Guanidine, N-methyl-N'-nitro-N-nitroso- [webbook.nist.gov]
- 5. accustandard.com [accustandard.com]
- 6. chembk.com [chembk.com]
- 7. N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
A Historical Perspective on Nitrosoguanidine as a Mutagenic Agent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), a potent alkylating agent, has played a pivotal role in the field of genetics and cancer research since its mutagenic properties were first discovered in 1960.[1] This technical guide provides a comprehensive historical perspective on MNNG as a mutagenic agent, detailing its mechanism of action, the types of genetic alterations it induces, and the experimental protocols that were foundational in its study. Furthermore, it explores the impact of MNNG on cellular signaling pathways, a crucial aspect of its role in carcinogenesis.
The Dawn of a Potent Mutagen: Discovery and Early Insights
The journey of MNNG as a powerful tool for inducing genetic mutations began in the early 1960s. Its discovery as a mutagen marked a significant advancement in the study of chemical mutagenesis.[1] Early research quickly established its high efficacy in inducing mutations in a wide range of organisms, from bacteria and yeast to mammalian cells.[2][3] Seminal work by Adelberg, Mandel, and Chen in 1965 laid the groundwork for its widespread use by defining the optimal conditions for mutagenesis in Escherichia coli.[2] These early studies revealed that MNNG's potent mutagenic activity was linked to its ability to chemically modify DNA, a discovery that would be refined in the following years.
Mechanism of Mutagenic Action: The Alkylation of DNA
The primary mechanism by which MNNG induces mutations is through the alkylation of DNA bases. MNNG acts by transferring a methyl group to various positions on the nucleotide bases, with the O6 position of guanine being a primary target.[4] This methylation of guanine to form O6-methylguanine is a critical mutagenic lesion. During DNA replication, O6-methylguanine frequently mispairs with thymine instead of cytosine. This mispairing leads to a G:C to A:T transition mutation in the subsequent round of replication.[5] While other bases can also be alkylated, the formation of O6-methylguanine is considered the principal cause of MNNG's potent mutagenicity.[4] The active agent responsible for this methylation is believed to be diazomethane, which is produced from MNNG under physiological conditions.[4][6]
Quantitative Data on MNNG Mutagenesis
The potency of MNNG as a mutagen is evident in the high frequency of mutations it induces. Early studies provided quantitative data on its effects on various organisms.
Table 1: Mutagenic and Lethal Effects of MNNG on Escherichia coli K-12
| MNNG Concentration (µg/mL) | Treatment Time (min) | Percent Survival | Mutation Frequency (per 10⁸ survivors) | Reference |
| 100 | 30 | ~5 | High (e.g., up to 42.5% auxotrophs) | [2] |
| 1 | 60 | High | Significant increase in double mutants | [7] |
| 0.5 | 240 | High | 5- to 10-fold higher mutation in xthA- strains | [8] |
Table 2: Comparative Mutagenic Effects of MNNG on Different Fungi
| Organism | MNNG Concentration | Survival Rate | Mutation Frequency | Reference |
| Coprinus lagopus | 15 µg/mL for 70 min | Not specified | Lower than expected compared to E. coli | [2] |
| Saccharomyces cerevisiae | Not specified | 20% | ~8% auxotrophs | [2] |
| Saccharomyces cerevisiae | Not specified | Not specified | Up to 50% petite mutants | [2] |
Key Historical Experimental Protocols
The following protocols are based on seminal studies that established the use of MNNG for inducing mutations.
Protocol 1: Mutagenesis of Escherichia coli (Adelberg, Mandel, and Chen, 1965)
This protocol outlines the optimal conditions for inducing mutations in E. coli K-12.
-
Culture Preparation: Grow E. coli cells to the exponential phase in a suitable nutrient broth.
-
Cell Harvest and Washing: Centrifuge the culture to pellet the cells. Wash the cells with a buffer (e.g., Tris-maleate buffer, pH 6.0) to remove residual medium.
-
Mutagenesis: Resuspend the washed cells in the same buffer to a specific cell density. Add MNNG to the desired final concentration (e.g., 100 µg/mL).
-
Incubation: Incubate the cell suspension with MNNG at 37°C for a defined period (e.g., 30 minutes) with gentle shaking.
-
Stopping the Reaction: Terminate the mutagenesis by diluting the cell suspension in a suitable buffer and washing the cells to remove the MNNG.
-
Phenotypic Expression: Resuspend the treated cells in a fresh nutrient broth and incubate for a period to allow for the expression of the induced mutations.
-
Selection and Screening: Plate the culture on selective media to isolate mutants with the desired phenotype (e.g., auxotrophs, antibiotic resistance).
Protocol 2: Mutagenesis of Saccharomyces cerevisiae (General Historical Method)
This protocol provides a general outline for inducing mutations in yeast.
-
Culture Preparation: Grow yeast cells to the desired growth phase (e.g., logarithmic phase) in a complete medium.
-
Cell Harvest and Washing: Pellet the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Mutagenesis: Resuspend the cells in the buffer and add MNNG to the desired concentration.
-
Incubation: Incubate the cell suspension with MNNG for a specific duration, aiming for a desired survival rate (e.g., 20-50%).
-
Inactivation and Washing: Stop the reaction by adding a quenching agent like sodium thiosulfate and wash the cells thoroughly to remove any remaining mutagen.
-
Recovery and Plating: Resuspend the cells in a complete medium for a short recovery period before plating on non-selective and selective media to determine survival and mutation frequencies.
Impact on Cellular Signaling Pathways: A Prelude to Cancer Research
The potent mutagenic and carcinogenic properties of MNNG led to its extensive use in creating animal models for cancer research. These studies provided early insights into the molecular and signaling pathways disrupted during tumorigenesis. A key pathway frequently implicated in MNNG-induced cancers is the Ras-MAPK (Mitogen-Activated Protein Kinase) pathway.
MNNG-induced mutations in Ras proto-oncogenes can lead to the constitutive activation of the Ras protein. Activated Ras, in turn, triggers a downstream signaling cascade, including the phosphorylation and activation of Raf, MEK, and ERK. This sustained signaling promotes uncontrolled cell proliferation, a hallmark of cancer.
Conclusion
From its discovery as a potent mutagen to its application in elucidating fundamental mechanisms of mutation and carcinogenesis, this compound has left an indelible mark on molecular biology and cancer research. The historical studies outlined in this guide not only highlight the power of this chemical mutagen but also underscore the foundational experimental approaches that have paved the way for our current understanding of DNA repair, mutagenesis, and the complex signaling networks that govern cell fate. The legacy of MNNG continues to influence modern research, reminding us of the critical role that such tools play in unraveling the intricate processes of life and disease.
References
- 1. Genetic effects of N-methyl-N'-nitro-N-nitrosoguanidine and its homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. davidmoore.org.uk [davidmoore.org.uk]
- 3. Response of S. cerevisiae to N-methyl-N'-nitro-N-nitrosoguanidine: mutagenesis, survival and DDR gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylnitrothis compound - Wikipedia [en.wikipedia.org]
- 5. N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation in a RecA strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Mechanism of mutagenesis using N-methyl-N'-nitro-N-nitroso-guanidine. Methylation of nucleic acids using N-trideuteriomethyl-N'-nitroso-guanidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutation and DNA replication in Escherichia coli treated with low concentrations of N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
Nitrosoguanidine's Role as an Alkylating Agent in DNA Modification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), a potent mutagen and carcinogen, serves as a critical tool in molecular biology and cancer research for studying the mechanisms of DNA damage and repair. This technical guide provides a comprehensive overview of MNNG's role as a DNA alkylating agent. It details the chemical mechanisms of DNA modification, the formation of various DNA adducts, and the subsequent cellular responses, including DNA repair pathways and the induction of apoptosis. This guide also offers detailed experimental protocols for key assays used to study MNNG's effects and presents quantitative data in a clear, tabular format to facilitate comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear understanding of the complex processes involved.
Introduction
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a monofunctional SN1-type alkylating agent widely used in experimental settings to induce DNA damage.[1][2] Its ability to methylate DNA bases mimics the effects of certain environmental carcinogens and chemotherapeutic agents, making it an invaluable model compound for studying carcinogenesis, mutagenesis, and cellular responses to DNA damage.[2][3] MNNG acts by transferring a methyl group to nucleophilic sites on DNA bases, leading to the formation of various DNA adducts.[4][5] These adducts, if not properly repaired, can lead to mutations, chromosomal aberrations, and ultimately, cell death.[6][7] Understanding the intricate mechanisms of MNNG-induced DNA modification and the cellular signaling pathways that are subsequently activated is crucial for advancing our knowledge of cancer etiology and for the development of novel therapeutic strategies.
Mechanism of DNA Alkylation by Nitrosoguanidine
MNNG is a direct-acting mutagen that does not require metabolic activation to exert its genotoxic effects.[2] In aqueous solutions, MNNG can decompose to form a highly reactive methyldiazonium ion (CH₃N₂⁺).[2] This electrophilic intermediate is responsible for the methylation of DNA bases.
The primary targets for methylation by MNNG are the nitrogen and oxygen atoms in the purine and pyrimidine bases of DNA. The major DNA adducts formed are N7-methylguanine (N7-MeG), O⁶-methylguanine (O⁶-MeG), and N3-methyladenine (N3-MeA).[2][4][5] While N7-MeG is the most abundant adduct, O⁶-MeG is considered the most mutagenic lesion as it can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations.[6][8]
Quantitative Data on MNNG-Induced DNA Damage and Cellular Effects
The following tables summarize quantitative data from various studies on the effects of MNNG.
Table 1: Relative Abundance of MNNG-Induced DNA Adducts
| DNA Adduct | Relative Abundance (%) | Reference |
| N7-methylguanine (N7-MeG) | ~67-82% | [4][5] |
| N3-methyladenine (N3-MeA) | ~11-12% | [4][5] |
| O⁶-methylguanine (O⁶-MeG) | ~7% | [4][5] |
Table 2: MNNG Concentration and Cytotoxicity in Mammalian Cell Lines
| Cell Line | MNNG Concentration | Exposure Time | Assay | Endpoint | Result | Reference |
| Human Fibrosarcoma (HT1080) | 10 µM | 1 hour | MTS Assay | Cell Viability | Significant decrease in viability over 72 hours | [6] |
| Human Lymphoblastoid (TK6) | 15 µM | 24 hours | Viability Assay | LD50 | 15 µM | |
| Human Fibroblasts (VH10) | > 1 µg/mL | Short-term | Chromosomal Aberration Assay | Aberrations | Induction of chromosomal aberrations | [8] |
| Human Cervical Carcinoma (HeLa) | 50 µM | 1 hour | Membrane Integrity | Cell Death | Cell death within 3 hours | [7] |
Table 3: MNNG-Induced Mutation Frequencies in E. coli
| E. coli Strain | MNNG Concentration | Treatment Conditions | Mutation Frequency (per 10⁷ cells) | Reference |
| Wild-type | 0.5 µg/mL | 4 hours, minimal medium | Weakly mutagenic | [2] |
| xthA⁻ | 0.5 µg/mL | 4 hours, minimal medium | 5- to 10-fold higher than wild-type | [2] |
| Wild-type | 10 µg/mL | 5 min, citrate buffer | High frequency of His⁺ revertants | [2] |
Experimental Protocols
MNNG Mutagenesis in Escherichia coli
This protocol is adapted from studies on MNNG-induced mutagenesis in E. coli.[2]
Materials:
-
E. coli strain of interest
-
Luria-Bertani (LB) broth and agar plates
-
M9 minimal medium
-
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) stock solution (1 mg/mL in acetone, store at -20°C)
-
Citrate buffer (0.1 M, pH 5.5)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Sterile microcentrifuge tubes and culture tubes
-
Spectrophotometer
-
Incubator and shaker
Procedure:
-
Culture Preparation: Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking.
-
Subculture: Dilute the overnight culture 1:100 into fresh LB broth and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
Cell Harvest and Washing: Centrifuge 1 mL of the mid-log phase culture at 5,000 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with 1 mL of citrate buffer (pH 5.5).
-
MNNG Treatment: Resuspend the cell pellet in 1 mL of citrate buffer. Add MNNG to the desired final concentration (e.g., 10 µg/mL). Incubate at 37°C for a defined period (e.g., 30 minutes) with gentle shaking. The concentration and time can be optimized for the desired level of mutagenesis.
-
Stopping the Reaction: Centrifuge the treated cells at 5,000 x g for 5 minutes. Discard the supernatant and wash the pellet twice with 1 mL of phosphate buffer (pH 7.0) to remove residual MNNG.
-
Outgrowth and Plating: Resuspend the final cell pellet in 1 mL of LB broth and incubate for 1-2 hours at 37°C to allow for mutation fixation.
-
Mutation Frequency Determination: Plate serial dilutions of the culture on non-selective LB agar plates to determine the total viable cell count. Plate an appropriate dilution on selective agar plates (e.g., containing an antibiotic or lacking a specific nutrient) to select for mutants.
-
Calculation: Calculate the mutation frequency as the number of mutant colonies divided by the total number of viable cells.
Cytotoxicity Assessment using MTS Assay in Mammalian Cells
This protocol provides a general procedure for assessing MNNG cytotoxicity using a colorimetric MTS assay.[6][9][10]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MNNG stock solution (e.g., 10 mM in DMSO, store at -20°C)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
MNNG Treatment: Prepare serial dilutions of MNNG in cell culture medium. Remove the medium from the wells and add 100 µL of the MNNG-containing medium to each well. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 1, 24, 48, or 72 hours) at 37°C in a CO₂ incubator. For short-term exposure, replace the MNNG-containing medium with fresh medium after the desired time.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the untreated control. Plot the percentage of cell viability against the MNNG concentration to generate a dose-response curve and determine the IC₅₀ value.
Analysis of Caspase Activation by Western Blot
This protocol outlines the detection of cleaved (activated) caspases as a marker of apoptosis.[11][12][13][14][15]
Materials:
-
Mammalian cells treated with MNNG
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After MNNG treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: The presence of a band corresponding to the molecular weight of cleaved caspase-3 indicates apoptosis induction. Use a loading control like β-actin to ensure equal protein loading.
Cellular Signaling Pathways in Response to MNNG-Induced DNA Damage
MNNG-induced DNA damage triggers a complex network of cellular signaling pathways aimed at either repairing the damage or eliminating the damaged cell through apoptosis.
DNA Repair Pathways
Cells have evolved several mechanisms to repair MNNG-induced DNA adducts.
-
Base Excision Repair (BER): This pathway is primarily responsible for removing N7-MeG and N3-MeA adducts. A DNA glycosylase recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site, which is then further processed and repaired.
-
Direct Reversal: The O⁶-MeG adduct is primarily repaired by the O⁶-methylguanine-DNA methyltransferase (MGMT) protein. MGMT directly transfers the methyl group from the guanine to one of its own cysteine residues, thereby restoring the correct DNA structure.[16]
-
Mismatch Repair (MMR): The MMR system can recognize the O⁶-MeG:T mispair that arises during DNA replication. However, futile cycles of MMR can lead to the formation of DNA double-strand breaks and contribute to MNNG-induced cytotoxicity.[17]
Apoptotic Signaling
If DNA damage is too extensive to be repaired, cells can undergo programmed cell death, or apoptosis. MNNG can induce apoptosis through both p53-dependent and p53-independent pathways.
-
p53-Dependent Pathway: In cells with functional p53, DNA damage can lead to the activation of kinases such as ATM and ATR, which in turn phosphorylate and stabilize p53.[18] Activated p53 can then transactivate pro-apoptotic genes like BAX, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
-
p53-Independent Pathway: MNNG can also trigger apoptosis in cells lacking functional p53. This can occur through the activation of other stress-response pathways, such as the JNK pathway, which can also lead to MOMP and caspase activation.[1] Additionally, overactivation of Poly(ADP-ribose) polymerase (PARP-1) in response to extensive DNA strand breaks can lead to a form of programmed necrosis known as parthanatos.[1]
Experimental Workflow for Studying MNNG Effects
A typical experimental workflow for investigating the cellular effects of MNNG is outlined below.
Conclusion
N-methyl-N'-nitro-N-nitrosoguanidine remains a cornerstone in the study of DNA alkylation damage and its biological consequences. This guide has provided a detailed overview of its mechanism of action, the types of DNA adducts formed, and the cellular responses it elicits. The provided quantitative data, experimental protocols, and visual representations of signaling pathways and workflows offer a valuable resource for researchers in the fields of molecular biology, toxicology, and drug development. A thorough understanding of how cells respond to agents like MNNG is fundamental to unraveling the complexities of cancer and developing more effective therapeutic interventions.
References
- 1. Oxidative stress initiates DNA damager MNNG-induced poly(ADP-ribose)polymerase-1-dependent parthanatos cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular response to alkylating agent MNNG is impaired in STAT1‐deficients cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. MNNG-induced cell death is controlled by interactions between PARP-1, poly(ADP-ribose) glycohydrolase, and XRCC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MNNG induces dramatic DNA damage and non-apoptotic changes in cervical carcinoma HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. devtoolsdaily.com [devtoolsdaily.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. Nerve growth factor-mediated inhibition of apoptosis post-caspase activation is due to removal of active caspase-3 in a lysosome-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. Determination of Caspase Activation by Western Blot [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Contribution of O6-methylguanine-DNA methyltransferase to monofunctional alkylating-agent resistance in human brain tumor-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 18. precisionfda.org [precisionfda.org]
An In-depth Technical Guide to Nitrosoguanidine-Induced Mutations
For researchers, scientists, and drug development professionals, understanding the mechanisms of mutagenesis is fundamental to various fields, from cancer research to microbial strain improvement. N-methyl-N'-nitro-N-nitrosoguanidine (NTG or MNNG) is a potent alkylating agent and a widely utilized chemical mutagen. This guide provides a comprehensive overview of the types of mutations induced by nitrosoguanidine, its mechanism of action, and experimental considerations.
Mechanism of Action: DNA Alkylation
This compound exerts its mutagenic effects by transferring a methyl group to DNA bases, a process known as alkylation.[1][2][3] In aqueous solutions, MNNG can lead to the formation of diazomethane, which is a powerful methylating agent.[1] The primary targets for this methylation are the oxygen atoms on guanine and thymine residues.
The most significant and mutagenic lesion is the methylation of the O⁶ position of guanine, forming O⁶-methylguanine.[1][4] Another key lesion is the methylation of the O⁴ position of thymine.[1] These alkylated bases do not cause significant distortion of the DNA double helix, making them difficult for some DNA repair systems to detect.[1]
Types of Induced Mutations: A Predominance of Transitions
The alkylation of DNA bases by this compound leads to mispairing during subsequent rounds of DNA replication. The O⁶-methylguanine adduct is prone to pairing with thymine instead of its usual partner, cytosine.[4] This mispairing results in a specific type of point mutation known as a G:C to A:T transition .[1][4][5][6] This is the hallmark mutation of this compound.
While G:C to A:T transitions are the most frequent mutation, A:T to G:C transitions have also been observed, although at a much lower frequency.[5][6] Other types of mutations, such as transversions, frameshifts, deletions, or insertions, are generally not induced by this compound.[5][6] This high specificity makes NTG a valuable tool for inducing a particular class of mutations.
The distribution of these mutations is not entirely random. The local DNA sequence can influence the susceptibility of a guanine residue to methylation, with the base on the 5' side of the guanine playing a significant role.[7]
Quantitative Analysis of this compound Mutagenesis
Several studies have quantified the types of mutations induced by this compound. The data consistently shows the prevalence of G:C to A:T transitions.
| Organism/Cell Type | Total Mutations Analyzed | G:C → A:T Transitions | A:T → G:C Transitions | Other Mutations | Reference |
| Corynebacterium glutamicum | 50 | 47 (94%) | 3 (6%) | 0 (0%) | [5][6] |
| Human Lymphoblastoid Cells (MT1) | 7 hotspot mutations | 7 (100%) | 0 (0%) | 0 (0%) | [8] |
| Human 293 Cells | 63 | 56 (89%) | 0 (0%) | 7 (11%)* | [9] |
*Note: The "Other Mutations" in the human 293 cell study were also substitutions involving G:C base pairs, but the exact nature was not specified as A:T to G:C transitions.
Experimental Protocols for this compound Mutagenesis
The following is a generalized protocol for inducing mutations using this compound, based on methodologies cited in the literature. The optimal conditions (NTG concentration, exposure time, pH, and cell density) must be empirically determined for each specific organism and experimental goal.
Objective: To induce mutations in a target organism using N-methyl-N'-nitro-N-nitrosoguanidine.
Materials:
-
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG/NTG)
-
Appropriate buffer (e.g., Tris-maleate, phosphate, or citrate buffer)
-
Culture of the target organism in the logarithmic growth phase
-
Appropriate growth medium
-
Neutralizing agent (e.g., L-cysteine or sodium thiosulfate) - Optional
-
Personal Protective Equipment (PPE): Gloves, lab coat, safety glasses (Caution: NTG is a potent carcinogen and mutagen).
Methodology:
-
Cell Preparation: Grow the target organism to the mid-logarithmic phase of growth. Harvest the cells by centrifugation and wash them with the chosen buffer to remove residual growth medium.
-
Mutagenesis: Resuspend the cells in the buffer at a specific density. Add NTG to the desired final concentration (e.g., 15-400 µg/ml).[6][10] Incubate the cell suspension under controlled conditions (e.g., 30°C) for a defined period (e.g., 30-70 minutes).[6][10] The pH of the buffer is a critical parameter, with values typically ranging from 6.0 to 7.0.[6][10]
-
Stopping the Reaction: To stop the mutagenesis, either dilute the cell suspension significantly with a fresh medium or wash the cells with a buffer. A neutralizing agent can also be added.
-
Recovery and Phenotypic Expression: Allow the treated cells to recover and for the induced mutations to be fixed through DNA replication. This may involve a period of growth in a non-selective medium.
-
Screening/Selection: Plate the mutagenized cells on a selective medium to identify mutants with the desired phenotype or screen for specific changes.
-
Mutation Identification: Isolate the genomic DNA from the selected mutants and sequence the target genes to identify the specific base pair changes.
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated.
References
- 1. Methylnitrothis compound - Wikipedia [en.wikipedia.org]
- 2. Genetic effects of N-methyl-N'-nitro-N-nitrosoguanidine and its homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Methyl-N'-Nitro-N-Nitrosoguanidine (MNNG) (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]
- 4. A model for the mechanism of alkylation mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of mutations induced by N-methyl-N'-nitro-N-nitrosoguanidine in an industrial Corynebacterium glutamicum strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. N-methyl-N'-nitro-N-nitrosoguanidine induced DNA sequence alteration; non-random components in alkylation mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemically induced mutations in mitochondrial DNA of human cells: mutational spectrum of N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Description of a new amplifiable shuttle vector for mutagenesis studies in human cells: application to N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. davidmoore.org.uk [davidmoore.org.uk]
A Comprehensive Technical Guide to the Solubility of Nitrosoguanidine in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility characteristics of Nitrosoguanidine, a critical parameter for its application in research and drug development. This document summarizes available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Introduction to this compound
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), a member of the this compound class of compounds, is a potent alkylating agent widely utilized as a mutagen and carcinogen in experimental biology to induce genetic mutations and study DNA repair mechanisms.[1][2] Its efficacy in these applications is highly dependent on its successful delivery in a soluble form to the biological system of interest. Understanding its solubility in various laboratory solvents is therefore paramount for accurate and reproducible experimental outcomes.
This compound is typically a yellow crystalline solid.[3] It is known to be soluble in organic solvents but has limited solubility in water.[3][4] A critical consideration for researchers is the compound's inherent instability, particularly in solution, necessitating the use of freshly prepared solutions for experimental work.[1]
Quantitative Solubility Data
The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that due to the compound's instability, solubility can be affected by factors such as the purity of the solvent, temperature, and the presence of moisture.
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 29 mg/mL (197.15 mM)[1] | Not Specified | Moisture-absorbing DMSO can reduce solubility; fresh DMSO is recommended.[1] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 116.67 mg/mL (793.19 mM)[2][5] | Not Specified | Requires sonication to achieve. Hygroscopic DMSO significantly impacts solubility; newly opened DMSO is recommended.[2] |
| Water | H₂O | 267 g/L[6] | 25 | Reacts violently with water.[7][8] Slightly soluble (less than 0.5 g/100mL).[9] |
| Methanol | CH₃OH | Soluble in hot methanol.[10] | Hot | A solution of 1 mg/mL in Methanol (stabilized with 40% water) is commercially available.[4] |
| Polar Organic Solvents | - | Soluble (often with decomposition).[9] | Not Specified | - |
Experimental Protocols for Solubility Determination
Given the hazardous and unstable nature of this compound, specific precautions and methodologies are required for accurate solubility determination. The following protocols are based on established methods for solubility assessment, adapted for the specific properties of this compound.
Materials and Equipment
-
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)
-
Selected solvents (e.g., DMSO, ethanol, acetone, water) of high purity
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Calibrated pH meter (for aqueous solutions)
-
Personal Protective Equipment (PPE): chemical resistant gloves, safety goggles, lab coat, and respiratory protection. All manipulations should be performed in a certified chemical fume hood.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a gold-standard technique for determining thermodynamic (equilibrium) solubility.
-
Preparation of Supersaturated Solutions: Add an excess amount of MNNG to a known volume of the selected solvent in a sealed, amber glass vial. The excess solid should be visible.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Due to the instability of MNNG, shorter equilibration times may be necessary, and this should be validated.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (the mobile phase of the HPLC is often a good choice) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of MNNG.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Considerations for Unstable Compounds
-
Fresh Solutions: Due to the known instability of MNNG in solution, all experiments should be conducted with freshly prepared solutions.[1][2] The time between solution preparation and analysis should be minimized and kept consistent across all samples.
-
Light Sensitivity: Protect solutions from light by using amber vials or covering the vials with aluminum foil.[9]
-
Temperature Control: Maintain strict temperature control throughout the experiment, as temperature can affect both solubility and degradation rates.
-
pH Monitoring: For aqueous solutions, the pH should be measured and controlled, as it can significantly influence the solubility and stability of ionizable compounds.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in determining the solubility of this compound using the shake-flask method.
Caption: Workflow for Solubility Determination.
Logical Relationship of Safety Precautions
This diagram outlines the critical safety considerations when handling this compound.
Caption: Safety Precautions for MNNG.
Conclusion
The solubility of this compound is a crucial factor for its effective use in research. While it exhibits good solubility in DMSO and is soluble in polar organic solvents, its reactivity with water and general instability require careful handling and the use of freshly prepared solutions. The provided data and protocols offer a comprehensive guide for researchers to accurately determine and utilize the solubility of this important compound in their experimental designs. Adherence to strict safety protocols is essential when working with this hazardous substance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CAS 70-25-7: N-methyl-N'-nitro-N-nitrosoguanidine [cymitquimica.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Table 1, Properties of N-Methyl-N′-nitro-N-nitrosoguanidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. N-METHYL-N'-NITRO-N-NITROSOGUANIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Methylnitrothis compound - Wikipedia [en.wikipedia.org]
- 9. N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
degradation pathways of Nitrosoguanidine under experimental conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of nitrosoguanidine and its derivatives, such as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), under various experimental conditions. This document details the primary degradation routes—hydrolysis, photodegradation, and microbial degradation—supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding of the stability and transformation of these compounds.
Hydrolytic Degradation
Nitrosoguanidines are susceptible to hydrolysis, with the rate and mechanism being highly dependent on the pH of the aqueous solution. The degradation can proceed through spontaneous decomposition of the neutral form, as well as decomposition of the monoanionic and dianionic species.[1][2]
Quantitative Data for Hydrolytic Degradation
The hydrolytic stability of this compound derivatives varies significantly with pH and temperature. The following tables summarize key quantitative data from experimental studies.
Table 1: Hydrolysis Half-life of N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG)
| pH | Temperature (°C) | Half-life (hours) | Buffer/Medium |
| 7.0 | 37 | 170 | Phosphate buffer |
| 8.0 | Room Temperature | 200 | Not specified |
Data sourced from PubChem CID 135436526.[3]
Table 2: Kinetic Data for the Basic Hydrolysis of N-Nitrosoguanidine Derivatives
| Compound | Parameter | Value | Conditions |
| 1-nitroso-1-methyl-3-tolylsulfonylguanidine (TSGNO) & 1-nitroso-1-methyl-3-benzoylguanidine (BCGNO) | pKa (monoanion formation) | 11.5 | Aqueous solution |
| Dianion decomposition | k₃ (maximum rate constant) | 10¹⁰ s⁻¹ | Aqueous solution |
Data sourced from a kinetic study on the basic hydrolysis of N-nitrosoguanidines.[1][2]
Experimental Protocol for Hydrolysis Kinetics Study
This protocol is a generalized procedure based on typical kinetic studies of hydrolysis.
Objective: To determine the rate of hydrolytic degradation of a this compound compound at a specific pH and temperature.
Materials:
-
This compound compound (e.g., MNNG)
-
Buffer solutions of desired pH (e.g., phosphate, borate)
-
High-purity water
-
Constant temperature water bath or incubator
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Solution Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., acetonitrile) at a known concentration. Prepare the desired pH buffer solution and bring it to the target temperature.
-
Reaction Initiation: In a temperature-controlled vessel, add a small aliquot of the this compound stock solution to the pre-heated buffer to achieve the desired final concentration (e.g., 10-100 µg/mL).
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Sample Quenching (if necessary): Immediately quench the degradation reaction by, for example, adding a neutralizing agent or diluting with a cold mobile phase.
-
Analysis: Analyze the samples by HPLC to determine the concentration of the remaining parent compound. The degradation products can also be monitored if standards are available.
-
Data Analysis: Plot the natural logarithm of the concentration of the this compound compound versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k). The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
Hydrolysis Degradation Pathway
Under basic conditions, the hydrolysis of nitrosoguanidines can proceed through the formation of monoanionic and dianionic intermediates. In acidic conditions, this compound can release nitrous acid.[4] For MNNG, acidic hydrolysis yields methylnitroguanidine, while reaction with strong bases like aqueous potassium hydroxide can produce diazomethane.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism for basic hydrolysis of N-nitrosoguanidines in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methylnitrothis compound - Wikipedia [en.wikipedia.org]
A Technical Guide to Early Methodologies in Nitrosoguanidine Mutagenesis
Core Concepts of Nitrosoguanidine Mutagenesis
N-methyl-N'-nitro-N-nitrosoguanidine is a potent chemical mutagen that acts as an alkylating agent. Early studies elucidated that its primary mutagenic effect stems from the methylation of DNA bases, particularly the O6 position of guanine. This modification leads to mispairing during DNA replication, where O6-methylguanine preferentially pairs with thymine instead of cytosine. The result is a high frequency of G:C to A:T transition mutations. A key finding from this era of research was that NTG's mutagenic activity is significantly enhanced at the DNA replication fork, leading to the generation of clustered mutations in actively dividing cells.
Quantitative Data from Early Studies
The pioneering work of Adelberg, Mandel, and Chen in 1965 provided a quantitative framework for the application of NTG in bacterial mutagenesis. Their research established optimal conditions for maximizing mutation frequency while maintaining a viable cell population. The following tables summarize key quantitative data from their experiments with Escherichia coli K12.
| NTG Concentration (µg/ml) | Treatment Time (minutes) | Buffer pH | Survival Rate (%) | Frequency of Auxotrophs (%) |
| 100 | 15 - 30 | 6.0 | > 50 | 11 |
| 1000 | 15 - 30 | 6.0 | 5 | > 40 |
Table 1: Effect of NTG Concentration on Survival and Mutation Frequency. This table illustrates the dose-dependent relationship between NTG concentration, cell survival, and the frequency of induced auxotrophic mutations. Higher concentrations of NTG lead to a significant increase in mutation rates, albeit at the cost of lower cell viability.[1]
Experimental Protocols
Protocol 1: General Mutagenesis of E. coli (Adelberg et al., 1965)
This protocol outlines the fundamental steps for inducing mutations in E. coli using NTG.
1. Preparation of Bacterial Culture:
- Inoculate a single colony of E. coli K12 into nutrient broth or a minimal medium.
- Incubate the culture with aeration until it reaches the logarithmic phase of growth.
2. Cell Harvesting and Washing:
- Harvest the logarithmic phase cells by centrifugation.
- Wash the cell pellet with an appropriate buffer (e.g., Tris-maleate buffer) to remove residual medium.
3. NTG Treatment:
- Resuspend the washed cells in the buffer at a specific pH (e.g., pH 6.0).
- Add NTG to the cell suspension to the desired final concentration (e.g., 100 µg/ml).
- Incubate the suspension for a defined period (e.g., 15 to 30 minutes) at a suitable temperature (e.g., 37°C) with gentle agitation.
4. Termination of Treatment and Post-Treatment Handling:
- Terminate the NTG treatment by centrifuging the cell suspension and removing the supernatant.
- Wash the cells again with the buffer to remove any remaining NTG.
- For the selection of auxotrophs, resuspend the cells in nutrient broth and allow them to undergo a few division cycles to allow for the expression of the mutant phenotype.
5. Plating and Mutant Selection:
- Plate appropriate dilutions of the cell culture onto both non-selective (to determine survival rate) and selective media (to screen for mutants with the desired phenotype).
Protocol 2: Demonstrating Mutagenesis at the Replication Fork (Cerda-Olmedo et al., 1968)
This experimental design was crucial in establishing that NTG preferentially acts on replicating DNA.
1. Synchronization of Bacterial Culture:
- Synchronize the E. coli culture to ensure that a significant portion of the cell population initiates DNA replication at the same time. This can be achieved through methods like amino acid starvation followed by re-addition.
2. Pulsed NTG Treatment:
- At various time points after the initiation of synchronized DNA replication, expose aliquots of the culture to a short pulse of NTG.
3. Genetic Mapping of Mutations:
- Isolate and characterize the induced mutations in each aliquot.
- Map the genetic locations of these mutations on the E. coli chromosome.
4. Correlation of Mutation Location with Replication Time:
- Correlate the map positions of the mutations with the time of the NTG pulse. This demonstrates that genes replicated at the time of the NTG pulse are the ones most frequently mutated.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Mechanism of NTG-induced G:C to A:T transition mutation.
Caption: Experimental workflow for NTG mutagenesis in E. coli.
References
Navigating the Cellular Maze: An In-depth Technical Guide to the Biochemical and Cellular Effects of Nitrosoguanidine Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), a potent alkylating agent, serves as a powerful tool in cancer research and drug development to induce DNA damage and mimic carcinogenic processes. Its well-characterized mutagenic and cytotoxic properties provide a robust model for studying cellular responses to genotoxic stress, including DNA repair mechanisms, cell cycle checkpoints, and programmed cell death. This technical guide provides a comprehensive overview of the core biochemical and cellular effects of MNNG exposure, with a focus on quantitative data, detailed experimental protocols, and visualization of key signaling pathways to aid researchers in their investigations.
Biochemical Effects: DNA Alkylation and its Consequences
The primary mechanism of MNNG-induced toxicity is the alkylation of DNA bases. MNNG acts as a monofunctional alkylating agent, transferring a methyl group to various nucleophilic sites on the DNA. This non-enzymatic reaction leads to the formation of several DNA adducts, with O⁶-methylguanine (O⁶-MeG) being the most critical lesion for mutagenesis and cytotoxicity. Other significant adducts include N⁷-methylguanine (N⁷-MeG) and N³-methyladenine (N³-mA).
The formation of O⁶-MeG is particularly deleterious as it can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations if not repaired. This high frequency of a specific mutation type is a hallmark of MNNG's mutagenic activity.
Quantitative Data on MNNG-Induced Effects
The following tables summarize key quantitative data related to MNNG exposure in various experimental systems.
| Cell Line | MNNG Concentration | Effect | Fold Increase/Percentage | Reference |
| Human 293 cells | Not specified | Frequency of single-base substitutions | >230-fold | |
| CHO-9 cells | 10 µM | Apoptosis (sub-G1 fraction) | ~25% after 48h | |
| HeLa MR cells | 0.2 µM | Mitotic cells | ~20% at 72h | [1] |
| Human Prostate Carcinoma (PC-3) | 0-10 µM | G2/M arrest | Dose-dependent increase | [2] |
| Human Prostate Carcinoma (DU145) | 0-10 µM | G2/M arrest | Dose-dependent increase | [2] |
Table 1: MNNG-Induced Genetic and Cellular Effects
| Cell Line | IC50 (µM) | Assay Duration |
| HCT-116 | Not specified | Not specified |
| MCF7 | Not specified | Not specified |
| HeLa | ~50 µM (for significant DNA damage) | 1 hour |
| U2OS | Not specified | Not specified |
Cellular Effects: A Cascade of Responses
The cellular response to MNNG-induced DNA damage is a complex and multifaceted process involving DNA repair, cell cycle arrest, and ultimately, cell fate decisions between survival, apoptosis, or senescence.
DNA Repair Pathways
Cells have evolved sophisticated DNA repair mechanisms to counteract the damaging effects of alkylating agents like MNNG. The primary pathways involved in repairing MNNG-induced adducts are:
-
Base Excision Repair (BER): This pathway is primarily responsible for removing smaller, non-helix-distorting lesions like N⁷-MeG and N³-mA.
-
Mismatch Repair (MMR): The MMR system plays a crucial role in recognizing and processing the O⁶-MeG:T mispairs that arise during DNA replication. A functional MMR system is often required for the cytotoxic effects of MNNG, as it can lead to futile repair cycles, DNA strand breaks, and the initiation of apoptosis.
-
O⁶-methylguanine-DNA methyltransferase (MGMT): This is a direct reversal repair protein that specifically removes the methyl group from O⁶-MeG, transferring it to one of its own cysteine residues. The expression level of MGMT is a critical determinant of cellular resistance to MNNG.
Cell Cycle Arrest
Upon sensing DNA damage, cells activate checkpoint signaling pathways to halt cell cycle progression, allowing time for DNA repair. MNNG exposure typically induces a prominent G2/M phase arrest.[2] This arrest is mediated by the activation of checkpoint kinases such as ATM and ATR, which in turn phosphorylate downstream targets like Chk1 and Chk2. These kinases then inactivate the Cdc25 phosphatase, preventing the activation of the cyclin B/Cdk1 complex required for mitotic entry.
Apoptosis
If the DNA damage is too extensive to be repaired, cells can initiate programmed cell death, or apoptosis, to eliminate themselves and prevent the propagation of mutations. MNNG can induce apoptosis through both p53-dependent and p53-independent pathways.
-
p53-Dependent Pathway: In cells with wild-type p53, DNA damage leads to the stabilization and activation of the p53 tumor suppressor protein. Activated p53 can then transcriptionally upregulate pro-apoptotic genes such as Bax and PUMA, leading to the mitochondrial pathway of apoptosis.
-
p53-Independent Pathway: In cells lacking functional p53, MNNG can still induce apoptosis, often through the activation of the MMR pathway, which can signal for cell death in response to persistent O⁶-MeG adducts.
Cleavage of Poly(ADP-ribose) polymerase (PARP) and activation of caspases, particularly caspase-3, are key events in the execution phase of apoptosis induced by MNNG.
Senescence and Necrosis
In some cellular contexts, high concentrations of MNNG can induce senescence, a state of irreversible growth arrest. In other cases, particularly at very high doses, MNNG can lead to necrotic cell death, characterized by cell swelling and lysis.[3]
Visualization of Key Pathways and Workflows
To facilitate a deeper understanding of the complex cellular processes affected by MNNG, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: MNNG-induced DNA alkylation and repair pathways.
Caption: MNNG-induced G2/M cell cycle arrest signaling pathway.
Caption: MNNG-induced apoptosis signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the cellular and biochemical effects of MNNG.
Ames Test for Mutagenicity
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA100 for base-pair substitutions, TA1535)
-
Top agar (0.6% agar, 0.5% NaCl)
-
Minimal glucose agar plates
-
MNNG stock solution (dissolved in a suitable solvent like DMSO)
-
Positive and negative controls
-
S9 fraction (for metabolic activation, though MNNG is a direct-acting mutagen)
Procedure:
-
Prepare overnight cultures of the Salmonella typhimurium tester strains.
-
To 2 ml of molten top agar at 45°C, add 0.1 ml of the bacterial culture and 0.1 ml of the MNNG test solution at various concentrations. For experiments with metabolic activation, 0.5 ml of S9 mix is also added.
-
Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies (his+ revertants) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Comet Assay (Single Cell Gel Electrophoresis) for DNA Strand Breaks
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Frosted microscope slides
-
Normal melting point agarose (NMPA) and low melting point agarose (LMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralizing buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or propidium iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Coat frosted microscope slides with a layer of 1% NMPA and let it solidify.
-
Treat cells with MNNG at desired concentrations and for the desired time.
-
Harvest the cells and resuspend them in PBS.
-
Mix the cell suspension with 0.5% LMPA at 37°C and pipette onto the NMPA-coated slide. Cover with a coverslip and allow to solidify on ice.
-
Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Gently remove the slides, neutralize them with neutralizing buffer, and stain with a DNA-binding dye.
-
Visualize the "comets" using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.
Western Blot Analysis for Protein Expression and Cleavage
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation of signaling pathways (e.g., p53, p21) and the execution of apoptosis (e.g., PARP cleavage).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with MNNG and harvest them at different time points.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry can be used to quantify the protein levels, which should be normalized to a loading control like β-actin.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with MNNG for the desired duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of the PI.
-
The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle. The percentage of cells in each phase can be quantified using appropriate software.
Immunofluorescence for γH2AX Foci Formation
Immunofluorescence staining for phosphorylated H2AX (γH2AX) is a sensitive method to detect DNA double-strand breaks.
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with MNNG.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with the primary anti-γH2AX antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash the coverslips and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with mounting medium.
-
Visualize and quantify the number of γH2AX foci per nucleus using a fluorescence microscope and image analysis software.
Conclusion
This compound is a powerful and versatile tool for inducing DNA damage and studying the intricate cellular responses to genotoxic stress. A thorough understanding of its biochemical and cellular effects, supported by quantitative data and robust experimental protocols, is essential for researchers in the fields of cancer biology, toxicology, and drug development. This technical guide provides a foundational resource to aid in the design, execution, and interpretation of experiments involving this potent alkylating agent. By leveraging the information and methodologies presented herein, scientists can further unravel the complex signaling networks that govern cell fate in the face of DNA damage, ultimately contributing to the development of more effective cancer therapies.
References
- 1. Prolonged cell cycle response of HeLa cells to low-level alkylation exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis and G2/M arrest by N-methyl-N'-nitro-N-nitrosoguanidine in human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MNNG induces dramatic DNA damage and non-apoptotic changes in cervical carcinoma HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Nitrosoguanidine: A Powerful Tool for Elucidating DNA Repair Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), a potent mutagen and carcinogen, has long been a cornerstone in the study of DNA repair.[1][2] Its ability to induce specific types of DNA lesions, primarily through alkylation, provides a powerful system for investigating the intricate cellular mechanisms that safeguard genomic integrity. By damaging DNA in a controlled manner, researchers can dissect the various pathways cells employ to detect, signal, and repair genetic insults. This technical guide provides a comprehensive overview of the use of MNNG as a tool to study DNA repair, with a focus on its mechanism of action, the cellular responses it elicits, and detailed experimental protocols.
MNNG is a direct-acting alkylating agent that does not require metabolic activation to exert its genotoxic effects.[3] Its primary mode of action involves the methylation of DNA bases, with a strong preference for the O6 position of guanine, forming O6-methylguanine (O6-MeG).[1][4] This lesion is highly mutagenic as it can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations.[5][6] MNNG also methylates other sites, such as the N7 position of guanine and the N3 position of adenine, which are primarily repaired by the base excision repair (BER) pathway.[3][7]
The cellular response to MNNG-induced damage is multifaceted and involves the coordinated action of several DNA repair pathways, cell cycle checkpoints, and, in cases of overwhelming damage, the induction of apoptosis.[8] The study of how cells with different genetic backgrounds in DNA repair genes respond to MNNG has been instrumental in defining the roles and interplay of these critical pathways.
Mechanism of Action and DNA Adduct Formation
MNNG's mutagenicity stems from its ability to generate a reactive methyldiazonium ion, which readily transfers a methyl group to nucleophilic sites on DNA bases.[1] The major DNA adducts formed are:
-
O6-methylguanine (O6-MeG): The most critical lesion for MNNG-induced mutagenesis and cytotoxicity.[8] If not repaired, it leads to G:C to A:T transition mutations.[5]
-
N7-methylguanine (N7-MeG): A common lesion that can destabilize the glycosidic bond, leading to the formation of an apurinic (AP) site.[3]
-
N3-methyladenine (N3-MeA): Another significant lesion that can block DNA replication.[7]
-
O4-methylthymine (O4-MeT): A less frequent lesion that can also lead to transition mutations.[1]
The relative abundance of these adducts can vary depending on the experimental conditions and the sequence context of the DNA.[9][10]
Key DNA Repair Pathways Involved in MNNG Damage Repair
The cellular defense against MNNG-induced DNA damage relies on several key repair pathways:
Direct Reversal of Damage by O6-methylguanine-DNA Methyltransferase (MGMT)
The primary defense against the mutagenic effects of O6-MeG is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[4][6] MGMT directly transfers the methyl group from O6-MeG to one of its own cysteine residues in a stoichiometric, "suicide" reaction.[4] This restores the guanine base to its original state but inactivates the MGMT protein.[7] The expression level of MGMT is therefore a critical determinant of cellular resistance to MNNG and other methylating agents.[6][11] Cells with low or absent MGMT activity (Mer- phenotype) are hypersensitive to MNNG-induced killing and mutagenesis.[12]
Mismatch Repair (MMR)
The mismatch repair (MMR) system plays a dual role in the cellular response to MNNG. When O6-MeG is not repaired by MGMT prior to replication, a thymine is often incorporated opposite it.[5] The resulting O6-MeG:T mispair is recognized by the MMR machinery, primarily the MutSα (MSH2/MSH6) complex.[5][13] However, instead of being a straightforward repair process, the futile attempts of the MMR system to remove the thymine from the newly synthesized strand while the O6-MeG lesion persists in the template strand can lead to the formation of single-strand breaks and ultimately lethal double-strand breaks (DSBs).[5][7][13] This MMR-dependent cytotoxicity is a key mechanism by which MNNG kills cells. Consequently, cells deficient in MMR are paradoxically more tolerant to the cytotoxic effects of MNNG, although they exhibit a higher mutation frequency.[14][15][16]
Base Excision Repair (BER)
The base excision repair (BER) pathway is primarily responsible for repairing the N7-methylguanine and N3-methyladenine lesions induced by MNNG.[3][7] The process is initiated by a DNA glycosylase, such as N-methylpurine DNA glycosylase (MPG), which recognizes and excises the damaged base.[5] This creates an apurinic/apyrimidinic (AP) site, which is then processed by AP endonuclease 1 (APE1), DNA polymerase β, and DNA ligase to restore the correct DNA sequence.[7]
Nucleotide Excision Repair (NER)
While traditionally associated with bulky DNA adducts, some studies suggest that the nucleotide excision repair (NER) pathway, specifically the ABC excinuclease in E. coli, can also participate in the repair of MNNG-induced DNA damage.[17][18][19][20]
Cellular Responses to MNNG-Induced DNA Damage
Exposure to MNNG triggers a complex signaling network that leads to various cellular outcomes, including cell cycle arrest, apoptosis, and the induction of transcriptional programs.
Signaling Pathways and Cell Cycle Arrest
MNNG-induced DNA damage activates several signaling pathways that converge on cell cycle checkpoints. The MMR system, upon recognizing O6-MeG:T mispairs, can initiate a signaling cascade that leads to a G2/M cell cycle arrest.[8][14] This arrest is often dependent on the p53 tumor suppressor protein and the ATM/CHK2 signaling pathway.[8] The presence of STAT1 has been shown to be critical for the formation of a p53-DNA complex that includes c-Abl and MLH1, modulating the cellular response to MNNG.[8] In MMR-proficient cells, this G2 arrest can be prolonged, preventing cells with damaged DNA from entering mitosis.[14] In contrast, MMR-deficient cells often fail to arrest and continue to proliferate, accumulating mutations.[14]
Apoptosis
If the DNA damage induced by MNNG is too extensive to be repaired, cells will undergo programmed cell death, or apoptosis.[8] The MMR-dependent generation of DSBs is a major trigger for apoptosis in MNNG-treated cells.[8] In some cellular contexts, high concentrations of MNNG can induce a form of programmed necrosis called parthanatos, which is dependent on the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1).[21]
Experimental Protocols
The following are generalized protocols for using MNNG to study DNA repair. Specific concentrations, incubation times, and cell types should be optimized for each experimental system.
MNNG Treatment of Cultured Cells to Assess Cytotoxicity
This protocol is designed to determine the sensitivity of different cell lines to MNNG, which can reveal deficiencies in specific DNA repair pathways.
Materials:
-
Mammalian cell lines of interest (e.g., wild-type, MGMT-deficient, MMR-deficient)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MNNG stock solution (e.g., 10 mM in DMSO, stored at -20°C)
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Multi-well plates (e.g., 6-well or 96-well)
-
MTT or other viability assay reagents
-
Plate reader
Procedure:
-
Seed cells in multi-well plates at a density that will allow for logarithmic growth for the duration of the experiment.
-
Allow cells to attach and resume growth overnight.
-
Prepare a series of MNNG dilutions in serum-free medium from the stock solution. Typical final concentrations range from 0.1 µM to 100 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the MNNG-containing medium to the cells and incubate for a defined period (e.g., 1-4 hours) at 37°C.[22]
-
Remove the MNNG-containing medium, wash the cells twice with PBS, and then add fresh complete culture medium.
-
Incubate the cells for a further 48-72 hours.
-
Assess cell viability using a suitable assay (e.g., MTT assay).
-
Plot the percentage of cell survival against the MNNG concentration to generate a dose-response curve.
Mutagenesis Assay using MNNG
This protocol can be used to quantify the mutagenic potential of MNNG in cells with different DNA repair capacities. The hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene is often used as a reporter for mutagenesis.
Materials:
-
Mammalian cell lines of interest
-
Complete cell culture medium
-
MNNG stock solution
-
6-thioguanine (6-TG) or 8-azaguanine (8-AG) for selection of HPRT mutants
-
Culture dishes
Procedure:
-
Treat a known number of cells with a sub-lethal concentration of MNNG for a defined period (e.g., 4 hours).[22]
-
After treatment, wash the cells and allow them to grow in non-selective medium for a period of time (e.g., 5-7 days) to allow for the expression of the mutant phenotype.[22]
-
During this expression period, subculture the cells as needed.
-
To determine the frequency of mutants, plate a known number of cells in medium containing the selective agent (6-TG or 8-AG).
-
At the same time, plate a smaller number of cells in non-selective medium to determine the cloning efficiency.
-
Incubate the plates for 10-14 days until visible colonies form.
-
Stain and count the colonies on both the selective and non-selective plates.
-
Calculate the mutation frequency by dividing the number of mutant colonies by the total number of viable cells plated (corrected for cloning efficiency).
Quantitative Data Presentation
The following tables summarize representative quantitative data from studies using MNNG.
Table 1: MNNG-Induced Mutagenesis in Diploid Human Fibroblasts
| MNNG Concentration (M) | Cell Survival (%) | Induced Mutant Frequency (per 104 viable cells) |
| < 1 x 10-6 | ~100 | - |
| > 5 x 10-6 | < 1 | 7.0 - 8.8 |
| Spontaneous | 100 | 0.037 - 0.072 (per cell generation) |
Data adapted from Jacobs L. and DeMars R. (1977).[22]
Table 2: Sensitivity of DNA Damage Detection Methods to MNNG in Human VH10 Cells (Short-term Treatment)
| Method | Detection Limit (µg/ml) |
| Comet Assay | ~0.1 |
| Alkaline Elution of DNA | 1 |
| DNA Unwinding | 1-2 |
| Chromosomal Aberrations | > 1 |
Data adapted from Slamenová D., et al. (1997).[23]
Table 3: MNNG-Induced Mutation Frequencies in Wild-Type vs. MutS-Deficient S. typhimurium
| MNNG Concentration (µg/ml) | Mutant Frequency (x 10-7) - Wild-Type | Mutant Frequency (x 10-7) - MutS-deficient |
| 0.1 | ~1 | ~50 |
| 0.2 | ~2 | ~150 |
| 0.5 | ~5 | ~400 |
Data adapted from Yamada M., et al. (2002).[24]
Conclusion
This compound remains an invaluable tool for researchers in the field of DNA repair. Its well-characterized mechanism of action and the specific DNA lesions it produces allow for targeted investigations into the function and interplay of various DNA repair pathways. By carefully designing and executing experiments using MNNG, scientists can continue to unravel the complex cellular responses to DNA damage, providing critical insights into carcinogenesis and informing the development of novel therapeutic strategies. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to effectively utilize MNNG in their studies of genomic maintenance and stability.
References
- 1. Methylnitrothis compound - Wikipedia [en.wikipedia.org]
- 2. Genetic effects of N-methyl-N'-nitro-N-nitrosoguanidine and its homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Both base excision repair and O6-methylguanine-DNA methyltransferase protect against methylation-induced colon carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics [explorationpub.com]
- 7. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular response to alkylating agent MNNG is impaired in STAT1‐deficients cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-methyl-N'-nitro-N-nitrosoguanidine induced DNA sequence alteration; non-random components in alkylation mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of neighbouring base sequence on N-methyl-N'-nitro-N-nitrosoguanidine mutagenesis in the lacI gene of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy [frontiersin.org]
- 12. Analysis of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced DNA damage in tumor cell strains from Japanese patients and demonstration of MNNG hypersensitivity of Mer xenografts in athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Competency in mismatch repair prohibits clonal expansion of cancer cells treated with N-methyl-N'-nitro-N-nitrosoguanidine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA mismatch repair mutants do not increase N-methyl-N'-nitro-N-nitrosoguanidine tolerance in O6-methylguanine DNA methyltransferase-deficient yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Human chromosome 3 corrects mismatch repair deficiency and microsatellite instability and reduces N-methyl-N'-nitro-N-nitrosoguanidine tolerance in colon tumor cells with homozygous hMLH1 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Repair of N-methyl-N'-nitro-N-nitrosoguanidine-induced DNA damage by ABC excinuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Repair of N-methyl-N'-nitro-N-nitrosoguanidine-induced DNA damage by ABC excinuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. researchgate.net [researchgate.net]
- 21. Oxidative stress initiates DNA damager MNNG-induced poly(ADP-ribose)polymerase-1-dependent parthanatos cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantification of chemical mutagenesis in diploid human fibroblasts: induction of azaguanine-resistant mutants by N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Detection of MNNG-induced DNA lesions in mammalian cells; validation of comet assay against DNA unwinding technique, alkaline elution of DNA and chromosomal aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Inducing Mutations in E. coli using Nitrosoguanidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N'-nitro-N-nitrosoguanidine (NTG) is a potent chemical mutagen that has been extensively used for inducing random mutations in Escherichia coli and other microorganisms. As an alkylating agent, NTG primarily introduces methyl groups to guanine and, to a lesser extent, thymine residues in DNA. This leads to mispairing during DNA replication, predominantly causing G:C to A:T transition mutations.[1] The ability to generate a high frequency of mutations makes NTG a valuable tool in microbial genetics for applications such as strain improvement, studying gene function, and directed evolution for drug development.
This document provides a detailed protocol for inducing mutations in E. coli using NTG, including safety precautions, a summary of experimental parameters, and a step-by-step guide to the mutagenesis procedure.
Mechanism of Action
NTG acts by transferring a methyl group to DNA bases, with the O-6 position of guanine being a primary target. This modification results in O-6-methylguanine, which can mispair with thymine instead of cytosine during DNA replication. Consequently, a G:C base pair is converted to an A:T base pair in subsequent rounds of replication. NTG is known to be particularly effective at mutagenizing the DNA replication fork, leading to a higher frequency of mutations in actively dividing cells.
Data Presentation: NTG Mutagenesis Parameters in E. coli
The efficiency of NTG mutagenesis is influenced by several factors, including the concentration of NTG, the duration of exposure, the physiological state of the bacterial cells, and the composition of the treatment buffer. The following table summarizes various reported experimental conditions and their outcomes. It is recommended to perform a kill curve experiment to determine the optimal NTG concentration and exposure time for a specific E. coli strain and desired mutation rate. A survival rate of 5-10% is often targeted for achieving a high frequency of mutations.
| NTG Concentration (µg/mL) | Exposure Time | Buffer System | E. coli Strain | Survival Rate (%) | Observed Mutation Frequency | Reference |
| 1 | Not Specified | Liquid Culture | Thymine Auxotroph | Not Specified | Mutagenic | [2] |
| 0.5 (Adaptation) | 4 hours | Minimal Medium | Wild-type | Not Specified | Weakly mutagenic | [3] |
| 10 (Challenge) | 5 minutes | Citrate Buffer (pH 5.5) | Adapted Wild-type | Not Specified | 5-10 fold increase vs. unadapted | [3] |
| 300 | 30 minutes | Not Specified | Not Specified | 61% | High frequency of auxotrophs | [4] |
| Not Specified | Not Specified | Not Specified | Not Specified | ~5% | High frequency of auxotrophs | [4] |
Experimental Workflow Diagram
Caption: Experimental workflow for NTG-induced mutagenesis in E. coli.
Experimental Protocol
This protocol provides a general guideline for NTG mutagenesis in E. coli. Optimization of NTG concentration and exposure time is crucial for achieving the desired outcome.
1. Materials and Reagents
-
E. coli strain of interest
-
Luria-Bertani (LB) broth and agar plates
-
M9 minimal medium (or other appropriate minimal medium)
-
N-methyl-N'-nitro-N-nitrosoguanidine (NTG)
-
Citrate buffer (0.1 M, pH 5.5) or Phosphate buffer (0.1 M, pH 7.0)
-
Sterile microcentrifuge tubes and centrifuge
-
Incubator and shaking incubator
-
Spectrophotometer
-
Sterile dilution tubes and plating supplies
-
Appropriate selective agar plates for mutant screening
Safety Precautions: NTG is a potent carcinogen and mutagen. Always handle NTG powder and solutions in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Decontaminate all surfaces and equipment that come into contact with NTG using a freshly prepared solution of 1 M NaOH. Dispose of all NTG-contaminated waste as hazardous chemical waste according to your institution's guidelines.
2. Preparation of Solutions
-
NTG Stock Solution (1 mg/mL): In a chemical fume hood, carefully weigh out 10 mg of NTG powder and dissolve it in 10 mL of sterile citrate buffer (0.1 M, pH 5.5). Prepare this solution fresh on the day of the experiment. Do not store.
-
Citrate Buffer (0.1 M, pH 5.5): Prepare a 0.1 M solution of citric acid and a 0.1 M solution of sodium citrate. Mix the two solutions while monitoring the pH until it reaches 5.5. Sterilize by autoclaving.
-
Phosphate Buffer (0.1 M, pH 7.0): Prepare by mixing appropriate volumes of 0.1 M monobasic and dibasic sodium phosphate solutions to achieve a pH of 7.0. Sterilize by autoclaving.
3. Mutagenesis Procedure
-
Day 1: Inoculation
-
Inoculate a single colony of the desired E. coli strain into 5 mL of LB broth.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
-
Day 2: Cell Growth and Preparation
-
In the morning, inoculate 50 mL of fresh LB broth with the overnight culture to an initial OD₆₀₀ of ~0.05.
-
Incubate at 37°C with shaking until the culture reaches the mid-exponential growth phase (OD₆₀₀ of 0.4-0.6).
-
Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with 25 mL of sterile, ice-cold citrate buffer (or phosphate buffer).
-
Centrifuge again at 4,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in 10 mL of the same cold buffer.
-
-
NTG Treatment
-
Important: This step must be performed in a chemical fume hood.
-
To determine the optimal conditions, it is recommended to test a range of NTG concentrations and exposure times. For example, prepare a series of tubes with the cell suspension and add different final concentrations of NTG (e.g., 10, 50, 100, 200 µg/mL).
-
Incubate the tubes at 37°C with gentle shaking for a defined period (e.g., 15, 30, 45, 60 minutes).
-
-
Stopping the Mutagenesis
-
To stop the reaction, pellet the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Carefully decant the NTG-containing supernatant into a hazardous waste container.
-
Wash the cell pellet twice with 10 mL of sterile, ice-cold phosphate buffer (pH 7.0) to remove residual NTG.
-
-
Recovery and Plating
-
Resuspend the final cell pellet in 10 mL of fresh LB broth.
-
Incubate at 37°C with shaking for 1-2 hours to allow for phenotypic expression of the mutations.
-
Prepare a series of 10-fold serial dilutions of the cell culture in sterile saline or phosphate buffer.
-
Plate appropriate dilutions onto non-selective LB agar plates to determine the total number of viable cells (for calculating the survival rate).
-
Plate appropriate dilutions (including undiluted culture) onto selective agar plates to screen for mutants with the desired phenotype.
-
Incubate all plates at the appropriate temperature until colonies appear (typically 1-2 days).
-
4. Data Analysis
-
Survival Rate:
-
Count the number of colonies on the non-selective plates.
-
Calculate the survival rate as follows: Survival Rate (%) = (CFU/mL of NTG-treated cells / CFU/mL of untreated control cells) x 100
-
-
Mutation Frequency:
-
Count the number of mutant colonies on the selective plates.
-
Calculate the mutation frequency as follows: Mutation Frequency = (Number of mutant colonies / Total number of viable cells plated on selective medium)
-
Signaling Pathway and Logical Relationships
The process of NTG mutagenesis does not involve a classical signaling pathway but rather a series of chemical and biological events. The diagram below illustrates the logical relationship between NTG treatment and the generation of mutations.
Caption: Mechanism of NTG-induced G:C to A:T transition mutations.
References
Optimal Concentration of MNNG for Mutagenesis in Yeast: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) for mutagenesis in the model organism Saccharomyces cerevisiae. These guidelines are intended to assist researchers in achieving efficient and reproducible mutagenesis for applications in genetic research, strain improvement, and drug discovery.
Introduction
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent alkylating agent widely used to induce mutations in various organisms, including yeast. It primarily methylates DNA at the O6 position of guanine, leading to G:C to A:T transition mutations during DNA replication. The efficiency of MNNG-induced mutagenesis is highly dependent on its concentration and the duration of exposure. An optimal concentration should induce a high frequency of mutations while maintaining a sufficient level of cell survival for subsequent screening and analysis. The general principle for effective chemical mutagenesis is to achieve a cell survival rate of 50-95%.[1]
Key Considerations for MNNG Mutagenesis
Several factors can influence the outcome of MNNG mutagenesis in yeast:
-
Yeast Strain: Different yeast strains can exhibit varying sensitivities to MNNG due to differences in their DNA repair capacities.
-
Cellular Growth Phase: Cells in the logarithmic growth phase are generally more susceptible to mutagens.
-
MNNG Concentration and Exposure Time: These are the most critical parameters to optimize for achieving the desired balance between mutation frequency and cell survival.
-
Buffer System: MNNG is unstable at higher pH and in phosphate buffers. A citrate buffer at pH 5.5 is recommended for preparing the stock solution.
Quantitative Data on MNNG Mutagenesis
The following table summarizes typical ranges of MNNG concentrations used for mutagenesis in Saccharomyces cerevisiae and the expected outcomes. It is crucial to perform a dose-response experiment to determine the optimal concentration for a specific yeast strain and experimental objective.
| MNNG Concentration (µg/mL) | Exposure Time (minutes) | Expected Survival Rate (%) | General Outcome |
| 1 - 5 | 30 - 60 | > 50 | Low to moderate mutation frequency |
| 5 - 20 | 30 - 60 | 20 - 50 | Moderate to high mutation frequency |
| 20 - 50 | 10 - 30 | 5 - 20 | High mutation frequency, potentially high lethality |
| > 50 | < 10 | < 5 | Very high lethality, may be difficult to recover mutants |
Note: This data is a general guideline. Actual results will vary depending on the yeast strain and experimental conditions.
Experimental Protocols
Preparation of MNNG Stock Solution
Caution: MNNG is a probable human carcinogen and should be handled with appropriate safety precautions, including wearing gloves, a lab coat, and working in a chemical fume hood.
-
Prepare a 100 mM citrate buffer (pH 5.5) by mixing 23 mM citric acid and 77 mM sodium citrate.
-
Weigh out the desired amount of MNNG powder in a chemical fume hood.
-
Dissolve the MNNG in the citrate buffer to a final concentration of 1 mg/mL. Gentle warming at 37°C may be required to fully dissolve the MNNG.
-
Dispense the stock solution into small, single-use aliquots.
-
Store the aliquots at -20°C and protect them from light.
-
Important: Thaw a fresh aliquot for each experiment and discard any unused portion. Do not reuse thawed MNNG solutions.
Protocol for Determining Optimal MNNG Concentration
This protocol outlines the steps to generate a dose-response curve to identify the optimal MNNG concentration for your yeast strain.
-
Yeast Culture Preparation:
-
Inoculate a single colony of your S. cerevisiae strain into 5 mL of YPD medium (1% yeast extract, 2% peptone, 2% dextrose).
-
Incubate overnight at 30°C with shaking (200-250 rpm).
-
The next day, dilute the overnight culture into 50 mL of fresh YPD medium to an optical density at 600 nm (OD₆₀₀) of approximately 0.1-0.2.
-
Incubate at 30°C with shaking until the culture reaches the mid-logarithmic phase (OD₆₀₀ of 0.6-0.8).
-
-
MNNG Treatment:
-
Harvest the yeast cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cell pellet once with 25 mL of sterile distilled water and resuspend in 10 mL of 100 mM citrate buffer (pH 5.5).
-
Prepare a series of microcentrifuge tubes, each containing 1 mL of the cell suspension.
-
Add different final concentrations of MNNG (e.g., 0, 1, 5, 10, 20, 50 µg/mL) to the tubes.
-
Incubate the tubes at 30°C with shaking for a fixed time (e.g., 30 minutes).
-
-
Stopping the Reaction and Plating:
-
To stop the mutagenesis reaction, add 1 mL of 5% sodium thiosulfate solution to each tube and vortex briefly.
-
Pellet the cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cells twice with 1 mL of sterile distilled water.
-
Resuspend the final cell pellet in 1 mL of sterile distilled water.
-
Prepare a series of 10-fold serial dilutions (10⁻¹, 10⁻², 10⁻³, 10⁻⁴, 10⁻⁵) of the cell suspension in sterile distilled water.
-
Plate 100 µL of the appropriate dilutions onto YPD agar plates. For the untreated control (0 µg/mL MNNG), plate the 10⁻⁴ and 10⁻⁵ dilutions. For the MNNG-treated samples, plate the 10⁻¹, 10⁻², and 10⁻³ dilutions.
-
Incubate the plates at 30°C for 2-3 days until colonies are visible.
-
-
Data Analysis:
-
Count the number of colonies on each plate.
-
Calculate the cell viability (survival rate) for each MNNG concentration using the following formula:
-
Survival Rate (%) = (Number of colonies from treated sample / Number of colonies from untreated control) x 100
-
-
Plot the survival rate (%) against the MNNG concentration (µg/mL) to generate a dose-response curve.
-
The optimal MNNG concentration will be the one that results in a survival rate within the desired range (typically 20-50%) for achieving a high mutation frequency.
-
Protocol for MNNG Mutagenesis and Mutant Screening
Once the optimal MNNG concentration is determined, this protocol can be used for large-scale mutagenesis and screening for desired phenotypes.
-
Follow steps 1 and 2 from the "Protocol for Determining Optimal MNNG Concentration," using the predetermined optimal MNNG concentration.
-
After stopping the reaction and washing the cells (step 3), resuspend the cell pellet in 10 mL of YPD medium.
-
Incubate the culture at 30°C for 2-4 hours to allow for the fixation of mutations.
-
Plate the mutagenized cells onto appropriate selective media to screen for mutants with the desired phenotype.
-
Incubate the plates under the appropriate conditions until colonies appear.
-
Isolate and further characterize the potential mutant colonies.
MNNG-Induced DNA Damage and Repair Pathways
MNNG introduces methyl groups onto DNA, with the most significant mutagenic lesion being O⁶-methylguanine (O⁶-meG). This lesion can mispair with thymine during DNA replication, leading to G:C to A:T transitions. In Saccharomyces cerevisiae, several DNA repair pathways are involved in responding to MNNG-induced damage.[2] These include:
-
Base Excision Repair (BER): This pathway is involved in removing alkylated bases.
-
Mismatch Repair (MMR): The MMR system can recognize the O⁶-meG:T mispair. Paradoxically, in some contexts, a functional MMR system can lead to increased cytotoxicity upon MNNG treatment.[2]
-
Homologous Recombination (HR): HR is a crucial pathway for repairing double-strand breaks that can arise as a secondary consequence of MNNG-induced damage and stalled replication forks.[2]
The interplay between these pathways determines the ultimate fate of the cell—survival, mutation, or cell death.
Caption: MNNG-induced DNA damage and repair pathways in yeast.
Experimental Workflow
The following diagram illustrates the overall workflow for MNNG mutagenesis in yeast, from initial culture to mutant isolation.
Caption: Experimental workflow for MNNG mutagenesis in yeast.
References
Application Notes: Utilizing N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) for the Development of Animal Models of Gastric Cancer
Introduction
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent carcinogenic N-nitroso compound extensively used in preclinical research to induce gastric cancer in laboratory animals.[1][2] As a direct-acting alkylating agent, MNNG effectively mimics the effects of dietary nitrosamines, a significant risk factor for human gastric cancer.[1][2] The resulting animal models are invaluable tools for investigating the multistage process of gastric carcinogenesis, evaluating potential chemopreventive agents, and developing novel therapeutic strategies.[2][3] MNNG predominantly induces well-differentiated, intestinal-type adenocarcinomas in the glandular stomach, particularly in the pyloric and antral regions.[1]
Mechanism of Carcinogenesis
MNNG exerts its carcinogenic effects without the need for metabolic activation.[1] Its primary mechanism involves the direct alkylation of DNA bases, leading to the formation of mutagenic adducts such as O⁶-methylguanine (O⁶-MeG) and N⁷-methylguanine (N⁷-MeG).[1] The presence of O⁶-MeG can lead to mispairing with thymine during DNA replication, resulting in G to A transition mutations if not repaired by cellular mechanisms like O⁶-methylguanine-DNA methyltransferase (MGMT).[1]
Beyond direct DNA damage, MNNG-induced carcinogenesis is a complex process involving the dysregulation of multiple cellular signaling pathways. These include pathways governing:
-
Inflammation: Activation of NF-κB and modulation of pro- and anti-inflammatory cytokines.[4][5]
-
Oxidative Stress: Induction of reactive oxygen species (ROS) and modulation of antioxidant response pathways like Nrf2/HO-1.[4][5]
-
Cell Proliferation and Survival: Alteration of pathways such as PI3K/AKT, Wnt/β-catenin, and MAPK.[5][6][7]
-
Apoptosis and Autophagy: Dysregulation of programmed cell death and cellular recycling processes.[3][4]
Animal Models
Rats are the most commonly used species for MNNG-induced gastric cancer models due to their susceptibility. Various strains have been utilized, with differing sensitivities to MNNG.[8][9][10]
-
Rat Strains: Wistar, Sprague-Dawley, and F344 rats are frequently employed.[8][11][12] Strain-specific differences in metabolism and DNA repair capacity can influence tumor incidence and latency.[8][9][10] For instance, the Buffalo rat strain has shown higher resistance compared to more sensitive strains like Wistar.[8][9]
-
Mouse Models: Mice have been found to be remarkably more resistant to MNNG-induced gastric carcinogenesis compared to rats.[13] Therefore, other carcinogens like N-methyl-N-nitrosourea (MNU) are more commonly used for inducing gastric tumors in mice.[13][14]
-
Canine Models: MNNG and its analogue N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) have been successfully used to induce gastric cancer in dogs, including Beagle and mongrel breeds.[15][16][17] These larger animal models allow for serial endoscopic and biopsy studies, closely mimicking clinical scenarios.[15]
Enhancing Carcinogenesis
To increase tumor incidence and potentially shorten the latency period, MNNG administration is often combined with co-carcinogenic treatments:
-
Saturated Salt Solution: The use of a saturated sodium chloride (NaCl) solution as a gastric irritant can enhance the carcinogenic effect of MNNG, particularly in the forestomach.[18][19]
-
Duodenogastric Reflux: Surgical procedures that induce the reflux of duodenal contents into the stomach have been shown to promote MNNG-induced gastric neoplasia.[20]
-
Helicobacter pylori Infection: As a major risk factor for human gastric cancer, co-administration of H. pylori with MNNG can create a more clinically relevant model, although this is more established with MNU in mice.[7][13][21] H. pylori contributes to chronic inflammation, a key driver of carcinogenesis.[7][21][22]
Experimental Protocols
Caution: MNNG is a potent carcinogen and mutagen. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All procedures involving MNNG powder or solutions should be performed in a certified chemical fume hood. All contaminated materials must be disposed of as hazardous waste according to institutional guidelines.
Protocol 1: MNNG Administration in Drinking Water (Rat Model)
This method involves the chronic exposure of animals to low concentrations of MNNG and is widely used for inducing adenocarcinoma in the glandular stomach.
Materials:
-
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)
-
Sterile drinking water
-
Glass or plastic water bottles (amber or covered with foil to protect from light)
-
Male Wistar or Sprague-Dawley rats (6-8 weeks old)
-
Standard rodent chow
-
Appropriate animal housing
Procedure:
-
Acclimatization: House rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the start of the experiment. Allow free access to standard chow and water.
-
Preparation of MNNG Solution:
-
In a chemical fume hood, carefully weigh the required amount of MNNG powder.
-
Prepare a stock solution if necessary. MNNG can be dissolved in a small amount of dimethyl sulfoxide (DMSO) before being diluted in drinking water. However, direct dissolution in water is also common.
-
Prepare the final MNNG solution at the desired concentration (e.g., 100 µg/mL). For a 100 µg/mL (or 100 mg/L) solution, dissolve 100 mg of MNNG in 1 liter of sterile drinking water.
-
Stir the solution until the MNNG is completely dissolved.
-
Transfer the solution to light-protected drinking bottles.
-
-
Administration:
-
Replace the regular drinking water in the animal cages with the MNNG-containing water.
-
Prepare fresh MNNG solution 2-3 times per week and replace the bottles to ensure stability and potency.
-
Continue administration for the planned duration, typically ranging from 24 to 40 weeks.[1]
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, such as weight loss, ruffled fur, or lethargy.
-
Measure body weight and water consumption weekly. Note that high concentrations of MNNG may reduce water intake.[1]
-
-
Termination and Tissue Collection:
-
At the end of the experimental period (e.g., 40-52 weeks from the start), euthanize the animals using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Perform a necropsy and carefully excise the stomach.
-
Open the stomach along the greater curvature, rinse with cold saline, and examine for macroscopic lesions (tumors, ulcers, thickening).
-
Fix the stomach in 10% neutral buffered formalin for at least 24 hours before proceeding with histopathological analysis.
-
Protocol 2: MNNG Administration by Intragastric Gavage (Rat Model)
This method involves the direct delivery of a specific dose of MNNG into the stomach, which can be used for both single high-dose and repeated dosing schedules.
Materials:
-
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)
-
Vehicle (e.g., 10% DMSO in water, olive oil)
-
Male F344 or Wistar rats (6-8 weeks old)
-
Animal gavage needles (stainless steel, appropriate size for rats)
-
Syringes
-
Standard rodent chow
-
Appropriate animal housing
Procedure:
-
Acclimatization: Acclimatize animals as described in Protocol 1.
-
Preparation of MNNG Gavage Solution:
-
In a chemical fume hood, prepare the MNNG solution in the chosen vehicle at the desired concentration (e.g., for a dose of 200 mg/kg in a 250g rat, you would need 50 mg of MNNG). The final volume for gavage should be appropriate for the animal's size (e.g., 1-2 mL).
-
Ensure the MNNG is fully dissolved or suspended uniformly.
-
-
Administration:
-
Gently restrain the rat.
-
Measure the distance from the rat's incisors to the xiphoid process to estimate the correct length for gavage needle insertion.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the MNNG solution.
-
This procedure can be performed as a single high-dose administration (e.g., 200 mg/kg)[11][23] or repeated at lower doses over several weeks.
-
-
Monitoring:
-
Monitor animals closely after gavage for any signs of distress or acute toxicity. High doses can lead to mortality.[1]
-
Continue to monitor animal health and body weight throughout the experimental period as described in Protocol 1.
-
-
Termination and Tissue Collection:
-
Follow the same procedure for euthanasia and tissue collection as described in Protocol 1. The observation period following a single gavage dose can be lengthy, up to 110 weeks.[11]
-
Data Presentation
Table 1: Summary of MNNG-Induced Gastric Tumor Incidence via Drinking Water in Rats
| Animal Strain | MNNG Concentration (in drinking water) | Duration of Administration | Observation Period | Tumor Incidence (%) | Reference |
| Wistar | 100 µg/mL (+ 10% NaCl for first 6 weeks) | 40 weeks | 48 weeks | 75.0% | [18] |
| Sprague-Dawley | 120 mg/L | 52 weeks | 52 weeks | 60.0% | [12] |
| Rat (unspecified) | 50 µg/mL | 32 weeks | 50 weeks | 33.0% (3.3 tumors/10 animals) | [24] |
| Rat (unspecified) | 100 µg/mL | 32 weeks | 50 weeks | Decreased vs 50 µg/mL group | [24] |
| Rat (unspecified) | 83 mg/L | 12 weeks | 56 weeks | 14.8% (4/27 animals) | [20] |
Table 2: Summary of MNNG-Induced Gastric Tumor Incidence via Gavage in Rats
| Animal Strain | MNNG Dose & Schedule | Vehicle | Observation Period | Tumor Incidence (%) (Glandular Stomach) | Reference |
| F344 | 200 mg/kg (single dose) | Not specified | 110 weeks | 65.0% | [11] |
| Wistar | 250 mg/kg (single dose) | DMSO | 52 weeks | 18.0% | [19] |
| Rat (unspecified) | 200 mg/kg (repeated every 10 days) | Not specified | 3 months | Adenocarcinoma induced | [23] |
Visualizations
Signaling Pathways
Caption: Key pathways in MNNG-induced gastric carcinogenesis.
Experimental Workflow
Caption: General workflow for MNNG-induced gastric cancer models.
References
- 1. Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The effect of phytochemicals in N-methyl-N-nitro-N-nitroguanidine promoting the occurrence and development of gastric cancer [frontiersin.org]
- 5. The effect of phytochemicals in N-methyl-N-nitro-N-nitroguanidine promoting the occurrence and development of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Folic Acid Attenuates N-Methyl-N’-Nitro-N-Nitrosoguanidine-Induced Gastric Mucosal Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Helicobacter pylori and gastric cancer: mechanisms and new perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Differential Strain Sensitivity in Gastric Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical mechanisms on species differences in gastric carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical mechanisms on species differences in gastric carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of stomach cancer induced in rats by N-methyl-N'-nitro-N-nitrosoguanidine or N-propyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Time-related interference of misoprostol with experimental gastric cancer formation induced by N-methyl-N'-nitro-N-nitrosoguanidine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Protocol for chemically induced murine gastric tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental gastric carcinoma induced by N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inducement of canine gastric cancer by N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Chemoprevention of gastric cancer by celecoxib in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gastric carcinogenesis in rats given hypertonic salt at different times before a single dose of N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Promotion of gastric tumorigenesis by duodenal contents in rats induced with N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Tetraselmis chuii as Source of Bioactive Compounds Against Helicobacter pylori: An Integrated Proteomic and Bioactivity Approach [mdpi.com]
- 23. journal.waocp.org [journal.waocp.org]
- 24. The effects of different MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) doses on the stomach and the upper small intestine of the rat. I. The frequency and histopathology of the induced tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nitrosoguanidine Treatment of Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the principles and practices of using N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), a potent mutagen, for the genetic modification of bacterial cultures. The protocols and data presented herein are intended to serve as a foundational resource for researchers aiming to induce mutations for strain improvement, functional genomics, and drug discovery applications.
Abstract: N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a powerful alkylating agent widely employed for inducing random mutagenesis in bacteria.[1][2][3] Its efficacy in generating a high frequency of mutations has made it an invaluable tool in microbial genetics.[4] This document outlines a detailed, step-by-step protocol for MNNG treatment of bacterial cultures, including safety precautions, experimental design, and post-treatment analysis. Furthermore, it presents a summary of quantitative data from various studies to aid in the optimization of mutagenesis experiments and includes diagrams illustrating the experimental workflow and the molecular mechanism of MNNG-induced mutagenesis.
Introduction
MNNG is a chemical mutagen that primarily acts by adding a methyl group to guanine and thymine bases in DNA.[2] This alkylation can lead to mispairing during DNA replication, resulting predominantly in G:C to A:T transition mutations.[2][5][6] The ability to generate a high mutation frequency makes MNNG a valuable tool for creating mutant libraries for screening and selection of desired phenotypes, such as enhanced production of metabolites, antibiotic resistance, or altered enzymatic activity. However, due to its carcinogenic and mutagenic nature, strict safety protocols must be followed during its handling and disposal.[7][8]
Quantitative Data Summary
The effectiveness of MNNG mutagenesis can vary significantly depending on the bacterial species, strain, and treatment conditions. The following table summarizes key quantitative data from published studies to provide a starting point for experimental design.
| Bacterial Species | MNNG Concentration | Treatment Time | Buffer/Medium | Survival Rate (%) | Mutation Frequency (per viable cell) | Reference |
| Escherichia coli | 0.5 µg/mL | 4 hours | Minimal Medium | Not specified | Weakly mutagenic | [9] |
| Escherichia coli | 10 µg/mL | 5 minutes | Citrate Buffer (pH 5.5) | Not specified | High | [9] |
| Escherichia coli | 1 mg/mL | 15 minutes | Not specified | 10% | ~10⁻⁴ | [4] |
| Streptomyces fradiae | Low doses | Not specified | Not specified | Not specified | Induces adaptive response | [10] |
| Bacillus thuringiensis | Not specified | Not specified | Not specified | Relatively sensitive | Mutagenic | [11] |
Experimental Protocols
Safety Precautions
Warning: MNNG is a potent carcinogen and mutagen.[7][8] Handle with extreme caution in a designated area, preferably within a chemical fume hood.[12] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[7][12] All contaminated materials and waste must be disposed of according to institutional and national regulations for hazardous chemical waste.[8]
Materials
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth)
-
Appropriate solid growth medium (e.g., Luria-Bertani agar)
-
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)
-
Buffer for treatment (e.g., Citrate buffer, pH 5.5 or Phosphate buffer, pH 7.0)[9]
-
Sterile centrifuge tubes
-
Sterile dilution tubes and pipettes
-
Incubator
-
Centrifuge
-
Spectrophotometer
Protocol for MNNG Mutagenesis
-
Culture Preparation: Inoculate a single colony of the desired bacterial strain into 5 mL of appropriate liquid medium. Incubate overnight at the optimal growth temperature with shaking to obtain a saturated culture.
-
Sub-culturing: The following day, dilute the overnight culture into fresh liquid medium to an optical density at 600 nm (OD₆₀₀) of approximately 0.05-0.1. Incubate with shaking at the optimal temperature until the culture reaches the mid-logarithmic growth phase (OD₆₀₀ of ~0.4-0.6).
-
Cell Harvesting and Washing: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). Discard the supernatant. Resuspend the cell pellet in an equal volume of the chosen treatment buffer (e.g., citrate buffer, pH 5.5).[9] Centrifuge again and resuspend the pellet in the same buffer. This washing step is crucial to remove any residual media components that might react with MNNG.
-
MNNG Treatment:
-
Prepare a fresh stock solution of MNNG in a suitable solvent (e.g., dimethyl sulfoxide or acetone) immediately before use. Handle with extreme caution under a fume hood.
-
Add the MNNG stock solution to the cell suspension to achieve the desired final concentration (refer to the table above for guidance). A typical starting point for E. coli is 10 µg/mL for a short duration treatment.[9]
-
Incubate the cell suspension with MNNG for the desired time (e.g., 5-30 minutes) at room temperature or 37°C.[9] The optimal time and concentration should be determined empirically for each strain and desired mutation rate.
-
-
Stopping the Reaction and Cell Recovery: To stop the mutagenesis reaction, add an excess of a quenching agent like L-cysteine or dilute the cell suspension at least 100-fold in fresh, cold growth medium. Centrifuge the cells to pellet them and discard the supernatant (which contains MNNG) into a designated hazardous waste container.
-
Washing: Wash the cell pellet twice with fresh, cold growth medium or buffer to remove any remaining traces of MNNG.
-
Outgrowth: Resuspend the washed cell pellet in fresh liquid medium and incubate for a period (e.g., 1-2 hours) to allow for the fixation of mutations and recovery of the cells.
-
Plating for Viability and Mutant Screening:
-
Create a serial dilution of the treated and an untreated control culture.
-
Plate appropriate dilutions onto non-selective agar plates to determine the survival rate (colony-forming units per mL).
-
Plate the treated culture onto selective agar plates to screen for mutants with the desired phenotype.
-
-
Calculation of Mutation Frequency: The mutation frequency is calculated by dividing the number of mutant colonies by the total number of viable cells plated.[9]
Visualizations
Experimental Workflow
Caption: Experimental workflow for MNNG mutagenesis of bacterial cultures.
Mechanism of MNNG Mutagenesis
Caption: Mechanism of MNNG-induced G:C to A:T transition mutations.
References
- 1. Genetic effects of N-methyl-N'-nitro-N-nitrosoguanidine and its homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylnitrothis compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. In Vivo Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of neighbouring base sequence on N-methyl-N'-nitro-N-nitrosoguanidine mutagenesis in the lacI gene of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Description of a new amplifiable shuttle vector for mutagenesis studies in human cells: application to N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 10. Adaptive response and enhancement of N-methyl-N'-nitro-N-nitrosoguanidine mutagenesis by chloramphenicol in Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. medkoo.com [medkoo.com]
Application of Nitrosoguanidine in Microbial Strain Improvement: Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrosoguanidine (NTG), particularly N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), is a potent chemical mutagen that has been instrumental in the field of microbial strain improvement for decades.[1][2] Its efficacy in inducing a high frequency of point mutations has made it a valuable tool for enhancing the production of commercially significant biomolecules such as antibiotics, amino acids, enzymes, and other secondary metabolites.[3][4] This document provides detailed application notes, experimental protocols, and supporting data on the use of NTG for the genetic enhancement of industrial microorganisms.
Mechanism of Action
NTG is an alkylating agent that primarily acts by adding a methyl group to the O6 position of guanine and the O4 position of thymine in the DNA.[5] This alkylation leads to mispairing during DNA replication, predominantly causing G:C to A:T transition mutations.[6][7] The resulting genetic alterations can lead to modified or enhanced metabolic pathways, ultimately resulting in improved product yields or other desirable phenotypic changes.
Applications in Microbial Strain Improvement
The application of NTG mutagenesis has led to significant improvements in the production of a wide array of microbial products. Below are some examples of its successful application:
-
Antibiotics: Strains of Penicillium chrysogenum have been subjected to NTG mutagenesis to enhance penicillin production.[8]
-
Amino Acids: Corynebacterium glutamicum has been a primary target for NTG-induced mutagenesis to increase the yield of amino acids like L-lysine.[3][9]
-
Insecticides: The production of spinosad by Saccharopolyspora spinosa has been substantially increased through NTG mutagenesis.[1][10]
-
Enzymes: Various fungal species, such as Aspergillus niger, have been treated with NTG to improve the production of industrial enzymes like glucoamylase.[11]
Quantitative Data on Strain Improvement
The following tables summarize the quantitative improvements achieved in microbial strains through NTG-induced mutagenesis.
Table 1: Improvement of Spinosad Production in Saccharopolyspora spinosa
| Strain | Mutagenesis Method | Spinosad Titer (mg/L) | Fold Increase | Reference |
| Wild-Type | - | 167.6 ± 15.3 | - | [10] |
| NT24 (mutant) | ARTP/NTG compound mutagenesis | 858.3 ± 27.7 | 5.12 | [10] |
| 4-7 (mutant) | NTG and UV followed by genome shuffling | 547 | 3.26 | [12] |
Table 2: Improvement of L-Lysine Production in Corynebacterium glutamicum
| Strain | Mutagenesis Method | L-Lysine Titer (g/L) | Fold Increase | Reference |
| NIAB-SM-3 (wild-type) | - | 3.0 | - | [3] |
| NIAB-NT-43 (mutant) | NTG | 3.8 | 1.27 | [3] |
| NIAB-NT-15 (mutant) | NTG | 5.0 | 1.67 | [3] |
Table 3: Improvement of Enzyme Production in Fungi
| Microorganism | Enzyme | Mutagenesis Method | Improvement | Reference |
| Aspergillus sp. | Cellulase (CMCase) | Sequential NTG and UV | 2.03-fold increase in activity | [13] |
| Aspergillus niger | Glucoamylase | NTG | Not specified | [11] |
| Lactobacillus sp. | Dextransucrase | NTG | 10.23% increase in yield |
Experimental Protocols
General Safety Precautions
Caution: this compound is a potent mutagen and a suspected carcinogen. Always handle NTG with extreme care in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All contaminated materials and solutions should be decontaminated before disposal according to institutional guidelines.
Protocol 1: NTG Mutagenesis of Bacteria (e.g., Corynebacterium glutamicum)
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth)
-
Tris-maleate buffer (50 mM, pH 6.0)
-
N-methyl-N'-nitro-N-nitrosoguanidine (NTG) stock solution (e.g., 1 mg/mL in sterile distilled water, freshly prepared)
-
Sterile saline solution (0.9% NaCl)
-
Sterile centrifuge tubes
-
Incubator shaker
-
Spectrophotometer
-
Plating medium
Procedure:
-
Cell Culture Preparation: Inoculate a single colony of the bacterial strain into the liquid growth medium and incubate with shaking at the optimal temperature until the culture reaches the mid-exponential growth phase (OD600 ≈ 0.4-0.6).
-
Cell Harvesting and Washing: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). Discard the supernatant and wash the cell pellet twice with an equal volume of cold, sterile Tris-maleate buffer.
-
Resuspension: Resuspend the washed cell pellet in the Tris-maleate buffer to a final cell density of approximately 1 x 10⁸ cells/mL.
-
NTG Treatment: In a fume hood, add the freshly prepared NTG stock solution to the cell suspension to achieve the desired final concentration (e.g., 50-500 µg/mL).[9] The optimal concentration should be determined empirically by creating a kill curve.
-
Incubation: Incubate the cell suspension with NTG at the optimal growth temperature with gentle shaking for a predetermined time (e.g., 30-60 minutes).[9] The optimal exposure time should also be determined from a kill curve, typically aiming for a 90-99% kill rate.
-
Stopping the Reaction: Stop the mutagenesis reaction by diluting the cell suspension at least 100-fold in cold, sterile saline solution. Alternatively, centrifuge the cells and wash them twice with sterile saline.
-
Plating and Screening: Serially dilute the treated and washed cells in sterile saline and plate onto the appropriate agar medium to determine the survival rate and to screen for desired phenotypes. Incubate the plates under suitable conditions.
-
Mutant Selection: Screen the resulting colonies for the desired trait (e.g., increased product yield, resistance to a toxic analog).
Protocol 2: NTG Mutagenesis of Fungi (e.g., Aspergillus niger)
Materials:
-
Fungal strain of interest
-
Appropriate medium for spore production (e.g., Potato Dextrose Agar)
-
Sterile distilled water or a suitable buffer (e.g., 0.2 M citrate buffer, pH 5.0)
-
NTG stock solution (e.g., 1 mg/mL in sterile buffer, freshly prepared)
-
Sterile glass beads or a cell scraper
-
Sterile cheesecloth or cotton wool for filtration
-
Hemocytometer
-
Sterile centrifuge tubes
-
Incubator
Procedure:
-
Spore Suspension Preparation: Grow the fungal strain on an agar plate until it produces a sufficient number of spores. Harvest the spores by adding a small volume of sterile distilled water with a wetting agent (e.g., 0.01% Tween 80) and gently scraping the surface with a sterile loop or glass beads.
-
Filtration and Quantification: Filter the spore suspension through sterile cheesecloth or cotton wool to remove mycelial fragments. Count the spores using a hemocytometer and adjust the concentration to approximately 1 x 10⁷ spores/mL in the appropriate buffer.
-
NTG Treatment: In a chemical fume hood, add the freshly prepared NTG stock solution to the spore suspension to the desired final concentration (e.g., 100 µg/mL).[13]
-
Incubation: Incubate the spore suspension with NTG at a suitable temperature (e.g., 30°C) with gentle shaking for a specific duration (e.g., 10-60 minutes).[13] The optimal conditions should be determined by generating a kill curve.
-
Stopping the Reaction: Terminate the mutagenesis by diluting the suspension at least 100-fold with cold, sterile distilled water and then centrifuging to pellet the spores.
-
Washing: Wash the spore pellet at least twice with sterile distilled water to remove any residual NTG.
-
Plating and Screening: Resuspend the washed spores in sterile water, serially dilute, and plate onto a suitable solid medium for screening.
-
Mutant Isolation: After incubation, screen the resulting colonies for the desired characteristics.
Visualizations
Signaling Pathway of NTG-induced Mutagenesis and Cellular Response
Caption: NTG-induced DNA alkylation and subsequent cellular responses.
Experimental Workflow for NTG Mutagenesis
Caption: A generalized workflow for microbial strain improvement using NTG.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of mutations induced by N-methyl-N'-nitro-N-nitrosoguanidine in an industrial Corynebacterium glutamicum strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genome-wide analysis of mutagenesis bias and context sensitivity of N-methyl-N'-nitro-N-nitrosoguanidine (NTG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fungal Strain Improvement for Cellulase Production Using Repeated and Sequential Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating a Kill Curve for N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) in a Specific Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent mutagen and carcinogen widely used in cancer research to induce DNA damage and study cellular responses.[1] As an alkylating agent, MNNG primarily methylates DNA, leading to the formation of lesions such as O6-methylguanine.[1] This damage triggers a cascade of cellular events, including the activation of DNA damage response (DDR) pathways, cell cycle arrest, and ultimately, cell death through apoptosis or other mechanisms.[1][2] Determining the optimal concentration of MNNG to elicit a desired level of cytotoxicity is crucial for various applications, including the development of cancer models and the screening of potential therapeutic agents.
A "kill curve" is a dose-response experiment designed to determine the concentration range of a cytotoxic agent that effectively kills a specific percentage of a cell population over a defined period. This application note provides a detailed protocol for generating a kill curve for MNNG in a user-defined mammalian cell line. The resulting data will enable researchers to identify key cytotoxic concentrations, such as the IC50 (the concentration that inhibits 50% of cell viability), and the minimum concentration required to achieve complete cell death.
MNNG Mechanism of Action and Induced Cell Death Pathways
MNNG exerts its cytotoxic effects primarily by inducing DNA alkylation. This genotoxic stress activates complex signaling networks that determine the fate of the cell.
-
DNA Damage and Repair: MNNG transfers a methyl group to DNA bases, which can lead to mispairing during DNA replication if not repaired. The mismatch repair (MMR) system can recognize these lesions, but futile repair cycles can lead to DNA strand breaks and the initiation of cell death pathways.
-
Apoptosis Induction: MNNG-induced DNA damage can activate both p53-dependent and p53-independent apoptotic pathways.[1] The tumor suppressor protein p53 can be upregulated and phosphorylated in response to MNNG, leading to the transcription of pro-apoptotic genes.[1] This often involves the mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases.[1]
-
Non-Apoptotic Cell Death: In some contexts, MNNG can induce non-apoptotic forms of cell death. This can be associated with the activation of poly-ADP ribose polymerase (PARP), which can lead to energy depletion and cell demise.[2]
Below is a diagram illustrating the signaling pathway of MNNG-induced cell death.
Caption: MNNG-induced DNA damage response pathways.
Experimental Protocol: MNNG Kill Curve
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials and Reagents
-
Cell Line: The specific mammalian cell line of interest, in a healthy, logarithmic growth phase.
-
Complete Culture Medium: Appropriate growth medium supplemented with serum and antibiotics as required for the cell line.
-
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG): A stock solution of known concentration, typically prepared in DMSO or an appropriate solvent. Caution: MNNG is a potent carcinogen and mutagen. Handle with extreme care using appropriate personal protective equipment (PPE) and safety protocols.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Cell Dissociation Reagent: e.g., Trypsin-EDTA.
-
Cell Viability Assay Kit: e.g., MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT, WST-1, or a kit for trypan blue exclusion assay.
-
Multi-well Plates: Sterile 96-well or 24-well cell culture plates.
-
Standard Cell Culture Equipment: Incubator (37°C, 5% CO2), biosafety cabinet, centrifuge, hemocytometer or automated cell counter, microscope, multichannel pipette.
Experimental Workflow Diagram
Caption: Experimental workflow for generating an MNNG kill curve.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest cells that are in a logarithmic growth phase.
-
Perform a cell count and determine cell viability (should be >95%).
-
Seed the cells into a 96-well plate at a predetermined optimal density. The seeding density should be such that the cells in the untreated control well are approximately 70-80% confluent at the end of the experiment. A typical starting density for many adherent cell lines is 5,000-10,000 cells per well.
-
Incubate the plate overnight at 37°C with 5% CO2 to allow cells to attach and resume growth.
-
-
Preparation of MNNG Dilutions:
-
Prepare a series of MNNG dilutions in complete culture medium from your stock solution.
-
The concentration range should be broad enough to span from no effect to complete cell death. Based on literature, a starting range of 0.1 µg/mL to 50 µg/mL is recommended.[1] A 2-fold or 3-fold serial dilution is appropriate.
-
Include a "no MNNG" control (medium with solvent only, if applicable) and a "medium only" blank control.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL (for a 96-well plate) of the prepared MNNG dilutions to the respective wells. It is recommended to test each concentration in triplicate.
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time will depend on the cell line's doubling time and the research question.
-
-
Assessment of Cell Viability (Example using MTT Assay):
-
At the end of the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation and Analysis
The quantitative data from the kill curve experiment should be organized in a clear and structured table.
Raw Data Table
| MNNG Concentration (µg/mL) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) |
| 0 (Control) | |||
| 0.1 | |||
| 0.5 | |||
| 1.0 | |||
| 5.0 | |||
| 10.0 | |||
| 25.0 | |||
| 50.0 | |||
| Medium Blank |
Processed Data Table
-
Calculate Average Absorbance: For each concentration, calculate the average absorbance from the triplicate wells.
-
Correct for Blank: Subtract the average absorbance of the "medium only" blank from all other average absorbance values.
-
Calculate Percent Viability:
-
Percent Viability = (Corrected Absorbance of Treated Well / Corrected Absorbance of Control Well) x 100
-
| MNNG Concentration (µg/mL) | Average Corrected Absorbance | Standard Deviation | Percent Viability (%) |
| 0 (Control) | 100 | ||
| 0.1 | |||
| 0.5 | |||
| 1.0 | |||
| 5.0 | |||
| 10.0 | |||
| 25.0 | |||
| 50.0 |
Data Visualization and Interpretation
-
Plot the Percent Viability against the log of the MNNG concentration.
-
This will generate a sigmoidal dose-response curve.
-
From this curve, you can determine the IC50 value, which is the concentration of MNNG that results in 50% cell viability.
-
The curve will also reveal the minimum concentration required to achieve near-complete cell death.
Troubleshooting
-
High Variability Between Replicates: Ensure accurate pipetting and homogenous cell suspension during seeding. Check for edge effects in the multi-well plate.
-
No Dose-Response Observed: The concentration range may be too low or too high. Adjust the range and repeat the experiment. Ensure the MNNG stock solution is not degraded.
-
Cells in Control Wells are Not Healthy: Check for contamination, ensure proper incubator conditions, and use cells with a low passage number.
By following this detailed application note and protocol, researchers can effectively generate a reliable kill curve for this compound in their specific cell line, providing a solid foundation for further studies in cancer biology and drug development.
References
- 1. Detection of MNNG-induced DNA lesions in mammalian cells; validation of comet assay against DNA unwinding technique, alkaline elution of DNA and chromosomal aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-methyl-N'-nitro-N-nitrosoguanidine activates multiple cell death mechanisms in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nitrosoguanidine Mutagenesis in Generating Antibiotic Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-methyl-N'-nitro-N-nitrosoguanidine (NTG) is a potent chemical mutagen that has been widely utilized for inducing random mutations in microorganisms. Its primary mechanism of action involves the alkylation of DNA bases, leading predominantly to G:C to A:T transition mutations. This characteristic makes NTG an effective tool for generating a diverse library of mutants, from which strains with desired phenotypes, such as antibiotic resistance, can be selected. The development of antibiotic resistance is a critical area of research, both for understanding the mechanisms of resistance and for the development of new therapeutic strategies. This document provides detailed application notes and protocols for the use of NTG-induced mutagenesis to generate antibiotic-resistant bacterial strains, with a focus on Escherichia coli, Streptomyces spp., and Corynebacterium glutamicum.
Mechanism of Action
NTG is an alkylating agent that adds a methyl group to guanine at the O-6 position and to a lesser extent, to thymine at the O-4 position.[1] The resulting O-6-methylguanine preferentially pairs with thymine instead of cytosine during DNA replication. This mispairing leads to a G:C to A:T transition mutation in the subsequent round of replication. These mutations are distributed throughout the bacterial chromosome, and by controlling the dose and duration of NTG exposure, the frequency of mutations can be modulated.
Data Presentation
Table 1: Typical NTG Mutagenesis Conditions and Resulting Mutation Frequencies
| Organism | NTG Concentration | Exposure Time (minutes) | pH | Typical Survival Rate (%) | Resulting Mutation Frequency (per 10^5 cells) | Reference(s) |
| Escherichia coli | 0.1 - 1 mg/mL | 15 - 60 | 5.5 - 7.0 | 1 - 10 | 10 - 500 | [2][3] |
| Streptomyces spp. | 0.5 - 3 mg/mL | 30 - 120 | 7.0 - 9.0 | 0.1 - 5 | 1 - 20 | [4][5] |
| Corynebacterium glutamicum | 0.1 - 0.5 mg/mL | 30 - 60 | 6.0 - 7.0 | 10 - 50 | 5 - 100 |
Table 2: Examples of Antibiotic Resistance Developed Through NTG Mutagenesis
| Organism | Antibiotic | NTG Treatment Conditions | Fold Increase in MIC / Resistance Level | Reference(s) |
| Streptomyces hygroscopicus | Gentamicin | 2 mg/mL NTG + 1 µg/mL Gentamicin, 2 hours | 124% higher rapamycin production (co-resistance) | [6] |
| Escherichia coli | Ciprofloxacin | Not specified | 16-fold increase in MIC | [7] |
| Streptomyces gilvosporeus | Streptomycin | Not specified | Not specified | [8] |
Experimental Protocols
Safety Precaution: NTG is a potent mutagen and a suspected carcinogen. Always handle NTG in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Decontaminate all surfaces and equipment that come into contact with NTG using a freshly prepared solution of 1 M sodium hydroxide.
Protocol 1: NTG Mutagenesis of Escherichia coli
Materials:
-
E. coli strain of interest
-
Luria-Bertani (LB) broth and agar plates
-
Tris-maleate buffer (50 mM, pH 6.0)
-
N'-methyl-N'-nitro-N-nitrosoguanidine (NTG) solution (1 mg/mL in sterile water, freshly prepared)
-
Phosphate buffered saline (PBS), sterile
-
Antibiotic stock solution for selection
-
Sterile centrifuge tubes and micropipette tips
Procedure:
-
Culture Preparation: Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking.
-
Sub-culturing: The next day, dilute the overnight culture 1:100 into fresh LB broth and grow to mid-log phase (OD600 ≈ 0.4-0.6).
-
Cell Harvesting and Washing: Harvest 1 mL of the mid-log phase culture by centrifugation at 5,000 x g for 10 minutes. Wash the cell pellet twice with 1 mL of Tris-maleate buffer (pH 6.0).
-
NTG Treatment: Resuspend the washed cell pellet in 1 mL of Tris-maleate buffer. Add NTG solution to a final concentration of 100 µg/mL.
-
Incubation: Incubate the cell suspension at 37°C with shaking for 30 minutes. To determine the kill curve, remove aliquots at different time points (e.g., 0, 15, 30, 45, and 60 minutes).
-
Stopping the Reaction: Stop the mutagenesis reaction by centrifuging the cells at 5,000 x g for 10 minutes and washing the pellet twice with sterile PBS.
-
Serial Dilution and Plating: Resuspend the final cell pellet in 1 mL of PBS. Prepare serial dilutions of the treated and untreated (control) cells in PBS.
-
Viable Cell Count: Plate 100 µL of appropriate dilutions onto LB agar plates to determine the viable cell count and calculate the percentage of survival.
-
Selection of Mutants: Plate 100 µL of the undiluted and lower dilutions of the treated cell suspension onto LB agar plates containing the desired concentration of the selective antibiotic. The antibiotic concentration should be determined beforehand to be inhibitory to the wild-type strain.
-
Incubation and Analysis: Incubate the plates at 37°C for 24-48 hours. Colonies that grow on the antibiotic-containing plates are potential resistant mutants.
-
Confirmation: Pick individual colonies and re-streak them on fresh antibiotic-containing plates to confirm their resistance phenotype. Further characterization, such as determining the Minimum Inhibitory Concentration (MIC), can then be performed.
Protocol 2: NTG Mutagenesis of Streptomyces spp.
Materials:
-
Streptomyces strain of interest
-
Spore suspension of Streptomyces
-
Tris-HCl buffer (50 mM, pH 8.0)
-
NTG solution (1 mg/mL in sterile water, freshly prepared)
-
Sterile water
-
Appropriate solid media for Streptomyces growth and sporulation (e.g., ISP4 agar)
-
Antibiotic stock solution for selection
Procedure:
-
Spore Suspension Preparation: Grow the Streptomyces strain on a suitable agar medium until sporulation is abundant. Harvest the spores by scraping the surface of the agar with a sterile loop and suspending them in sterile water. Filter the suspension through sterile cotton wool to remove mycelial fragments.
-
Spore Washing: Centrifuge the spore suspension at 3,000 x g for 10 minutes and wash the spores twice with sterile water.
-
NTG Treatment: Resuspend the washed spores in Tris-HCl buffer (pH 8.0) to a density of approximately 10^8 spores/mL. Add NTG solution to a final concentration of 1 mg/mL.
-
Incubation: Incubate the spore suspension at 30°C with shaking for 60 minutes.
-
Stopping the Reaction: Stop the mutagenesis by adding an equal volume of 10% sodium thiosulfate solution, followed by centrifugation and two washes with sterile water.
-
Serial Dilution and Plating: Resuspend the treated spores in sterile water and prepare serial dilutions.
-
Viable Spore Count: Plate appropriate dilutions on the growth medium to determine the survival rate.
-
Selection of Mutants: Plate the treated spores onto the growth medium containing the selective antibiotic.
-
Incubation and Analysis: Incubate the plates at 30°C for 7-14 days, or until colonies are well-developed.
-
Confirmation: Isolate and re-test colonies for antibiotic resistance as described for E. coli.
Protocol 3: NTG Mutagenesis of Corynebacterium glutamicum
Materials:
-
Corynebacterium glutamicum strain of interest
-
Brain Heart Infusion (BHI) broth and agar
-
Tris-maleate buffer (50 mM, pH 6.5)
-
NTG solution (1 mg/mL in sterile water, freshly prepared)
-
Sterile saline solution (0.9% NaCl)
-
Antibiotic stock solution for selection
Procedure:
-
Culture Preparation: Grow C. glutamicum in BHI broth overnight at 30°C.
-
Sub-culturing: Inoculate fresh BHI broth with the overnight culture and grow to the exponential phase (OD600 ≈ 0.8-1.0).
-
Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them twice with Tris-maleate buffer (pH 6.5).
-
NTG Treatment: Resuspend the cells in the same buffer to their original volume and add NTG to a final concentration of 0.2 mg/mL.
-
Incubation: Incubate at 30°C for 45 minutes with gentle shaking.
-
Stopping the Reaction: Stop the reaction by centrifugation and wash the cells twice with sterile saline solution.
-
Phenotypic Expression: Resuspend the cells in BHI broth and incubate for 2-4 hours at 30°C to allow for the expression of the mutant phenotype.
-
Plating for Selection: Plate serial dilutions of the culture onto BHI agar plates containing the selective antibiotic.
-
Incubation and Analysis: Incubate the plates at 30°C for 48-72 hours.
-
Confirmation: Purify and confirm the resistant phenotype of the resulting colonies.
Visualizations
Caption: Experimental workflow for generating antibiotic-resistant bacteria using NTG mutagenesis.
Caption: Mechanism of NTG-induced mutagenesis and the cellular response.
References
- 1. Genome-wide analysis of mutagenesis bias and context sensitivity of N-methyl-N'-nitro-N-nitrosoguanidine (NTG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. davidmoore.org.uk [davidmoore.org.uk]
- 3. Mutagenesis by nitrosoguanidine, ethyl methanesulfonate, and mutator gene mutH in continuous cultures of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mutangenesis by N-methyl-N'-nitro-N-nitrosoguanidine (NTG) in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutagenesis of the rapamycin producer Streptomyces hygroscopicus FC904 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibiotic resistant bacteria survive treatment by doubling while shrinking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Natamycin Production in Streptomyces gilvosporeus Through Mutagenesis and Enhanced Nitrogen Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Mutagenesis Using Nitrosoguanidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N'-nitro-N-nitrosoguanidine (NTG), also known as MNNG, is a potent chemical mutagen widely utilized in genetics and molecular biology for inducing random mutations in microorganisms.[1] As an alkylating agent, NTG primarily adds alkyl groups to the O6 position of guanine and the O4 position of thymine in DNA.[2] This modification leads to mispairing during DNA replication, predominantly causing G:C to A:T transition mutations.[2][3] The resulting mutations can be leveraged for various applications, including strain improvement for enhanced production of metabolites, studying gene function, and directed evolution experiments. This document provides a detailed protocol for in vitro mutagenesis using NTG, along with relevant data and a workflow diagram.
Safety Precautions: NTG is a probable human carcinogen and a hazardous chemical.[2] All handling of NTG powder and solutions should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All contaminated materials must be disposed of as hazardous waste according to institutional guidelines.
Mechanism of NTG-Induced Mutagenesis
NTG acts as a mutagen by transferring a methyl group to DNA bases, primarily targeting guanine to form O6-methylguanine. This alkylated base has a tendency to pair with thymine instead of cytosine during DNA replication. Consequently, a G:C base pair is replaced by an A:T base pair in subsequent rounds of replication. This process is often difficult for the DNA mismatch repair system to detect, leading to a high frequency of mutations.[2]
Experimental Protocols
This protocol is a generalized procedure for the mutagenesis of microbial cells. Optimal conditions, particularly NTG concentration and exposure time, will vary depending on the organism and the desired mutation frequency versus cell survival rate. It is highly recommended to perform a preliminary experiment to determine the optimal NTG concentration and treatment time for the specific microbial strain being used.
Materials and Reagents:
-
Microbial culture in the logarithmic growth phase
-
N-methyl-N'-nitro-N-nitrosoguanidine (NTG)
-
Sterile buffers (e.g., Tris-HCl, citrate, or phosphate buffer) at various pH values (e.g., pH 5.5, 6.0, 7.0)
-
Sterile washing solution (e.g., phosphate-buffered saline (PBS) or saline)
-
Appropriate growth media (liquid and solid)
-
Sterile centrifuge tubes and pipettes
-
Incubator and shaker
-
Spectrophotometer
-
Safety equipment (fume hood, gloves, lab coat, safety glasses)
Protocol Steps:
-
Preparation of Cell Culture:
-
Inoculate a single colony of the microorganism into a suitable liquid medium.
-
Incubate the culture under optimal growth conditions until it reaches the mid-logarithmic phase of growth. The cell density can be monitored by measuring the optical density (OD) at 600 nm.
-
-
Preparation of NTG Solution:
-
Caution: Perform this step in a chemical fume hood.
-
Prepare a stock solution of NTG (e.g., 1 mg/mL) in a suitable solvent like sterile distilled water, buffer, or acetone. The choice of solvent may depend on the specific protocol and organism.
-
The NTG solution should be freshly prepared before each experiment as it is unstable.
-
-
Mutagenesis Treatment:
-
Harvest the cells from the logarithmic phase culture by centrifugation.
-
Wash the cell pellet with a sterile buffer (e.g., citrate buffer, pH 5.5, or phosphate buffer, pH 6.0-7.0) to remove residual growth medium.[4][5] The pH of the buffer can influence the mutagenic efficiency of NTG.[5]
-
Resuspend the cell pellet in the chosen sterile buffer.
-
Add the freshly prepared NTG solution to the cell suspension to achieve the desired final concentration. It is advisable to test a range of concentrations (e.g., 15 µg/mL to 1000 µg/mL) and exposure times (e.g., 15 to 70 minutes).[5][6]
-
Incubate the cell suspension with NTG at a suitable temperature (e.g., room temperature or 32°C) with gentle shaking.[4][6]
-
-
Termination of Mutagenesis and Cell Recovery:
-
To stop the mutagenesis reaction, dilute the cell suspension with a sterile washing solution and centrifuge to pellet the cells.
-
Carefully decant the supernatant containing NTG into a designated hazardous waste container.
-
Wash the cell pellet multiple times with the sterile washing solution to remove all traces of NTG.
-
Resuspend the final cell pellet in a fresh, nutrient-rich liquid medium and incubate for a recovery period to allow for cell division and fixation of the mutations.[5]
-
-
Plating and Screening for Mutants:
-
After the recovery period, create serial dilutions of the cell culture.
-
Plate the dilutions onto both non-selective and selective agar plates to determine the survival rate and mutation frequency, respectively.
-
Incubate the plates under appropriate conditions until colonies appear.
-
The survival rate is calculated as the ratio of colonies on the non-selective plates from treated cells to those from untreated cells. The mutation frequency is determined by the number of mutant colonies on the selective plates relative to the total number of viable cells.
-
Data Presentation
The following tables summarize typical quantitative data from NTG mutagenesis experiments across different organisms. These values should be used as a starting point for protocol optimization.
| Organism | NTG Concentration (µg/mL) | Treatment Time (min) | Buffer/pH | Survival Rate (%) | Auxotroph Yield (%) | Reference |
| Streptomyces coelicolor | 100 | 15-30 | Buffer pH 6.0 | >50 | - | [5] |
| Streptomyces coelicolor | 1000 | - | - | 5 | >40 | [5] |
| Coprinus lagopus | 15 | ~70 | Phosphate buffer pH 6.8 | - | - | [6] |
| Escherichia coli | 0.5 | 240 | Minimal medium | - | - | [4] |
| Escherichia coli | 10 | 5 | Citrate buffer pH 5.5 | - | - | [4] |
| Micromonospora rosaria | 300-500 | 20-40 | Buffer pH 7.0 | - | - | [5] |
Mandatory Visualization
Experimental Workflow for NTG Mutagenesis
Caption: Workflow for in vitro mutagenesis using NTG.
NTG Mutagenesis Signaling Pathway
Caption: Mechanism of NTG-induced DNA mutation.
References
- 1. Genetic effects of N-methyl-N'-nitro-N-nitrosoguanidine and its homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylnitrothis compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. davidmoore.org.uk [davidmoore.org.uk]
Safety Precautions for Handling Nitrosoguanidine in the Laboratory: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Nitrosoguanidine, specifically N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), is a potent mutagen and a suspected carcinogen widely used in laboratory settings for inducing genetic mutations in research organisms.[1] Its hazardous nature necessitates strict adherence to safety protocols to minimize exposure and ensure a safe laboratory environment. These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound, along with emergency procedures.
Hazard Identification and Properties
This compound is a yellow crystalline solid.[2] It is classified as a flammable solid, highly toxic if swallowed or inhaled, and causes serious eye and skin irritation.[3] It is a suspected human carcinogen and a known mutagen.[1][2]
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂H₅N₅O₃ | [4] |
| Molecular Weight | 147.09 g/mol | [4] |
| Appearance | Yellow powder | [2] |
| Melting Point | 118 °C (244.4 °F) (decomposes) | [5] |
| Decomposition Temperature | >100°C (212°F) | [2] |
| Solubility | Slightly soluble in water. Soluble in polar organic solvents with some decomposition. | [5] |
Stability and Reactivity
| Condition | Effect | Reference |
| Light | Sensitive; changes to orange and green colors. | [6] |
| Heat | Sensitive; may explode when heated.[4] Decomposes above 100°C.[2] | [2][4] |
| pH | Half-life at pH 7.0 (37°C) is 170 hours. Half-life at pH 8 is ~200 hours. | [6] |
| Incompatible Materials | Acids, bases, oxidizing agents, and reducing agents. | [7] |
| Hazardous Decomposition | Forms carbon oxides and nitrogen oxides upon thermal decomposition. | [6] |
Exposure Control and Personal Protection
As there are no established Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV) for this compound, all work must be conducted under the principle of minimizing exposure to the lowest achievable levels.
Engineering Controls:
-
Fume Hood: All work with solid this compound and its solutions must be performed in a certified chemical fume hood.[4]
-
Ventilation: Ensure good general laboratory ventilation.[6]
-
Designated Area: All work with this compound should be conducted in a designated area, clearly marked with warning signs.
Personal Protective Equipment (PPE):
| PPE Item | Specification | Reference |
| Gloves | Chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated. | [8] |
| Eye Protection | Chemical splash goggles or a face shield. | [8] |
| Lab Coat | A dedicated lab coat, preferably a disposable one or one made of a non-porous material. | [5] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (P100) should be used when handling the powder. | [4][5] |
Safe Handling and Storage Protocols
Protocol for Weighing and Preparing Stock Solutions:
-
Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered. Gather all necessary equipment, including a calibrated analytical balance, weighing paper, spatulas, and appropriate containers for the solution.
-
Donning PPE: Put on all required PPE as listed in the table above.
-
Weighing: Carefully weigh the required amount of this compound powder on a piece of weighing paper inside the fume hood. Avoid creating dust. Use a spatula to transfer the powder.
-
Dissolving: Place the weighing paper with the powder into a suitable container (e.g., a beaker or flask). Add the desired solvent (e.g., DMSO, water) slowly to dissolve the powder.[9] Solutions are unstable and should be freshly prepared.[9]
-
Labeling: Clearly label the container with the chemical name, concentration, date of preparation, and appropriate hazard warnings.
-
Cleaning: Decontaminate the balance, spatula, and any other surfaces that may have come into contact with the powder. (See Section 5 for decontamination procedures).
-
Disposal: Dispose of the weighing paper and any other contaminated disposable materials as hazardous waste.
Storage:
-
Store this compound in a cool, dry, well-ventilated, and locked area.[3][6]
-
Keep the container tightly closed.[6]
-
Protect from light and heat.[6]
-
Store away from incompatible materials such as acids, bases, and oxidizing agents.[7]
-
Some sources recommend storing it frozen (below 0°C).[2]
Experimental Protocols Involving this compound
Example Protocol: Mutagenesis of Bacteria (E. coli)
This protocol is an example and should be adapted based on the specific experimental requirements. All steps must be performed in a chemical fume hood with appropriate PPE.
-
Culture Preparation: Grow an overnight culture of the desired E. coli strain in a suitable liquid medium.
-
Cell Preparation: Inoculate fresh medium with the overnight culture and grow to the mid-logarithmic phase.
-
Harvesting: Centrifuge the culture to pellet the cells.
-
Washing: Resuspend the cell pellet in a buffer (e.g., phosphate buffer, pH 7.0) and centrifuge again. Repeat this washing step.
-
Mutagenesis: Resuspend the washed cell pellet in the buffer. Add a freshly prepared solution of this compound to the desired final concentration (e.g., 50-100 µg/mL).
-
Incubation: Incubate the cell suspension with this compound for a specific duration (e.g., 30-60 minutes) at the appropriate temperature (e.g., 37°C) with gentle shaking. The exact time and concentration should be optimized for the desired level of mutagenesis.
-
Inactivation: To stop the mutagenesis, add a quenching agent such as sodium thiosulfate to the cell suspension.[10] Alternatively, the reaction can be stopped by dilution and washing.
-
Washing: Centrifuge the cells, discard the supernatant (as hazardous waste), and resuspend the cells in fresh medium or buffer. Repeat the washing step to remove any residual mutagen.
-
Plating: Plate the treated cells on appropriate agar plates to screen for the desired mutations.
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Alert: Inform your supervisor and laboratory safety personnel.
-
Secure: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Cleanup (for trained personnel only):
-
Wear appropriate PPE, including a respirator.
-
For small powder spills, gently cover with an absorbent material (e.g., vermiculite or sand). Avoid raising dust.[6]
-
For liquid spills, absorb with a non-combustible absorbent material.
-
Carefully collect the absorbed material and spilled substance into a labeled, sealed container for hazardous waste disposal.[11]
-
Decontaminate the spill area (see below).
-
Decontamination:
-
Wipe surfaces with a suitable deactivating solution. A common method for nitrosamines is treatment with an aluminum-nickel alloy powder in an aqueous alkali solution.
-
Wash the area thoroughly with soap and water.
First Aid:
| Exposure Route | First Aid Measures | Reference |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [6] |
| Skin Contact | Immediately wash the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. | [6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6] |
Waste Disposal
-
All solid and liquid waste containing this compound must be collected in clearly labeled, sealed, and leak-proof containers.
-
Dispose of the waste through your institution's hazardous waste management program.
-
Common disposal methods include incineration in a licensed facility.
Visualized Workflows
Caption: Workflow for safe handling of solid this compound.
References
- 1. oecscomply.com [oecscomply.com]
- 2. N-Methyl-N′-nitro-N-nitrosoguanidine (MNNG) Triggers MSH2 and Cdt2 Protein-dependent Degradation of the Cell Cycle and Mismatch Repair (MMR) Inhibitor Protein p21Waf1/Cip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. In Vivo Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccohs.ca [ccohs.ca]
- 6. N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Adaptive response and enhancement of N-methyl-N'-nitro-N-nitrosoguanidine mutagenesis by chloramphenicol in Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [The development of a method of this compound inactivation in the mutagenic treatment of bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for the Proper Disposal of Nitrosoguanidine Waste
For Researchers, Scientists, and Drug Development Professionals
Abstract: Nitrosoguanidine compounds, such as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), are potent mutagens and carcinogens widely used in research. Due to their hazardous nature, proper disposal of this compound waste is crucial to ensure laboratory safety and environmental protection. This document provides detailed application notes and protocols for the safe handling and disposal of this compound waste, with a focus on laboratory-scale chemical degradation methods. It is imperative that all procedures involving this compound are conducted in accordance with institutional and regulatory guidelines.
Safety Precautions and Handling
This compound is a suspected carcinogen, a mutagen, and is highly toxic if ingested or inhaled.[1] It is also a flammable solid and can be sensitive to heat, light, and impact, potentially leading to explosive decomposition, especially when stored in a sealed container.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.
-
Ventilation: All work with this compound, including waste treatment, must be performed in a certified chemical fume hood.
-
Storage: Store this compound in a cool, dry, well-ventilated area, away from heat sources, sparks, and open flames. It is often supplied wetted with water to improve stability.
Waste Segregation and Collection
Proper segregation of this compound waste is the first step in its safe management.
-
Solid Waste: Collect solid this compound waste (e.g., contaminated gloves, paper towels, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect aqueous solutions containing this compound in a separate, labeled, and sealed hazardous waste container. Avoid mixing with other chemical waste streams to prevent unintended reactions.
-
Sharps: Contaminated sharps (needles, scalpels) must be placed in a designated sharps container for hazardous chemical waste.
The primary and recommended method for the ultimate disposal of bulk this compound waste is through a licensed professional hazardous waste disposal service, which will typically utilize high-temperature incineration with an afterburner and scrubber.[2]
Laboratory-Scale Chemical Degradation Protocols
For small quantities of this compound waste generated in a laboratory setting, chemical degradation can be employed to reduce its mutagenic potential before final disposal. The following protocols are provided as guidance and must be validated in your facility to confirm the completeness of degradation before disposing of the treated effluent.
Alkaline hydrolysis can degrade this compound. However, this reaction can produce diazomethane, a toxic and explosive gas, especially with concentrated alkali.[2] Therefore, this procedure must be performed with extreme caution in a chemical fume hood.
Experimental Protocol:
-
Preparation: In a chemical fume hood, prepare a suitably sized beaker or flask to accommodate the waste solution and the neutralizing agent. Place the reaction vessel in an ice bath to control the reaction temperature.
-
Dilution: If treating a concentrated this compound solution, dilute it carefully with cold water to a concentration not exceeding 1 mg/mL.
-
Neutralization: While stirring, slowly add a 1 M sodium hydroxide (NaOH) solution to the this compound waste. The target pH for degradation is >10.
-
Reaction Time: Allow the reaction to proceed for at least 48 hours at room temperature with continuous stirring. The half-life of MNNG at pH 8 is approximately 200 hours at room temperature, and the rate increases with pH.[2]
-
Verification (Crucial): Before disposal, the treated solution must be analyzed to ensure complete degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for this analysis.[3]
-
Final Disposal: Once degradation is confirmed, the resulting solution can be neutralized to a pH between 6 and 8 with a suitable acid (e.g., 1 M hydrochloric acid) and disposed of in accordance with local regulations for non-hazardous aqueous waste.
Quantitative Data Summary for Alkaline Hydrolysis of MNNG
| Parameter | Value/Condition | Reference |
| pH for effective degradation | >10 | Implied from stability data |
| Half-life at pH 8 (room temp) | ~200 hours | [2] |
| Half-life at pH 7 (37°C) | 170 hours | [2] |
| Degradation Products | Diazomethane (with concentrated alkali), N₂O, NH₃ | [2] |
| Recommended Verification Method | HPLC with UV detection | [3] |
Potassium permanganate (KMnO₄) is a strong oxidizing agent that can degrade hazardous organic compounds. It is crucial to perform this reaction under alkaline conditions to avoid the formation of mutagenic manganese (II) ions.
Experimental Protocol:
-
Preparation: In a chemical fume hood, place the this compound waste solution in a flask of appropriate size.
-
Alkalinization: Adjust the pH of the waste solution to >10 by slowly adding 1 M sodium hydroxide (NaOH).
-
Oxidant Preparation: Prepare a 0.1 M solution of potassium permanganate.
-
Degradation: While stirring the alkaline waste solution, slowly add the potassium permanganate solution. A color change from purple to brown (indicating the formation of manganese dioxide, MnO₂) will be observed. Continue adding the permanganate solution until the purple color persists for at least one hour, indicating an excess of the oxidant.
-
Quenching Excess Permanganate: After the reaction is complete (at least 4 hours), quench the excess potassium permanganate by adding a small amount of a reducing agent, such as sodium bisulfite, until the purple color disappears.
-
Manganese Removal: The resulting brown precipitate of manganese dioxide should be removed by filtration.
-
Verification: The filtrate should be analyzed by a validated method (e.g., HPLC-UV) to confirm the absence of this compound.
-
Final Disposal: Once degradation is confirmed, the filtrate can be neutralized and disposed of according to local regulations. The filtered manganese dioxide precipitate should be disposed of as solid hazardous waste.
Quantitative Data Summary for Permanganate Oxidation
| Parameter | Recommended Condition | Notes |
| pH | >10 | To avoid the formation of mutagenic Mn²⁺ ions. |
| Oxidant | 0.1 M Potassium Permanganate | Add until a persistent purple color is observed. |
| Reaction Time | Minimum 4 hours | Requires validation for completeness. |
| Verification Method | HPLC-UV | To confirm the absence of MNNG in the filtrate. |
| Byproduct Removal | Filtration of MnO₂ precipitate | Dispose of MnO₂ as solid hazardous waste. |
Decontamination of Laboratory Equipment
All equipment that has come into contact with this compound must be decontaminated.
-
Glassware and Non-porous Surfaces: Wash with a detergent solution, followed by a rinse with a suitable organic solvent (e.g., ethanol or acetone) to remove any residual this compound. The rinsate should be collected as hazardous waste.
-
Contaminated Equipment for Servicing or Disposal: Equipment must be thoroughly decontaminated before being removed from the laboratory for servicing or disposal. Follow the chemical decontamination procedures outlined above for any internal components that may have been in contact with this compound solutions.
Visualizations
Caption: Workflow for the disposal of this compound waste.
Caption: Logical pathway for alkaline hydrolysis of this compound waste.
References
Troubleshooting & Optimization
Technical Support Center: Managing Nitrosoguanidine (MNNG) Cytotoxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and reduce the cytotoxicity of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in experimental cell culture systems.
Frequently Asked Questions (FAQs)
Q1: What is MNNG and why is it cytotoxic?
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent alkylating agent widely used to induce DNA damage and mutagenesis in laboratory research, particularly in cancer studies.[1] Its cytotoxicity stems primarily from its ability to methylate DNA, forming adducts such as O6-methylguanine (O6-MeG). This leads to DNA strand breaks, cell cycle arrest, and ultimately, cell death through apoptosis or necrosis.[2][3][4]
Q2: What are the primary mechanisms of MNNG-induced cell death?
MNNG triggers a cascade of cellular events leading to cell death, primarily through:
-
DNA Damage: MNNG directly methylates DNA, causing lesions that, if unrepaired, can lead to mutations and cell death.[1]
-
Oxidative Stress: MNNG metabolism can lead to the production of reactive oxygen species (ROS), causing oxidative damage to cellular components.[5]
-
PARP Overactivation: Extensive DNA damage triggers the overactivation of Poly(ADP-ribose) polymerase (PARP), a DNA repair enzyme. This overactivation depletes cellular NAD+ and ATP stores, leading to a form of cell death known as parthanatos.[5][6]
-
Apoptosis: MNNG can induce programmed cell death (apoptosis) through both p53-dependent and p53-independent pathways, involving the activation of caspases.[2][3][6]
Q3: How can I reduce the cytotoxicity of MNNG in my cell culture experiments?
Several strategies can be employed to mitigate MNNG's cytotoxic effects, allowing for the study of its mutagenic properties with maintained cell viability. These include the use of:
-
Antioxidants: To counteract MNNG-induced oxidative stress.
-
PARP Inhibitors: To prevent the depletion of cellular energy stores.[5][6]
-
Caspase Inhibitors: To block the apoptotic signaling cascade.[6]
Q4: At what concentration is MNNG typically cytotoxic?
The cytotoxic concentration of MNNG can vary significantly depending on the cell line and the duration of exposure. Generally, concentrations ranging from 1 µM to 50 µM are reported to induce cytotoxicity.[1][2][4][7][8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Excessive Cell Death Even at Low MNNG Concentrations | - High sensitivity of the cell line. - Incorrect MNNG concentration calculation or stock solution preparation. - Prolonged exposure time. | - Perform a thorough literature search for your specific cell line's sensitivity to MNNG. - Verify the calculations and preparation of your MNNG stock solution. Consider having a colleague double-check. - Optimize the exposure time by performing a time-course experiment. |
| Inconsistent Results Between Experiments | - Variability in cell density at the time of treatment. - Inconsistent MNNG exposure time. - Fluctuation in incubator conditions (temperature, CO2). - Pipetting errors. | - Ensure consistent cell seeding density across all experiments. - Use a precise timer for MNNG treatment and removal. - Regularly check and calibrate your incubator. - Use calibrated pipettes and consistent pipetting techniques. |
| Protective Agent Shows No Effect | - Inappropriate concentration of the protective agent. - Incorrect timing of administration (pre-treatment, co-treatment, or post-treatment). - The primary mechanism of cytotoxicity in your cell line is not targeted by the agent. | - Perform a dose-response curve for the protective agent to find the optimal concentration. - Experiment with different administration timings relative to MNNG exposure. - Consider using a combination of protective agents that target different pathways (e.g., an antioxidant and a PARP inhibitor). |
| Difficulty Dissolving MNNG | - MNNG has limited solubility in aqueous solutions. | - Prepare a stock solution in a suitable solvent like DMSO before diluting it in the culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%). |
Data Presentation: Agents to Reduce MNNG Cytotoxicity
The following table summarizes various agents reported to reduce MNNG-induced cytotoxicity, along with their effective concentrations.
| Agent Class | Specific Agent | Cell Line | MNNG Concentration | Effective Agent Concentration | Reference(s) |
| Antioxidant | N-acetylcysteine (NAC) | Mouse Embryonic Fibroblasts | Not specified | Not specified | [5] |
| Antioxidant | Vitamin C | Rat (in vivo) | 250 mg/kg | 400 mg/L in drinking water | [9] |
| Antioxidant | Vitamin E | Rat (in vivo) | 250 mg/kg | 0.5 g in milk broth | [9] |
| Antioxidant | Glutathione (GSH) | Rat (in vivo) | 333 mg/kg | 100 mg/rat | [9] |
| PARP Inhibitor | 3,4-dihydro-5-[4-(1-piperidinyl)butoxy]-1(2H)-isoquinolinone (DPQ) | Human Fibroblasts | Not specified | Not specified | [6] |
| PARP Inhibitor | Benzamide | Human Lymphoblastoid Cells | 15 µM | Not specified | [2] |
| PARP Inhibitor | 6(5H)-phenanthridinone | Human Lymphoblastoid Cells | 15 µM | Not specified | [2] |
| Caspase Inhibitor | benzyloxycarbonyl-VAD-fluoromethyl ketone (z-VAD-fmk) | Human Fibroblasts | Not specified | Not specified | [6] |
| Iron Chelator | Desferoxamine | Rat Hepatocytes | Not specified | Not specified | [10] |
| P450 Inhibitor | Phenylimidazole | Rat Hepatocytes | Not specified | Not specified | [10] |
| P450 Inhibitor | Metyrapone | Rat Hepatocytes | Not specified | Not specified | [10] |
| P450 Inhibitor | Imidazole | Rat Hepatocytes | Not specified | Not specified | [10] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well plate
-
Cells in culture
-
MNNG stock solution
-
Protective agent stock solution (optional)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of MNNG, with or without the protective agent. Include untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with a cytotoxic agent, providing a measure of long-term cell survival.
Materials:
-
6-well plates
-
Cells in culture
-
MNNG stock solution
-
Protective agent stock solution (optional)
-
Complete culture medium
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
Microscope
Procedure:
-
Treat cells in a flask or dish with MNNG, with or without a protective agent, for the desired time.
-
After treatment, trypsinize the cells and perform a cell count.
-
Seed a known number of cells (e.g., 100, 500, 1000) into 6-well plates. The seeding density should be optimized for your cell line to yield countable colonies in the control wells.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with the fixation solution for 10-15 minutes.
-
Stain the fixed colonies with the crystal violet solution for 10-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction to determine the effect of the treatment.
Mandatory Visualizations
Caption: MNNG-induced cytotoxicity signaling pathways.
Caption: Workflow for assessing MNNG cytotoxicity reduction.
References
- 1. Cellular response to alkylating agent MNNG is impaired in STAT1‐deficients cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The monofunctional alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine triggers apoptosis through p53-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis and G2/M arrest by N-methyl-N'-nitro-N-nitrosoguanidine in human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MNNG induces dramatic DNA damage and non-apoptotic changes in cervical carcinoma HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative stress initiates DNA damager MNNG-induced poly(ADP-ribose)polymerase-1-dependent parthanatos cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-methyl-N'-nitro-N-nitrosoguanidine activates multiple cell death mechanisms in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection of MNNG-induced DNA lesions in mammalian cells; validation of comet assay against DNA unwinding technique, alkaline elution of DNA and chromosomal aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of antioxidants on MNNG-induced stomach carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity induced by N-methyl-N'-nitro-N-nitrosoguanidine may involve S-nitrosyl glutathione and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low mutation frequency with MNNG treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) for mutagenesis.
FAQs and Troubleshooting Guides
Issue 1: Low or No Mutation Frequency After MNNG Treatment
Q: We performed MNNG treatment on our cell line but observed a very low (or no) increase in mutation frequency compared to the untreated control. What are the possible causes and how can we troubleshoot this?
A: A low mutation frequency is a common issue and can arise from several factors related to the MNNG compound itself, the experimental protocol, or the biological characteristics of the cells.
Possible Causes and Solutions:
-
MNNG Degradation: MNNG is sensitive to light, moisture, and pH. Improper storage or handling can lead to its degradation and loss of mutagenic activity.
-
Solution:
-
Store MNNG powder at 2-8°C in a desiccated, dark environment.
-
Prepare MNNG stock solutions fresh for each experiment. MNNG is unstable in aqueous solutions and has a half-life that can be as short as 70 minutes in complete medium.[1]
-
Dissolve MNNG in a suitable solvent like DMSO immediately before use. Protect the stock solution from light.
-
-
-
Suboptimal MNNG Concentration: The concentration of MNNG is critical for inducing mutations. Too low a concentration may not be sufficient to cause a detectable increase in mutation frequency, while too high a concentration can be excessively toxic, leading to cell death rather than mutation.
-
Solution:
-
Perform a dose-response curve to determine the optimal MNNG concentration for your specific cell line. This involves treating cells with a range of MNNG concentrations and assessing both cell viability (e.g., by colony formation assay) and mutation frequency.
-
Aim for a concentration that results in a significant but not excessive reduction in cell survival (e.g., 20-50% survival is often a good starting point for mutagenesis experiments).
-
-
-
Inappropriate Treatment Duration: The duration of MNNG exposure influences the extent of DNA damage and subsequent mutation.
-
Solution:
-
Optimize the treatment time in conjunction with the MNNG concentration. Shorter incubation times with higher concentrations or longer incubations with lower concentrations can be tested. Treatment times in the literature range from 30 minutes to 24 hours.
-
-
-
Cell Density: High cell density can reduce the effective concentration of MNNG available to each cell.
-
Solution:
-
Ensure that cells are in the exponential growth phase and plated at a consistent, non-confluent density for MNNG treatment.
-
-
-
Cell Cycle Phase: The mutagenic effect of MNNG can be cell cycle-dependent. Cells in S-phase (DNA replication) are often more susceptible to MNNG-induced mutations.
-
Solution:
-
Synchronize your cell population to enrich for cells in the S-phase at the time of MNNG treatment. This can be achieved using methods like serum starvation followed by serum stimulation or by using chemical cell cycle inhibitors.
-
-
-
Efficient DNA Repair: The cell line you are using may have a highly efficient DNA mismatch repair (MMR) system, which can correct the DNA lesions induced by MNNG before they become permanent mutations.
-
Solution:
-
If feasible for your experimental goals, consider using a cell line with a deficient MMR system (e.g., HCT116, which is deficient in MLH1). These cells are hypersensitive to MNNG and will exhibit a much higher mutation frequency.
-
-
Issue 2: High Cell Death and Low Mutant Recovery
Q: Our MNNG treatment is causing massive cell death, and we are unable to recover a sufficient number of mutant colonies for our downstream applications. What should we do?
A: Excessive cytotoxicity is a clear indication that the MNNG treatment is too harsh for your cells. The goal of a successful mutagenesis experiment is to induce mutations without killing the majority of the cell population.
Possible Causes and Solutions:
-
MNNG Concentration is Too High: This is the most common reason for excessive cell death.
-
Solution:
-
Drastically reduce the MNNG concentration. Refer to the dose-response curve you generated (or perform one if you haven't already) and select a concentration that results in a higher survival rate (e.g., >50%).
-
-
-
Treatment Duration is Too Long: Prolonged exposure to even a moderate concentration of MNNG can be highly toxic.
-
Solution:
-
Shorten the treatment duration. For example, if you are treating for 4 hours, try reducing it to 1 or 2 hours.
-
-
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve MNNG, high concentrations of the solvent itself can be toxic to cells.
-
Solution:
-
Ensure the final concentration of the solvent in the cell culture medium is non-toxic. For DMSO, this is typically below 0.5%. Prepare a vehicle control (medium with the same concentration of solvent but without MNNG) to assess solvent toxicity.
-
-
Quantitative Data Summary
The optimal MNNG concentration and treatment time are highly dependent on the cell line and experimental goals. The following table provides a summary of conditions reported in the literature to serve as a starting point for optimization.
| Cell Line | MNNG Concentration | Treatment Duration | Observed Effect | Reference |
| Human Diploid Fibroblasts | < 1 µM | 4 hours | ~100% survival | [2] |
| Human Diploid Fibroblasts | > 5 µM | 4 hours | < 1% survival | [2] |
| Human Diploid Fibroblasts | Optimized dose | 4 hours | 5% survival, ~8x10⁻⁴ mutation frequency | [2] |
| Human 293 Cells | Not specified | Not specified | >230-fold increase in mutation frequency | [3] |
| NIH 3T3 Cells | 20 µM | 16 hours | Increased accumulation of cells in G1 and early S phases | [4] |
Experimental Protocols
General Protocol for MNNG Mutagenesis in Mammalian Cells
This protocol provides a general framework. It is crucial to optimize the MNNG concentration and treatment time for your specific cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MNNG powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture plates/flasks
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂)
-
Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Cell Seeding:
-
The day before treatment, seed the cells at a density that will ensure they are in the exponential growth phase and approximately 50-70% confluent on the day of treatment.
-
-
Preparation of MNNG Stock Solution (Prepare Fresh):
-
Caution: MNNG is a potent carcinogen and mutagen. Handle with extreme care in a chemical fume hood and wear appropriate PPE.
-
Calculate the amount of MNNG needed to prepare a concentrated stock solution in DMSO (e.g., 10 mM).
-
Immediately before use, dissolve the MNNG powder in sterile DMSO. Vortex briefly to ensure it is fully dissolved. Protect the solution from light.
-
-
MNNG Treatment:
-
Remove the culture medium from the cells.
-
Add fresh, pre-warmed complete medium containing the desired final concentration of MNNG. To do this, dilute the MNNG stock solution directly into the medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution.
-
Also, prepare a vehicle control plate with medium containing the same final concentration of DMSO as the treated plates.
-
Incubate the cells for the desired treatment duration (e.g., 1-4 hours) at 37°C and 5% CO₂.
-
-
Removal of MNNG:
-
After the incubation period, aspirate the MNNG-containing medium.
-
Wash the cells twice with sterile PBS to remove any residual MNNG.
-
Add fresh, pre-warmed complete medium to the cells.
-
-
Recovery and Expression of Mutant Phenotype:
-
Return the cells to the incubator and allow them to grow for a period to allow for the fixation of mutations and the expression of the mutant phenotype. This "expression time" is typically 5-7 days, during which the cells should be passaged as needed.
-
-
Selection of Mutants:
-
After the expression period, plate the cells at a specific density in a selective medium to isolate the mutants. The type of selective medium will depend on the gene of interest (e.g., medium containing 6-thioguanine to select for HPRT mutants).
-
At the same time, plate a known number of cells in a non-selective medium to determine the cloning efficiency (plating efficiency).
-
-
Calculation of Mutation Frequency:
-
After a suitable incubation period for colony formation (typically 10-14 days), count the number of colonies on both the selective and non-selective plates.
-
Calculate the mutation frequency using the following formula:
-
Mutation Frequency = (Number of mutant colonies / Total number of cells plated in selective medium) / Cloning Efficiency
-
Where Cloning Efficiency = (Number of colonies on non-selective plates / Number of cells plated on non-selective plates)
-
-
Visualizations
Experimental Workflow for MNNG Mutagenesis
Caption: Workflow for MNNG-induced mutagenesis in mammalian cells.
MNNG-Induced DNA Damage and Mismatch Repair (MMR) Pathway
Caption: Simplified MNNG-induced DNA mismatch repair pathway.
MNNG-Induced Cell Cycle Arrest
Caption: MNNG-induced G2/M cell cycle arrest signaling pathway.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Quantification of chemical mutagenesis in diploid human fibroblasts: induction of azaguanine-resistant mutants by N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Description of a new amplifiable shuttle vector for mutagenesis studies in human cells: application to N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize double mutations in Nitrosoguanidine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the occurrence of double mutations in Nitrosoguanidine (NTG) experiments.
Troubleshooting Guide: High Incidence of Double Mutations
Encountering a high frequency of double or multiple mutations is a common challenge in NTG mutagenesis, particularly in bacteria.[1] This guide provides a systematic approach to troubleshoot and mitigate this issue.
Problem: My sequencing results show a high number of clones with two or more closely linked mutations.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| High NTG Concentration | Excessive NTG concentrations can lead to extensive DNA damage, increasing the likelihood of multiple mutations occurring in close proximity, especially near the DNA replication fork.[1] | Systematically decrease the NTG concentration in your experiment. A good starting point is to perform a kill curve to determine the optimal concentration that results in a 20-50% survival rate. |
| Prolonged Exposure Time | The longer the cells are exposed to NTG, the greater the accumulation of DNA lesions, which can result in multiple mutations.[2] | Reduce the exposure time of the cells to NTG. Time-course experiments are recommended to identify the shortest duration that yields an acceptable mutation frequency. |
| Sub-optimal Cell Growth Phase | NTG is most effective on actively replicating DNA.[1][3] If the cell culture is not in the logarithmic (exponential) growth phase, the replication forks will be randomly distributed, which can contribute to inconsistent and multiple mutation events. | Ensure your cell culture is in the mid-logarithmic phase of growth at the time of NTG treatment. Monitor cell density (e.g., using OD600 measurements) to accurately determine the optimal time for mutagenesis. |
| Inadequate Post-Treatment Handling | Insufficient removal of NTG after treatment can lead to continued DNA damage and the introduction of additional mutations. | Thoroughly wash the cells with an appropriate buffer to remove all traces of NTG after the desired exposure time. Consider using a quenching agent if compatible with your experimental system. |
Experimental Workflow for Optimization:
Caption: Workflow for optimizing NTG mutagenesis to minimize double mutations.
Frequently Asked Questions (FAQs)
Q1: Why does NTG cause a high frequency of closely linked double mutations?
A1: N-methyl-N'-nitro-N-nitrosoguanidine (NTG) is known to act primarily at the DNA replication fork.[1] This specificity means that it introduces mutations in a localized region of the chromosome as it is being replicated. This mode of action increases the probability of multiple "hits" in close proximity, leading to a higher incidence of closely linked double mutations, especially in bacteria.[1]
Q2: What is the primary type of mutation induced by NTG?
A2: NTG is a potent alkylating agent that primarily induces G:C to A:T transitions in the DNA.[2][4][5][6] This is a result of the methylation of guanine at the O6 position, which then incorrectly pairs with thymine during DNA replication.
Q3: What is a good starting point for NTG concentration and exposure time?
A3: The optimal conditions for NTG mutagenesis can vary significantly between different organisms and even strains. However, a common starting point for many bacteria is an NTG concentration in the range of 10-100 µg/mL with an exposure time of 15-60 minutes.[7] It is crucial to perform a dose-response experiment (kill curve) to determine the optimal conditions for your specific system.
Q4: Can I use NTG for mutagenesis in eukaryotic organisms?
A4: Yes, NTG has been used as a mutagen in various eukaryotic organisms, including yeast.[3][7] However, it's important to note that the phenomenon of closely linked double mutations is less pronounced in yeast compared to bacteria.[3] As with any organism, optimization of the protocol is essential.
Q5: How does the cell's DNA repair system affect NTG mutagenesis?
A5: The cell's DNA repair mechanisms, particularly the mismatch repair (MMR) system and O6-methylguanine-DNA methyltransferase (MGMT), can recognize and repair the DNA lesions caused by NTG. Strains with deficiencies in these repair systems are often more susceptible to NTG mutagenesis, which can lead to a higher mutation frequency but may also increase the risk of multiple mutations.
Experimental Protocols
Protocol 1: Determining Optimal NTG Concentration (Kill Curve)
This protocol is designed to identify the NTG concentration that results in a desired survival rate (typically 20-50%) for your target organism.
Materials:
-
Log-phase culture of the target organism
-
NTG stock solution (e.g., 1 mg/mL in a suitable buffer)
-
Appropriate growth medium and agar plates
-
Buffer for washing (e.g., phosphate buffer)
-
Sterile tubes and pipettes
Methodology:
-
Grow a culture of the target organism to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with buffer.
-
Resuspend the cells in buffer to a known concentration (e.g., 10^8 cells/mL).
-
Prepare a series of tubes, each containing the cell suspension.
-
Add different final concentrations of NTG to each tube (e.g., 0, 10, 25, 50, 100, 200 µg/mL).
-
Incubate the tubes for a fixed period (e.g., 30 minutes) at the appropriate temperature with shaking.
-
Stop the reaction by diluting the cell suspension in cold buffer and washing the cells twice to remove the NTG.
-
Prepare serial dilutions of the treated and untreated (control) cells.
-
Plate the dilutions on non-selective agar plates and incubate until colonies appear.
-
Count the colonies on each plate and calculate the survival rate for each NTG concentration relative to the untreated control.
Data Presentation:
| NTG Concentration (µg/mL) | Colony Forming Units (CFU/mL) | Survival Rate (%) |
| 0 (Control) | [Example: 2.5 x 10^8] | 100 |
| 10 | [Example: 1.8 x 10^8] | 72 |
| 25 | [Example: 1.1 x 10^8] | 44 |
| 50 | [Example: 5.0 x 10^7] | 20 |
| 100 | [Example: 1.2 x 10^7] | 4.8 |
| 200 | [Example: 3.0 x 10^6] | 1.2 |
Protocol 2: NTG Mutagenesis and Mutant Screening
This protocol describes a general procedure for inducing mutations with NTG and screening for a desired phenotype.
Methodology:
-
Using the optimal NTG concentration and exposure time determined from the kill curve, treat a mid-logarithmic phase culture as described in Protocol 1.
-
After washing the cells to remove the NTG, resuspend them in fresh growth medium and allow for a recovery period (e.g., 1-2 hours) to allow for the fixation of mutations during DNA replication.
-
Plate the mutagenized culture on selective agar plates to screen for the desired phenotype (e.g., antibiotic resistance, auxotrophy).
-
Also, plate serial dilutions on non-selective plates to determine the total number of viable cells.
-
Incubate the plates until colonies appear.
-
Calculate the mutation frequency by dividing the number of mutant colonies by the total number of viable cells.
-
Isolate individual mutant colonies for further analysis, including sequencing to check for double mutations.
Visualizations
Caption: Mechanism of NTG-induced G:C to A:T transition.
Caption: Troubleshooting flowchart for high double mutation rates in NTG experiments.
References
- 1. Mutation and DNA replication in Escherichia coli treated with low concentrations of N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous induction of multiple mutations by N-methyl-N'-nitro-N-nitrosoguanidine in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genome-wide analysis of mutagenesis bias and context sensitivity of N-methyl-N'-nitro-N-nitrosoguanidine (NTG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of mutations induced by N-methyl-N'-nitro-N-nitrosoguanidine in an industrial Corynebacterium glutamicum strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The complexity of this compound mutagenesis increases with size: observations of the mutational specificity of N-propyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. davidmoore.org.uk [davidmoore.org.uk]
Technical Support Center: Optimizing Nitrosoguanidine Exposure for Enhanced Mutagenesis
Welcome to the technical support center for optimizing N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) exposure time for maximum mutation induction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your mutagenesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of MNNG-induced mutagenesis?
A1: MNNG is an alkylating agent that primarily adds methyl groups to DNA bases. The most significant mutagenic lesion is the methylation of guanine at the O6 position (O6-methylguanine). This modified base frequently mispairs with thymine instead of cytosine during DNA replication, leading to a high frequency of G:C to A:T transition mutations.[1][2] It can also methylate thymine at the O4 position, which can also lead to transition mutations.[2]
Q2: How does MNNG exposure time affect mutation frequency?
A2: Generally, increasing the exposure time to MNNG will increase the mutation frequency up to a certain point. However, prolonged exposure leads to increased cytotoxicity and cell death, which can ultimately reduce the recovery of viable mutants. The optimal exposure time is a balance between maximizing the number of mutations in surviving cells and minimizing excessive cell killing.
Q3: What factors can influence the optimal MNNG exposure time?
A3: Several factors can influence the optimal exposure time, including:
-
Organism and cell type: Different organisms and even different cell lines of the same species can have varying sensitivities to MNNG due to differences in cell wall/membrane permeability and DNA repair capacities.
-
MNNG concentration: Higher concentrations of MNNG will require shorter exposure times to achieve a similar level of mutagenesis and survival.
-
Cell density: Higher cell densities can sometimes reduce the effective concentration of MNNG per cell, potentially requiring longer exposure times.
-
Growth phase: Cells in the logarithmic (exponential) growth phase are often more susceptible to mutagens due to active DNA replication.
-
DNA repair mechanisms: The presence and efficiency of DNA repair systems, such as mismatch repair (MMR), can significantly impact the final mutation frequency.[3] Strains deficient in certain repair pathways may be more sensitive to MNNG.[1][3]
Q4: I am not getting any mutants after MNNG treatment. What could be the problem?
A4: There are several potential reasons for a lack of mutants:
-
MNNG concentration is too high: This can lead to excessive cell death, leaving no viable cells to screen for mutations. Try reducing the MNNG concentration or the exposure time.
-
MNNG solution is inactive: MNNG solutions can be unstable. Ensure your MNNG stock solution is fresh and properly stored.
-
Inefficient mutant screening: Your screening method may not be sensitive enough to detect the desired mutations.
-
Robust DNA repair: The organism you are working with may have highly efficient DNA repair mechanisms that are repairing the MNNG-induced damage.
Q5: My mutation frequency is very low. How can I increase it?
A5: To increase mutation frequency, you can try the following:
-
Increase MNNG concentration: Gradually increase the concentration of MNNG in your experiments.
-
Increase exposure time: Cautiously extend the exposure time, while monitoring cell viability.
-
Optimize cell growth phase: Ensure you are treating cells in the mid-logarithmic growth phase.
-
Use a DNA repair-deficient strain: If available, using a strain with a compromised DNA repair system can significantly increase the mutation rate.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death, few or no colonies | MNNG concentration is too high or exposure time is too long. | Perform a dose-response curve to determine the optimal MNNG concentration and exposure time that results in a reasonable survival rate (e.g., 20-50%). |
| Low mutation frequency | MNNG concentration is too low or exposure time is too short. | Gradually increase the MNNG concentration or exposure time. Ensure cells are in the logarithmic growth phase. |
| Highly efficient DNA repair. | Consider using a DNA repair-deficient strain if ethically and experimentally feasible. | |
| Inconsistent results between experiments | Variation in cell density or growth phase. | Standardize the cell density and ensure cells are consistently harvested at the same point in the growth phase for each experiment. |
| Degradation of MNNG stock solution. | Prepare fresh MNNG solutions for each set of experiments and store them properly according to the manufacturer's instructions. |
Experimental Protocols
General Protocol for Optimizing MNNG Exposure Time
This protocol provides a general framework. Specific parameters such as cell type, growth medium, and temperature should be adapted to your experimental system.
-
Preparation of MNNG Stock Solution:
-
Caution: MNNG is a potent carcinogen and mutagen. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.
-
Dissolve MNNG in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO, or a buffer at a specific pH) to a high concentration (e.g., 1 mg/mL).
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Cell Culture Preparation:
-
Inoculate your target organism into a suitable liquid medium.
-
Grow the culture to the mid-logarithmic phase. This is the phase of active cell division and DNA replication.
-
-
MNNG Treatment (Dose-Response Experiment):
-
Harvest the cells from the logarithmic phase culture by centrifugation.
-
Wash the cells with a suitable buffer to remove residual growth medium.
-
Resuspend the cells in the same buffer to a known cell density.
-
Prepare a series of treatment tubes with a fixed concentration of MNNG.
-
At time zero, add the cell suspension to the MNNG-containing tubes.
-
Incubate the tubes under appropriate conditions (e.g., 37°C with shaking).
-
At various time points (e.g., 0, 15, 30, 45, 60, 90, 120 minutes), remove an aliquot from each treatment tube.
-
-
Stopping the Reaction and Cell Plating:
-
To stop the MNNG reaction, immediately dilute the collected aliquots into a quenching solution (e.g., a buffer containing a reducing agent like sodium thiosulfate) or wash the cells with fresh, MNNG-free medium.
-
Perform serial dilutions of the treated and untreated (control) cell suspensions.
-
Plate the dilutions onto non-selective agar plates to determine the total number of viable cells (survival rate).
-
Plate appropriate dilutions onto selective agar plates to screen for the desired mutant phenotype.
-
-
Incubation and Analysis:
-
Incubate the plates under conditions that allow for colony growth.
-
Count the number of colonies on both the non-selective and selective plates.
-
Calculate the survival rate and mutation frequency for each time point.
-
Survival Rate (%) = (Number of colonies on non-selective plate from treated sample / Number of colonies on non-selective plate from untreated sample) x 100
-
Mutation Frequency = (Number of colonies on selective plate / Number of colonies on non-selective plate from the same treatment)
-
-
-
Determining the Optimal Exposure Time:
-
Plot the mutation frequency and survival rate against the MNNG exposure time.
-
The optimal exposure time will be the one that yields the highest mutation frequency while maintaining an acceptable level of cell survival for subsequent screening.
-
Data Presentation
Table 1: Example Data for MNNG Mutagenesis Optimization in E. coli
| MNNG Concentration (µg/mL) | Exposure Time (min) | Survival Rate (%) | Mutation Frequency (x 10-6) |
| 50 | 0 (control) | 100 | <1 |
| 50 | 15 | 85 | 50 |
| 50 | 30 | 60 | 120 |
| 50 | 45 | 40 | 250 |
| 50 | 60 | 25 | 180 |
| 50 | 90 | 10 | 90 |
Note: The data presented in this table is illustrative and will vary depending on the experimental conditions and the organism used.
Visualizations
Caption: Experimental workflow for optimizing MNNG exposure time.
Caption: Troubleshooting guide for MNNG mutagenesis experiments.
References
Technical Support Center: Navigating Cell Viability Challenges After Nitrosoguanidine Exposure
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues following exposure to N-methyl-N'-nitro-N-nitrosoguanidine (MNNG).
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems and questions arising during experiments involving MNNG, a potent mutagen and carcinogen that induces DNA damage.
Q1: We observe extremely low cell viability even at low concentrations of MNNG. What could be the issue?
A1: Several factors could contribute to unexpectedly high cytotoxicity. Consider the following:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to MNNG.[1][2][3] Factors such as the status of DNA repair pathways (e.g., O6-methylguanine-DNA methyltransferase, MGMT or Mer status) can significantly influence survival.[1][2][3] Mer- cells, which are deficient in repairing O6-methylguanine lesions, are particularly hypersensitive to MNNG.[1][3]
-
MNNG Stock Integrity and Concentration: Ensure your MNNG stock solution is properly prepared and stored. MNNG is sensitive to light and hydrolysis. An inaccurately high concentration of your stock will lead to unintentional overdose.
-
Solvent Toxicity: The solvent used to dissolve MNNG (commonly DMSO or ethanol) can be toxic to cells at certain concentrations. Run a solvent-only control to assess its effect on cell viability.
-
Cell Culture Conditions: Suboptimal culture conditions, such as high confluence, nutrient depletion, or contamination, can sensitize cells to MNNG-induced stress. Ensure your cells are healthy and in the logarithmic growth phase before treatment.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Titrate MNNG across a wide range of concentrations to determine the optimal dose for your specific cell line and experimental goals.
-
Verify Cell Line MGMT Status: If unknown, assess the MGMT/Mer status of your cell line, as this is a critical determinant of MNNG sensitivity.
-
Prepare Fresh MNNG Stock: Prepare a fresh solution of MNNG and verify its concentration.
-
Include Appropriate Controls: Always include untreated and solvent-only controls in your experiments.
Q2: Our cells are not dying immediately after MNNG treatment, but we see a significant drop in viability after 24-48 hours. Is this normal?
A2: Yes, this delayed cell death is a well-documented phenomenon. MNNG induces DNA damage, which triggers a cascade of cellular responses that do not lead to immediate cell death.[4] The lethal effects often manifest after the cells attempt to replicate the damaged DNA, leading to cell cycle arrest and subsequent apoptosis or other forms of cell death.[4][5] Cell death after MNNG exposure can occur during the second cell cycle post-treatment.[4]
Q3: How can we differentiate between apoptosis and necrosis in our MNNG-treated cell cultures?
A3: Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of MNNG-induced cell death. Several flow cytometry-based methods can be employed:
-
Annexin V and Propidium Iodide (PI) Staining: This is a standard method to differentiate between apoptotic and necrotic cells.
-
Hoechst 33342 and PI Staining: This method can also distinguish between live, apoptotic, and dead cells based on membrane permeability and chromatin condensation.[8]
-
Live cells: Low blue fluorescence.
-
Apoptotic cells: Bright blue fluorescence (condensed chromatin).
-
Dead cells: Red fluorescence (PI uptake).[8]
-
Q4: We observe a significant G2/M cell cycle arrest after MNNG treatment. How can we confirm this and what is the underlying mechanism?
A4: G2/M arrest is a common cellular response to DNA damage, allowing the cell time to repair the damage before entering mitosis.[9][10][11]
-
Confirmation: Cell cycle analysis using flow cytometry with a DNA-intercalating dye like propidium iodide (PI) or DAPI is the standard method to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase will be evident.
-
Mechanism: MNNG-induced DNA damage activates DNA damage response (DDR) pathways. This often involves the activation of kinases like ATM and ATR, which in turn phosphorylate downstream targets such as Chk1 and Chk2. These checkpoint kinases then inactivate the Cdc25 phosphatase, preventing the activation of the Cyclin B1/Cdk1 complex and thereby blocking entry into mitosis. MNNG has been shown to cause an increase in the expression of p53 and the Cdk inhibitor p21, which contributes to cell cycle arrest.[9][10]
Q5: Can we mitigate MNNG-induced cytotoxicity to study its mutagenic effects without excessive cell death?
A5: Yes, there are strategies to modulate the cytotoxic effects of MNNG:
-
Optimize MNNG Concentration and Exposure Time: The primary method is to carefully titrate the MNNG concentration and the duration of exposure to find a balance that induces a sufficient number of mutations without causing overwhelming cell death.
-
Use of Inhibitors: For mechanistic studies, inhibitors of specific cell death pathways can be used. For example, a PARP inhibitor can reduce MNNG-induced cell death in some contexts.[12] Similarly, caspase inhibitors can block apoptosis.[12][13]
-
Allow for Recovery: A post-treatment recovery period in MNNG-free medium can allow cells to repair some of the DNA damage, potentially increasing survival. DNA repair of MNNG-induced single-strand breaks has been observed to be rapid within the first 5 hours after treatment.[14]
Section 2: Data Presentation
Table 1: MNNG Concentration and Cellular Response in Various Cell Lines
| Cell Line | MNNG Concentration | Observed Effect | Reference |
| Balb/3T3 A31 | 0.1 - 1.0 µg/mL | G2/M arrest and apoptosis | [9] |
| Human Fibroblasts (YZ-5 and EBS-7) | Not specified | Cytotoxic response, apoptosis, and non-apoptotic cell death | [12] |
| Human Prostate Carcinoma (PC-3 and DU145) | Dose-dependent | Growth inhibition, G2/M arrest, and apoptosis | [11] |
| Human Lymphoblastoid (T5-1) | 30 - 50 ng/mL | Cessation of population growth | [5] |
| STAT1+/+ and STAT1-/- cells | 1 µM and 10 µM | STAT1-/- cells showed loss of colony-forming ability at 1 µM | [15] |
| Human Tumor Cell Strains (Mer-) | Not specified | 3-4 times higher sensitivity to MNNG-induced killing compared to Mer+ | [1] |
Table 2: Methods for Assessing Cell Viability and DNA Damage after MNNG Exposure
| Assay | Principle | Application | Reference |
| Cell Viability Assays | |||
| MTT/MTS Assay | Reduction of tetrazolium salt to formazan by metabolically active cells. | Quantifies cell proliferation and cytotoxicity. | [13][15][16][17] |
| Trypan Blue Exclusion | Viable cells with intact membranes exclude the dye. | Simple, rapid assessment of cell viability. | [15] |
| Clonogenic Survival Assay | Measures the ability of single cells to form colonies. | Assesses long-term reproductive viability. | [15][18] |
| DNA Damage Assays | |||
| Comet Assay | Electrophoresis of single cells; damaged DNA migrates out of the nucleus, forming a "comet tail". | Detects DNA single- and double-strand breaks. Highly sensitive. | [19][20] |
| Alkaline Elution | Measures the rate of DNA elution from a filter under denaturing conditions, which is proportional to the number of strand breaks. | Detects DNA single-strand breaks. | [14][19] |
| γ-H2AX Staining | Immunofluorescent detection of phosphorylated histone H2AX, a marker of DNA double-strand breaks. | Quantifies DNA double-strand breaks. | [15][20] |
| Apoptosis Assays | |||
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI stains cells with compromised membranes. | Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry. | [6][7][21] |
| TUNEL Assay | Terminal deoxynucleotidyl transferase dUTP nick end labeling detects DNA fragmentation. | Identifies apoptotic cells by labeling the ends of fragmented DNA. | [21] |
| Caspase Activity Assays | Measures the activity of executioner caspases (e.g., caspase-3). | Detects the activation of a key enzyme in the apoptotic cascade. | [12][13][21][22][23] |
Section 3: Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
MNNG Treatment: Treat cells with various concentrations of MNNG for the desired duration. Include untreated and solvent-only controls.
-
MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[16]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Analysis of Apoptosis by Annexin V/PI Flow Cytometry
-
Cell Harvesting: Following MNNG treatment, harvest both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Section 4: Visualizations
Caption: A flowchart for troubleshooting low cell viability.
Caption: Signaling pathways activated by MNNG.
Caption: A typical workflow for MNNG experiments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced DNA damage in tumor cell strains from Japanese patients and demonstration of MNNG hypersensitivity of Mer xenografts in athymic nude mice [pubmed.ncbi.nlm.nih.gov]
- 4. Cell cycle perturbation and cell death after exposure of a human lymphoblastoid cell strain to N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. medicaljournalssweden.se [medicaljournalssweden.se]
- 9. Cell cycle was disturbed in the MNNG-induced initiation stage during in vitro two-stage transformation of Balb/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. N-methyl-N'-nitro-N-nitrosoguanidine activates multiple cell death mechanisms in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Split-dose exposure to N-methyl-N'-nitro-N-nitrosoguanidine in BALB/3T3 C1 a31-1-1 cells: evidence of DNA repair by alkaline elution without changes in cell survival, mutation and transformation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular response to alkylating agent MNNG is impaired in STAT1‐deficients cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection of MNNG-induced DNA lesions in mammalian cells; validation of comet assay against DNA unwinding technique, alkaline elution of DNA and chromosomal aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Caspase-3-Dependent Proteolytic Cleavage of Protein Kinase Cδ Is Essential for Oxidative Stress-Mediated Dopaminergic Cell Death after Exposure to Methylcyclopentadienyl Manganese Tricarbonyl - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmacological Inhibition of JNK Signalling Exerts Anti-Neoplastic Effects on SH-SY5Y Human Neuroblastoma Cells | MDPI [mdpi.com]
impact of DNA repair pathways on Nitrosoguanidine mutagenesis efficiency
This guide provides researchers, scientists, and drug development professionals with technical support for experiments involving N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). It covers frequently asked questions, troubleshooting for common experimental issues, and detailed protocols, with a focus on the critical role of DNA repair pathways in modulating MNNG's mutagenic efficiency.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is MNNG and how does it cause mutations?
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent monofunctional alkylating agent widely used in research to induce mutations.[1][2] Its primary mutagenic effect stems from its ability to transfer a methyl group to DNA bases. The most significant lesion for mutagenesis is the methylation of the O6 position of guanine, forming O6-methylguanine (O6-MeG).[3][4][5] During DNA replication, DNA polymerase often incorrectly pairs thymine (T) instead of cytosine (C) opposite the O6-MeG lesion.[4] This mispairing, if not repaired, results in a permanent G:C to A:T transition mutation in the subsequent round of replication.[5][6][7] MNNG can also methylate other sites, such as the N7 position of guanine, but O6-MeG is the principal mutagenic and carcinogenic lesion.[4][8]
Q2: Which DNA repair pathways are most important for responding to MNNG-induced damage?
Cells have evolved several DNA repair mechanisms to counteract the damaging effects of MNNG. The efficiency of these pathways directly impacts the final mutation frequency. The key pathways are:
-
Direct Reversal: This is the most direct and error-free pathway. The enzyme O6-methylguanine-DNA methyltransferase (MGMT), also known as AGT, directly removes the methyl group from O6-MeG, restoring the original guanine base.[3][4][9][10] High MGMT activity confers significant resistance to MNNG's mutagenic and cytotoxic effects.[9][10]
-
Mismatch Repair (MMR): The MMR system, involving proteins like MSH2, MSH6, MLH1, and PMS2, recognizes the O6-MeG:T mispair that forms during replication.[4][11][12] Instead of correcting the lesion, a functional MMR pathway can trigger cell cycle arrest or apoptosis (programmed cell death) in response to the damage.[12][13] This "futile repair cycling" is a major contributor to the cytotoxic (cell-killing) effects of MNNG.[12] Consequently, cells deficient in MMR are often tolerant to the killing effects of MNNG but exhibit a much higher mutation frequency.[11][14][15]
-
Base Excision Repair (BER): The BER pathway is responsible for removing small, non-helix-distorting base lesions.[16][17][18] While MGMT is the primary defense against O6-MeG, BER glycosylases can recognize and remove other alkylated bases caused by MNNG, such as N7-methylguanine and N3-methyladenine, preventing their potential cytotoxic or mutagenic consequences.[8]
Q3: What is the role of MGMT in MNNG resistance and mutagenesis efficiency?
MGMT is a crucial DNA repair protein that acts as a primary defense against alkylating agents like MNNG.[10] Its function is to directly and irreversibly transfer the alkyl group from the O6 position of guanine to one of its own cysteine residues.[10] This action restores the DNA to its correct state in an error-free manner.
-
Impact on Resistance: High levels of MGMT expression in cells lead to efficient repair of O6-MeG adducts, making the cells resistant to the toxic and mutagenic effects of MNNG.[9][10][14] Conversely, cells with low or no MGMT activity are hypersensitive to MNNG.[3]
-
Impact on Mutagenesis Efficiency: Because MGMT directly prevents the formation of the primary mutagenic lesion, its activity is inversely proportional to MNNG mutagenesis efficiency. To achieve a high mutation frequency, it is often necessary to use cell lines with low MGMT expression or to inhibit MGMT activity using compounds like O6-benzylguanine.[11]
Section 2: Troubleshooting Guide
Q: Why am I observing a very low (or no) mutation frequency after MNNG treatment?
Possible Cause 1: High DNA Repair Capacity
-
Explanation: Your cell line may have highly efficient DNA repair, particularly high levels of MGMT activity, which removes the mutagenic O6-MeG lesions before they can cause mutations.
-
Troubleshooting Steps:
-
Assess MGMT Levels: Measure the expression or activity of MGMT in your cell line.
-
Use MGMT-deficient Cells: Switch to a cell line known to be deficient in MGMT.
-
Inhibit MGMT: Pre-treat cells with an MGMT inhibitor, such as O6-benzylguanine, to deplete the enzyme before MNNG exposure.[11]
-
Possible Cause 2: Ineffective MNNG Concentration or Exposure Time
-
Explanation: The MNNG concentration may be too low, or the treatment time too short, to induce a sufficient number of DNA lesions to overcome the cell's repair capacity.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment by treating cells with a range of MNNG concentrations to find the optimal dose that balances cytotoxicity and mutagenesis.
-
Increase Exposure Time: Cautiously increase the duration of MNNG treatment.
-
Check MNNG Potency: MNNG can degrade over time. Ensure your stock solution is fresh and properly stored.
-
Q: My cells are dying at very high rates, and I cannot recover any mutants. Why?
Possible Cause: Mismatch Repair (MMR)-Mediated Cytotoxicity
-
Explanation: In cells with proficient MMR and low MGMT, the MMR system recognizes MNNG-induced O6-MeG:T mispairs. Instead of leading to mutation, this recognition triggers a signaling cascade that leads to cell cycle arrest and apoptosis, causing high levels of cell death.[12][14] This is a common reason for the high toxicity of MNNG.
-
Troubleshooting Steps:
-
Use MMR-Deficient Cells: If the goal is to maximize mutation frequency and minimize cell death, use a cell line deficient in an MMR gene (e.g., MSH2, MLH1). These cells are tolerant to MNNG's killing effects but are hypermutable.[11][15]
-
Lower MNNG Concentration: Reduce the MNNG concentration significantly. Even low doses can be mutagenic over time, especially in repair-deficient backgrounds.
-
Q: The mutation spectrum in my experiment is not what I expected. I see mutations other than G:C to A:T transitions. Why?
Possible Cause: Secondary Lesions and Alternative Repair Pathways
-
Explanation: While O6-MeG is the primary driver of G:C to A:T transitions, MNNG creates a variety of other DNA adducts.[3][8] Lesions like O4-methylthymine can lead to A:T to G:C transitions. Furthermore, the processing of some lesions by pathways like Base Excision Repair or Nucleotide Excision Repair can sometimes be error-prone, leading to different mutation types.[16][19] The genetic background of the cell line, particularly the status of various DNA repair genes, can influence the final mutation spectrum.
Section 3: Data and Pathway Visualizations
Data Summary
The efficiency of DNA repair pathways, particularly MMR, has a profound impact on the mutation frequency induced by MNNG.
| Cell Line | MMR Status | MNNG Concentration | Relative HPRT Mutation Frequency | Reference |
| SW480 | Proficient (RER-) | 30 µM | 1x (Baseline) | [15] |
| HCT116 | Deficient (RER+) | 30 µM | ~450x | [15] |
This table illustrates that MMR-deficient (RER+) cells are hypermutable when exposed to MNNG compared to MMR-proficient (RER-) cells.
Visualizations
Section 4: Key Experimental Protocols
Protocol 1: MNNG Mutagenesis for HPRT Gene Mutation Assay
This protocol outlines a general procedure for inducing mutations in the HPRT gene in a human cell line, such as TK6 lymphoblasts, and selecting for mutants.
Materials:
-
Human cell line (e.g., TK6)
-
Complete cell culture medium
-
MNNG stock solution (e.g., 1 mg/mL in DMSO, store at -20°C)
-
6-Thioguanine (6-TG)
-
Phosphate-buffered saline (PBS)
-
96-well microplates and standard culture flasks
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation:
-
Culture cells under standard conditions to maintain logarithmic growth.
-
On the day of the experiment, count the cells and determine viability (should be >95%). Resuspend the cells in fresh medium at a density of 5 x 105 cells/mL.
-
-
MNNG Treatment:
-
Prepare fresh dilutions of MNNG in culture medium from the stock solution. A typical concentration range to test is 0.1 µM to 5 µM. Caution: MNNG is a potent carcinogen. Handle with appropriate safety precautions.
-
Add the diluted MNNG to the cell suspension. Include a vehicle control (DMSO only).
-
Incubate for the desired exposure time (e.g., 2 hours) at 37°C.
-
-
Removal of MNNG:
-
Pellet the cells by centrifugation (e.g., 200 x g for 5 minutes).
-
Carefully aspirate the MNNG-containing medium.
-
Wash the cells twice with sterile PBS to remove any residual MNNG.
-
Resuspend the cells in fresh, pre-warmed complete medium.
-
-
Phenotypic Expression (Recovery):
-
Culture the cells for a period of 6-8 days. This "expression time" allows for DNA repair and replication, which fixes the mutations, and for the degradation of pre-existing HPRT protein in mutant cells.
-
Maintain the cells in logarithmic growth by diluting them as necessary.
-
-
Mutant Selection:
-
After the expression period, determine the cell density.
-
Plate the cells in 96-well microplates at a low density (e.g., 2,000 cells/well) in a medium containing a selective agent, 6-Thioguanine (e.g., 2.5 µg/mL).
-
At the same time, plate a separate set of cells at a very low density (e.g., 1-2 cells/well) in a non-selective medium to determine the cloning efficiency (plating efficiency).
-
-
Incubation and Colony Scoring:
-
Incubate the plates for 10-14 days until visible colonies form.
-
Count the number of wells that contain colonies for both the selective and non-selective plates.
-
-
Calculation of Mutation Frequency:
-
Calculate the cloning efficiency (CE) from the non-selective plates using the Poisson distribution: CE = -ln(P0) / N, where P0 is the fraction of empty wells and N is the number of cells plated per well.
-
Calculate the mutant frequency (MF) from the selective plates: MF = -ln(P0) / (N x CE).
-
The final mutation frequency is the MF of the treated sample minus the MF of the control sample.
-
References
- 1. Genetic effects of N-methyl-N'-nitro-N-nitrosoguanidine and its homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DNA mismatch repair mutants do not increase N-methyl-N'-nitro-N-nitrosoguanidine tolerance in O6-methylguanine DNA methyltransferase-deficient yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylnitrothis compound - Wikipedia [en.wikipedia.org]
- 6. Description of a new amplifiable shuttle vector for mutagenesis studies in human cells: application to N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. The role of O-6 methylguanine DNA methyltransferase (MGMT) in drug resistance and strategies for its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Versatile Attributes of MGMT: Its Repair Mechanism, Crosstalk with Other DNA Repair Pathways, and Its Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. DNA mismatch repair: Molecular mechanism, cancer, and ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Involvement of mismatch repair proteins in adaptive responses induced by N-methyl-N'-nitro-N-nitrosoguanidine against γ-induced genotoxicity in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Frequency of HPRT gene mutations induced by N-methyl-N'-nitro-N-nitrosoguanidine corresponds to replication error phenotypes of cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Base excision repair - Wikipedia [en.wikipedia.org]
- 18. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 19. Base and Nucleotide Excision Repair Pathways in DNA Plasmids Harboring Oxidatively Generated Guanine Lesions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Nitrosoguanidine Resistance in Bacterial Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming resistance to N-methyl-N'-nitro-N-nitrosoguanidine (NTG) during bacterial mutagenesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is NTG, and how does it induce mutations in bacteria?
A1: N-methyl-N'-nitro-N-nitrosoguanidine (NTG) is a potent chemical mutagen that acts as an alkylating agent. Its primary mutagenic effect in bacteria stems from the methylation of guanine at the O-6 position, forming O-6-methylguanine. During DNA replication, this modified base can mispair with thymine instead of cytosine, leading predominantly to G:C to A:T transition mutations.[1][2][3][4] NTG is known to be most effective on actively replicating DNA, targeting the replication fork.[5]
Q2: My bacterial strain appears to be resistant to NTG treatment, showing high survival rates and low mutation frequencies. What are the potential mechanisms of resistance?
A2: Bacterial resistance to NTG can arise from several factors:
-
Adaptive Response: Many bacteria can induce a specific DNA repair system, often called the "adaptive response," when exposed to low, non-lethal doses of alkylating agents like NTG.[6] This response involves the expression of enzymes, such as methyltransferases, that specifically remove the mutagenic O-6-methylguanine lesions from DNA, thus preventing mutations and enhancing survival. Pre-treatment with small doses of NTG can lead to reduced mutagenesis when a larger dose is applied later.[6]
-
Efficient DNA Repair Systems: General DNA repair pathways, including the SOS response and those involving genes like recA, polA, and AP endonucleases, can contribute to the repair of NTG-induced DNA damage.[7][8] Strains with highly efficient repair systems may exhibit greater resistance.
-
Alterations in Chromosomal Structure: Changes in DNA topology can affect NTG's accessibility to the DNA. For instance, mutations in the gyrA gene, which encodes a subunit of DNA gyrase, have been shown to confer high resistance to NTG in E. coli by altering chromosome organization.[9][10]
-
Cell Wall/Membrane Permeability: Although less commonly cited for NTG, differences in the cell envelope structure, such as those found in Streptomyces spores, can make cells more resistant compared to vegetative cells of other bacteria.[11]
Q3: How can I determine if my bacterial strain has developed resistance to NTG?
A3: You can assess NTG resistance through a combination of phenotypic and genotypic methods:
-
Kill Curve Analysis: Expose your bacterial strain to a range of NTG concentrations and measure the survival rate. A resistant strain will show a significantly higher survival percentage at a given NTG concentration compared to a known sensitive strain.
-
Mutation Frequency Assay: After treating the cells with NTG, screen for the frequency of specific mutations (e.g., reversion of an auxotrophic marker or acquisition of antibiotic resistance). A resistant strain will exhibit a much lower mutation frequency.
-
Whole-Genome Sequencing: Sequencing the genome of the resistant strain can identify mutations in genes known to be involved in DNA repair, DNA topology, or other relevant pathways. This is a powerful method to pinpoint the genetic basis of resistance.
Troubleshooting Guide
This guide addresses common issues encountered during NTG mutagenesis experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Survival, Low Mutation Rate | Adaptive Response Induction: Prior exposure to low levels of NTG or other alkylating agents. | - Avoid pre-culturing in media that might contain trace alkylating agents. - Consider using a DNA repair-deficient strain if experimentally feasible. - Co-treatment with inhibitors of protein synthesis, like chloramphenicol, has been shown to enhance NTG mutagenesis in some species (e.g., Streptomyces fradiae), potentially by inhibiting the synthesis of repair enzymes.[6] |
| Inefficient NTG Activity: Incorrect pH of the buffer, or degradation of the NTG stock. | - NTG decomposition to its active mutagenic form is pH-dependent. For many bacteria, mutagenesis is more efficient at a slightly alkaline pH (e.g., 7.0-8.0).[11] However, optimal pH can be species-specific. - Prepare fresh NTG solutions for each experiment, as it is unstable. | |
| Sub-optimal Cell State: Cells were not in the logarithmic growth phase during treatment. | - NTG is most effective on replicating DNA.[5] Ensure that you are treating cells that are actively dividing (log phase). | |
| High Cell Death, Few or No Mutants | NTG Concentration Too High: The dose of NTG is excessively lethal, killing most cells before mutations can be established. | - Perform a dose-response experiment (kill curve) to determine the optimal NTG concentration that results in a reasonable survival rate (typically 1-10%). |
| Inappropriate Recovery Period: Insufficient time for DNA repair and mutation fixation after treatment. | - After NTG treatment, allow for a period of outgrowth in a non-selective, rich medium. This permits the cells to repair non-mutagenic DNA damage and undergo at least one round of replication to "fix" the mutations. | |
| Inconsistent Results Between Experiments | Variability in Cell Density: Inconsistent starting cell numbers for treatment. | - Standardize the optical density (OD) of your bacterial culture before each experiment to ensure a consistent cell concentration. |
| Variability in Treatment Time: Inconsistent exposure time to NTG. | - Precisely time the duration of NTG exposure and the subsequent washing steps to stop the reaction. |
Experimental Protocols
Protocol 1: General NTG Mutagenesis of E. coli
This protocol is a starting point and should be optimized for your specific strain and desired mutation rate.
-
Preparation:
-
Inoculate a single colony of the E. coli strain into 5 mL of Luria-Bertani (LB) broth and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 into fresh LB broth and grow to mid-log phase (OD600 ≈ 0.4-0.6).
-
-
NTG Treatment:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with an equal volume of a suitable buffer (e.g., 100 mM citrate buffer, pH 5.5, or 100 mM phosphate buffer, pH 7.0). The choice of pH can influence NTG's stability and mutagenic efficiency.[11]
-
Resuspend the cells in the same buffer to the original culture volume.
-
Prepare a fresh stock solution of NTG (e.g., 1 mg/mL in a small amount of acetone or DMSO, then diluted in buffer). Caution: NTG is a potent carcinogen. Handle with appropriate safety precautions.
-
Add NTG to the cell suspension to a final concentration that needs to be optimized (e.g., starting with a range of 50-200 µg/mL).
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 15-60 minutes). The optimal time will depend on the desired kill rate.
-
-
Stopping the Reaction and Recovery:
-
Stop the mutagenesis by pelleting the cells and washing them twice with a sterile buffer to remove residual NTG.
-
Resuspend the cells in a rich, non-selective medium (e.g., LB broth).
-
Incubate for a recovery period (e.g., 2-4 hours or overnight) to allow for mutation fixation and expression of the mutant phenotype.
-
-
Screening:
-
Plate serial dilutions of the recovered culture on both non-selective and selective agar plates to determine the survival rate and mutation frequency.
-
Protocol 2: Assessing NTG Resistance via a Kill Curve
-
Prepare a mid-log phase culture of the bacterial strain to be tested as described in Protocol 1.
-
Set up a series of tubes, each containing the same volume of washed cell suspension.
-
Add NTG to each tube to achieve a range of final concentrations (e.g., 0, 25, 50, 100, 200, 400 µg/mL).
-
Incubate all tubes under identical conditions (e.g., 37°C for 30 minutes).
-
Stop the reaction and wash the cells as described above.
-
Make serial dilutions of the cell suspension from each tube and plate onto non-selective agar plates.
-
Incubate the plates until colonies are visible.
-
Count the colonies on each plate and calculate the number of colony-forming units per milliliter (CFU/mL) for each NTG concentration.
-
Calculate the percent survival for each concentration relative to the no-NTG control (0 µg/mL).
-
Plot the percent survival against the NTG concentration to generate a kill curve. A rightward shift in the curve compared to a sensitive control strain indicates resistance.
Visualizations
Caption: NTG action and bacterial resistance pathways.
Caption: Troubleshooting workflow for low NTG mutagenesis efficiency.
References
- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 2. Genome-wide analysis of mutagenesis bias and context sensitivity of N-methyl-N'-nitro-N-nitrosoguanidine (NTG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation in a RecA strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutagenesis by nitrosoguanidine, ethyl methanesulfonate, and mutator gene mutH in continuous cultures of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adaptive response and enhancement of N-methyl-N'-nitro-N-nitrosoguanidine mutagenesis by chloramphenicol in Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-methyl-N'-nitro-N-nitrosoguanidine-induced resistance to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced resistance to this compound killing and mutagenesis in a DNA gyrase mutant of Escherichia coli [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced Resistance to this compound Killing and Mutagenesis in a DNA Gyrase Mutant of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
unexpected phenotypic changes after Nitrosoguanidine mutagenesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypic changes following Nitrosoguanidine (NTG) mutagenesis experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and unexpected outcomes encountered during and after NTG mutagenesis.
Q1: Why am I observing a high frequency of pleiotropic effects (multiple, unrelated phenotypic changes) in my mutants?
A1: This is a common outcome with NTG mutagenesis due to its high potency.[1][2] NTG is a powerful alkylating agent that can induce multiple mutations throughout an organism's genome in a single treatment.[3][4] This often results in a high frequency of closely linked double mutants and other off-target changes, leading to complex and unexpected phenotypes.[3]
-
Troubleshooting Steps:
-
Reduce Mutagen Concentration/Exposure Time: The simplest first step is to perform a dose-response curve to find a lower NTG concentration or a shorter treatment time that reduces the mutation load while still providing a usable frequency of the desired phenotype.
-
Extensive Backcrossing: Backcross the mutant strain to the wild-type parent for several generations. This process helps to segregate the desired mutation from unwanted background mutations. The desired phenotype should be selected for in each generation.
-
Isolate Multiple Mutants: Screen and isolate a larger number of mutants exhibiting the desired phenotype. Analyzing several independent mutants can help determine if the primary phenotype is consistently linked to a specific mutation and if the secondary, unexpected phenotypes are variable, suggesting they are caused by random background mutations.
-
Q2: My NTG-treated population has a high death rate, but a very low frequency of desired mutations. What is going wrong?
A2: High lethality with low mutagenic efficiency can be due to several factors related to the chemistry of NTG and the physiology of the cells.
-
pH of the Mutagenesis Buffer: The stability and mutagenic agent produced by NTG are highly pH-dependent. At alkaline pH, NTG rapidly breaks down into diazomethane, a potent mutagen.[4] At acidic pH (e.g., pH 5), undecomposed NTG is the lethal agent and is less mutagenic.[4] Ensure your buffer pH is optimal for mutagenesis (often between 6.0 and 9.0, but requires optimization).
-
Cellular Repair Mechanisms: Healthy, actively growing cells have robust DNA repair systems that can correct NTG-induced damage, which can increase the lethal effects over the mutagenic ones.[4] Some protocols utilize cells deficient in specific DNA repair pathways to increase mutation frequency, though this can also increase lethality.
-
Cellular Growth Phase: The effectiveness of NTG is often dependent on the DNA replication state.[3][5] Mutagenesis is typically most effective during the logarithmic growth phase when DNA is actively replicating. Treating stationary phase cells may lead to higher toxicity and lower mutation rates.
Q3: How can I confirm that the observed phenotype is caused by a specific mutation (on-target) and not by an unintended mutation elsewhere (off-target)?
A3: Differentiating between on-target and off-target effects is critical and requires a systematic approach to link genotype to phenotype.
-
Genetic Linkage Analysis: After backcrossing to the wild-type strain, analyze the progeny. If the phenotype is consistently inherited along with a specific genetic marker near the suspected gene, it suggests linkage.
-
Whole-Genome Sequencing (WGS): Sequence the genome of your mutant and compare it to the wild-type parent strain. This will provide a comprehensive list of all mutations.[6] If multiple independent mutants with the same phenotype share a mutation in the same gene, it is strong evidence that this is the causative mutation.
-
Complementation Test: If you have a knockout or null allele of the suspected target gene, you can perform a complementation test. Create a diploid or heterokaryon between your NTG mutant and the known null mutant. If the resulting organism shows the wild-type phenotype, the mutations are likely in different genes. If it shows the mutant phenotype, the mutations are in the same gene.
-
Site-Directed Mutagenesis: To definitively prove causation, recreate the specific mutation identified via WGS in a clean, wild-type background using a precise genome editing technique like CRISPR/Cas9 or site-directed mutagenesis.[7] If this engineered strain reproduces the original phenotype, it confirms the on-target effect.
Q4: Are the types of mutations induced by NTG truly random?
A4: No, NTG has a known mutational bias. It primarily acts by alkylating guanine bases to form O6-methylguanine, which mispairs with thymine during DNA replication.[1][8] This leads to a very high frequency of G:C to A:T transition mutations.[6][7] In a genome-wide analysis of E. coli, 96.6% of all NTG-induced mutations were G:C to A:T transitions.[6] While other mutations like transversions and frameshifts can occur, they are significantly less frequent.[1][9] Furthermore, the context of the DNA sequence can influence NTG's activity, with some studies showing a preference for guanines preceded by a purine.[6]
Quantitative Data on NTG Mutagenesis
The following tables summarize quantitative data on the types and frequencies of mutations induced by NTG.
Table 1: Spectrum of NTG-Induced Mutations in Various Organisms
| Organism | Mutation Type | Frequency | Citation |
| Escherichia coli | G:C → A:T Transitions | 96.6% | [6] |
| Escherichia coli | Transversions (G:C → T:A) | 9% of total transversions | [9] |
| Escherichia coli | Transversions (A:T → C:G) | 8% of total transversions | [9] |
| Corynebacterium glutamicum | G:C → A:T Transitions | 94% (47 of 50 mutations) | [7] |
| Corynebacterium glutamicum | A:T → G:C Transitions | 6% (3 of 50 mutations) | [7] |
| Corynebacterium glutamicum | Transversions, Deletions, Insertions | 0% | [7] |
Table 2: Reported Mutation Frequencies in Different Experimental Systems
| Organism | Experimental Conditions | Resulting Mutation Frequency | Citation |
| Escherichia coli | 5% survival rate | Up to 42.5% auxotrophs | [10] |
| Schizosaccharomyces pombe | 20% survival rate | ~8% auxotrophs | [10] |
| Saccharomyces cerevisiae | Not specified | Up to 50% petite mutants | [10] |
| Streptomyces coelicolor | 100 µg/ml NTG, pH 6.0, 15-30 min | >50% survival, at least one mutation per cell | [4] |
Experimental Protocols
Protocol 1: General NTG Mutagenesis of Microorganisms
Disclaimer: NTG (MNNG) is a potent carcinogen and mutagen.[8][11] Handle with extreme caution using appropriate personal protective equipment (PPE) and safety procedures.
-
Cell Preparation:
-
Inoculate a single colony of the wild-type strain into a suitable liquid medium.
-
Grow the culture to the mid-logarithmic phase of growth (e.g., OD600 of 0.4-0.6 for bacteria). This ensures that DNA is actively replicating.
-
-
Harvesting and Washing:
-
Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with a sterile buffer (e.g., Tris-maleate buffer or citrate buffer, pH 6.0-7.0). Resuspend the cells in the same buffer.
-
-
NTG Treatment:
-
Prepare a fresh stock solution of NTG (e.g., 1 mg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO) or acetone. Note: NTG degrades in aqueous solutions, especially at alkaline pH.[4][8]
-
Add the NTG stock solution to the cell suspension to a final concentration of 50-200 µg/mL. The optimal concentration must be determined empirically.
-
Incubate the suspension with shaking for a predetermined time (e.g., 15-60 minutes). This also requires optimization to achieve the desired kill rate (typically 50-99%).
-
-
Stopping the Reaction and Plating:
-
Stop the mutagenesis reaction by pelleting the cells via centrifugation and washing them twice with a sterile buffer to remove residual NTG.
-
Resuspend the cells in a fresh, non-selective liquid medium and allow them to grow for a few generations (e.g., 2-4 hours). This "expression time" allows the mutations to become fixed in the genome.
-
-
Screening:
-
Plate serial dilutions of the culture onto both non-selective and selective media to calculate the survival rate and the frequency of mutants with the desired phenotype.
-
Protocol 2: Backcrossing to Clean Mutant Background
-
Initial Cross: Cross the NTG-induced mutant strain (possessing the desired phenotype) with the original wild-type parent strain.
-
Progeny Selection: From the F1 generation, select individuals that display the desired mutant phenotype.
-
Iterative Backcrossing: Cross the selected F1 individuals back to the wild-type parent.
-
Repeat: Repeat the selection and backcrossing process for 4-6 generations. In each generation, you are selecting for your phenotype of interest while diluting the unwanted, off-target mutations by approximately 50% with each cross.
-
Analysis: After several generations, the resulting strain should carry the mutation(s) responsible for the phenotype in a genetic background that is nearly identical to the original wild-type. This strain is now suitable for whole-genome sequencing to identify the causative mutation with higher confidence.
Visualizations
References
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. Mutation and DNA replication in Escherichia coli treated with low concentrations of N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mutagenesis by this compound, ethyl methanesulfonate, and mutator gene mutH in continuous cultures of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genome-wide analysis of mutagenesis bias and context sensitivity of N-methyl-N'-nitro-N-nitrosoguanidine (NTG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of mutations induced by N-methyl-N'-nitro-N-nitrosoguanidine in an industrial Corynebacterium glutamicum strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methylnitrothis compound - Wikipedia [en.wikipedia.org]
- 9. The complexity of this compound mutagenesis increases with size: observations of the mutational specificity of N-propyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. davidmoore.org.uk [davidmoore.org.uk]
- 11. N-Methyl-N'-Nitro-N-Nitrosoguanidine (MNNG) (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]
Technical Support Center: Optimizing Nitrosoguanidine-Based Screening
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of N-methyl-N'-nitro-N-nitrosoguanidine (NTG)-based screening. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during mutagenesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for NTG mutagenesis?
A1: NTG is an alkylating agent that primarily methylates the O6 position of guanine and the O4 position of thymine in DNA.[1] This alkylation leads to mispairing during DNA replication, predominantly causing G:C to A:T transitions.[2][3] These point mutations are the primary basis for the genetic diversity generated in NTG-based screening.
Q2: What is a "kill curve" and why is it essential for my NTG experiment?
A2: A kill curve is a dose-response experiment to determine the optimal concentration of a mutagen (in this case, NTG) that results in a desired survival rate of the target organisms. It is crucial because too high a concentration will lead to excessive cell death, leaving too few mutants to screen. Conversely, too low a concentration will result in a low mutation frequency, requiring a much larger screening effort to find desired phenotypes. The goal is to find a balance that maximizes mutation rate while maintaining a sufficient population of viable mutants for screening.
Q3: What is a typical survival rate to aim for in an NTG mutagenesis experiment?
A3: While the optimal survival rate can vary depending on the organism and the desired mutation frequency, a common target is between 1% and 10% survival. Some studies have reported high mutation frequencies with survival rates as low as 5%.[4] It is generally recommended to test a range of survival rates (e.g., 1%, 10%, and 20%) to find the optimal condition for your specific experimental goals.
Q4: How should I prepare and handle NTG safely?
A4: NTG is a potent mutagen and a suspected carcinogen and should be handled with extreme care in a designated chemical fume hood.[5] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. NTG solutions should be prepared fresh before each use as the compound is unstable in aqueous solutions, especially at higher pH.[5] Any waste containing NTG must be decontaminated according to your institution's safety protocols, often involving treatment with a strong acid or base to degrade the compound.
Q5: What factors can influence the efficiency of NTG mutagenesis?
A5: Several factors can impact the effectiveness of your NTG mutagenesis experiment:
-
NTG Concentration: Higher concentrations generally lead to higher mutation rates but also increased cell death.
-
Exposure Time: Longer exposure times increase the likelihood of mutations but also decrease cell viability.
-
Cell Density: The density of the cell culture can affect the effective concentration of NTG per cell.
-
pH of the Buffer: NTG is more stable at acidic pH and decomposes more rapidly at alkaline pH.[2] This can influence its mutagenic activity.
-
Cellular Growth Phase: Cells in the logarithmic (exponential) growth phase are often more susceptible to mutagenesis as DNA replication is actively occurring.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very few colonies after NTG treatment and plating. | NTG concentration was too high. | Perform a kill curve to determine the optimal NTG concentration for your organism. Start with a lower concentration range. |
| Exposure time was too long. | Reduce the NTG treatment time. Test a time course (e.g., 15, 30, 60 minutes) during your kill curve experiment. | |
| Cells were not in the optimal growth phase. | Use a healthy, mid-log phase culture for the mutagenesis experiment. | |
| High survival rate but no desired mutants found. | NTG concentration was too low. | Increase the NTG concentration. Refer to your kill curve to select a concentration that results in a lower survival rate (e.g., 1-10%). |
| Exposure time was too short. | Increase the NTG treatment time. | |
| The screening method is not sensitive enough. | Optimize your screening assay to ensure it can detect the desired phenotype. Include positive and negative controls in your screen. | |
| Insufficient number of mutants were screened. | Increase the number of colonies screened to improve the chances of finding the desired mutant. | |
| Inconsistent results between experiments. | NTG stock solution is not stable. | Prepare a fresh NTG solution for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Variability in cell culture conditions. | Standardize your cell culture protocol, including growth medium, temperature, and harvesting time to ensure consistency. | |
| Inaccurate cell density determination. | Use a consistent and accurate method for determining cell density before each experiment. | |
| NTG powder is difficult to dissolve. | NTG has low solubility in aqueous solutions. | NTG is sparingly soluble in water but more soluble in organic solvents like acetone or DMSO. A common practice is to prepare a concentrated stock solution in one of these solvents and then dilute it into the treatment buffer immediately before use. Gentle warming to 37°C can aid dissolution.[5] |
Experimental Protocols
NTG Kill Curve Protocol (for Bacteria, e.g., E. coli)
This protocol is a general guideline and should be optimized for your specific bacterial strain and experimental conditions.
-
Preparation:
-
Inoculate a single colony of your bacterial strain into 5 mL of appropriate liquid medium and grow overnight at the optimal temperature with shaking.
-
The next day, dilute the overnight culture 1:100 into fresh medium and grow to the mid-logarithmic phase (typically an OD600 of 0.4-0.6).
-
Prepare a fresh stock solution of NTG (e.g., 1 mg/mL) in a suitable solvent like acetone or DMSO. Safety Precaution: Handle NTG in a chemical fume hood.
-
Prepare a series of dilutions of the NTG stock solution in your treatment buffer (e.g., citrate buffer, pH 5.5). Final concentrations to test could range from 0 µg/mL (control) to 500 µg/mL.
-
-
Mutagenesis:
-
Harvest the mid-log phase cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet once with an equal volume of cold treatment buffer and resuspend the cells in the same buffer to a specific cell density (e.g., 10^8 cells/mL).
-
For each NTG concentration, add a specific volume of the NTG dilution to a specific volume of the cell suspension.
-
Incubate the cell suspensions with NTG at the desired temperature (e.g., 37°C) for a fixed time (e.g., 30 minutes) with gentle shaking.
-
-
Plating and Analysis:
-
At the end of the incubation, stop the reaction by centrifuging the cells, removing the NTG-containing supernatant, and washing the pellet twice with a neutralizing buffer or fresh medium.
-
Resuspend the final cell pellet in fresh medium.
-
Prepare a series of 10-fold serial dilutions of the treated and control cell suspensions.
-
Plate 100 µL of appropriate dilutions onto non-selective agar plates.
-
Incubate the plates at the optimal temperature until colonies are visible.
-
Count the number of colonies on the plates and calculate the survival rate for each NTG concentration compared to the untreated control.
-
Plot the survival rate (%) against the NTG concentration to generate the kill curve.
-
General NTG Mutagenesis Protocol
-
Preparation:
-
Based on your kill curve data, choose an NTG concentration and treatment time that results in your desired survival rate.
-
Prepare your cell culture and NTG solution as described in the kill curve protocol.
-
-
Mutagenesis:
-
Perform the NTG treatment on a larger volume of mid-log phase cells using the optimized NTG concentration and time.
-
-
Recovery:
-
After washing the cells to remove the NTG, resuspend the cell pellet in a rich, non-selective liquid medium.
-
Incubate the cells for a period that allows for phenotypic expression of the mutations (e.g., a few hours to overnight, allowing for a few cell divisions).
-
-
Screening:
-
Plate the recovered cells onto your selective screening medium to identify mutants with the desired phenotype.
-
Also, plate a dilution of the recovered cells onto non-selective medium to determine the total number of viable cells and confirm the survival rate.
-
Quantitative Data
The optimal NTG concentration and treatment time are highly dependent on the organism and even the specific strain. The following table provides a summary of conditions reported in various studies as a starting point for optimization.
| Organism | NTG Concentration | Treatment Time | Approximate Survival Rate | Reference |
| Escherichia coli | 100 µg/mL | 15-30 min | >50% | [2] |
| Saccharomyces cerevisiae | 10-50 µg/mL | 30 min | Not specified | |
| Coprinus lagopus | 15 µg/mL | 50-70 min | ~1-5% | |
| Aspergillus tubingensis | 1 mg/mL | 10-60 min | Not specified | |
| Micromonospora rosaria | 0.3-0.5 mg/mL | 20-40 min | Not specified | [2] |
Visualizations
Caption: Mechanism of NTG-induced G:C to A:T transition mutation.
Caption: General experimental workflow for NTG-based screening.
Caption: Logical workflow for troubleshooting NTG screening experiments.
References
- 1. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. davidmoore.org.uk [davidmoore.org.uk]
- 5. Response of S. cerevisiae to N-methyl-N'-nitro-N-nitrosoguanidine: mutagenesis, survival and DDR gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
common experimental artifacts in Nitrosoguanidine studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nitrosoguanidine (NTG), particularly N-methyl-N'-nitro-N-nitrosoguanidine (MNNG).
Troubleshooting Guides & FAQs
This section addresses common issues and experimental artifacts encountered during NTG-based mutagenesis and other studies.
I. Inconsistent or Unexpected Mutagenesis Results
Q1: Why am I observing highly variable or no significant increase in mutation frequency after NTG treatment?
A1: Several factors can contribute to inconsistent mutagenesis results. Please consider the following:
-
NTG Stability and Degradation: NTG, and specifically MNNG, is sensitive to light and pH.[1] Improper storage or handling can lead to its degradation, reducing its mutagenic potency. MNNG is more stable at acidic pH and decomposes more rapidly in basic aqueous solutions and even in tap water compared to deionized water.[1][2]
-
Cellular Repair Mechanisms: Eukaryotic and prokaryotic cells possess robust DNA repair mechanisms that can counteract the effects of NTG. The adaptive response, for instance, can be induced by low doses of MNNG, leading to reduced mutagenesis upon subsequent higher dose treatments.[3] The activity of DNA repair pathways like Base Excision Repair (BER) and direct reversal by enzymes like O6-methylguanine-DNA methyltransferase (MGMT) can significantly reduce the mutagenic outcome.[4][5]
-
Cell Cycle Stage: The mutagenic effects of MNNG can be cell cycle-dependent, with some studies suggesting it is most active during the S phase of DNA replication.[6] Asynchronous cell populations will therefore exhibit varied responses.
-
Concentration and Exposure Time: The concentration of NTG and the duration of exposure are critical parameters. Insufficient concentration or time may not induce a significant number of mutations, while excessive exposure can lead to high cytotoxicity.[7]
Q2: My sequencing results show a high frequency of closely linked double mutants. Is this a known artifact?
A2: Yes, this is a well-documented characteristic of NTG mutagenesis, particularly MNNG.[8] MNNG is known to act preferentially at the DNA replication fork.[9] This localized action can lead to the induction of multiple mutations in close proximity on the chromosome, which may appear as an experimental artifact but is an expected outcome of its mechanism.
Q3: Are there "hotspots" or sequence biases for NTG-induced mutations?
A3: Yes, NTG-induced mutagenesis is not entirely random. The primary mutation induced by MNNG is a G:C to A:T transition.[10][11][12] The frequency of these mutations is influenced by the local DNA sequence. For instance, guanine residues preceded by a purine (adenine or guanine) are more susceptible to MNNG-induced mutation than those preceded by a pyrimidine.[11][13]
II. Cell Viability and Cytotoxicity Issues
Q4: I am observing massive cell death even at low concentrations of NTG. What could be the cause?
A4: High cytotoxicity can be a significant issue. Here are some potential causes and troubleshooting steps:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to NTG-induced DNA damage.[14] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line that balances mutagenesis and viability.
-
Off-Target Effects: Besides DNA alkylation, MNNG can have other cytotoxic effects. It can induce dramatic DNA damage and, in some cell lines like HeLa, can lead to necrosis by damaging cell membrane integrity.[15] MNNG can also interfere with critical signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which can impact cell survival.[16]
-
Experimental Conditions: The pH of your buffer system is critical. MNNG produces different reactive species in acidic versus basic conditions, which can influence its stability and cytotoxic effects.[2] Ensure your buffer is appropriate and consistent across experiments.
Q5: My cells seem to arrest in a specific phase of the cell cycle after NTG treatment. Is this normal?
A5: Yes, cell cycle arrest is a common cellular response to DNA damage induced by NTG. MNNG treatment can cause cells to block in the late S phase.[17] This is a damage-response mechanism to allow for DNA repair before proceeding with cell division. In some cases, prolonged cell cycle arrest can lead to senescence-like states or apoptosis.[18]
III. Data Interpretation and Artifacts
Q6: How can I differentiate between true NTG-induced mutations and artifacts from sequencing or sample preparation?
A6: This is a critical consideration in any mutagenesis study. While NTG has a known mutational signature (predominantly G:C > A:T transitions), artifacts can arise from other sources.
-
Oxidative Damage: Sample preparation steps, such as DNA shearing, can introduce oxidative DNA damage, leading to artifacts like C>A/G>T transversions.[19]
-
Control Samples: Always include untreated control samples that undergo the exact same experimental and sequencing workflow. This will help you establish a baseline mutation rate and identify any systematic artifacts.
-
Bioinformatic Filtering: Utilize robust bioinformatic pipelines to filter out low-quality reads and potential sequencing errors. It's also possible to develop filters based on the known mutational signature of NTG to increase confidence in your called mutations.[19]
Q7: I'm studying a specific signaling pathway and see unexpected activation or inhibition after NTG treatment. Is this an off-target effect?
A7: It is very likely an off-target effect. MNNG is known to directly impact signaling pathways independent of its mutagenic activity. For example, MNNG can activate the Ras-MAPK pathway in a manner dependent on oncogenic Ras.[20] It can also induce clustering of the EGFR and interfere with its signaling.[16] Furthermore, MNNG can trigger the degradation of the cell cycle inhibitor p21, a process that involves the mismatch repair (MMR) protein MSH2.[6] These effects should be considered when interpreting data from NTG-treated cells, especially in studies focused on cellular signaling.
Quantitative Data Summary
| Parameter | Value/Range | Organism/System | Reference |
| MNNG-induced Mutation Signature | |||
| G:C → A:T Transitions | 73% - 98% | E. coli | [10] |
| G:C → T:A Transversions | ~9% | E. coli (with PNNG) | [10] |
| A:T → C:G Transversions | ~8% | E. coli (with PNNG) | [10] |
| DNA Adduct Formation (MNNG) | |||
| N7-methylguanine (N7-MeG) | ~67% | Double-stranded DNA | [21][22] |
| N3-methyladenine (N3-MeA) | ~12% | Double-stranded DNA | [21][22] |
| O6-methylguanine (O6-MeG) | ~7% | Double-stranded DNA | [21][22] |
| Effective MNNG Concentrations | |||
| Mutagenesis in E. coli | 0.5 - 10 µg/mL | E. coli | [23] |
| Treatment of Mammalian Cells | 10 µM for 1 hour | Human cell lines | [24] |
Experimental Protocols
Protocol 1: MNNG Mutagenesis in E. coli
This protocol is a generalized procedure based on methodologies described in the literature.[23]
-
Culture Preparation: Grow an overnight culture of the desired E. coli strain in a suitable liquid medium at 37°C with aeration.
-
Sub-culturing: Inoculate fresh medium with the overnight culture and grow to the exponential phase (an OD600 of approximately 0.4-0.6).
-
Cell Preparation: Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., citrate buffer, pH 5.5). Resuspend the cells in the same buffer.
-
MNNG Treatment: Prepare a fresh stock solution of MNNG in a suitable solvent (e.g., DMSO). Add MNNG to the cell suspension to the desired final concentration (e.g., 10 µg/mL).
-
Incubation: Incubate the cell suspension with MNNG for a defined period (e.g., 5-30 minutes) at room temperature or 37°C with gentle shaking. The optimal time should be determined empirically.
-
Stopping the Reaction: Stop the mutagenesis by adding a quenching agent (e.g., a solution containing cysteine) or by pelleting the cells and washing them multiple times with a neutral buffer (e.g., phosphate buffer, pH 7.0).
-
Recovery and Plating: Resuspend the cells in fresh growth medium and allow for a recovery period (e.g., 1-2 hours) to allow for mutation fixation. Plate appropriate dilutions of the culture on selective and non-selective media to determine the mutation frequency and survival rate.
Protocol 2: MNNG Treatment of Mammalian Cells in Culture
This protocol is a generalized procedure based on methodologies described for treating cultured mammalian cells.[24]
-
Cell Seeding: Seed the mammalian cells of interest in appropriate culture vessels and allow them to attach and reach the desired confluency (typically 60-80%).
-
MNNG Preparation: Prepare a fresh stock solution of MNNG in an appropriate solvent (e.g., DMSO) immediately before use.
-
Treatment: Dilute the MNNG stock solution in serum-free medium to the desired final concentration (e.g., 10 µM). Remove the existing medium from the cells and add the MNNG-containing medium.
-
Incubation: Incubate the cells with MNNG for a specific duration (e.g., 1 hour) at 37°C in a CO2 incubator.
-
Removal of MNNG: After the incubation period, aspirate the MNNG-containing medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Recovery: Add fresh, complete growth medium to the cells and return them to the incubator.
-
Downstream Analysis: Harvest the cells at various time points post-treatment for downstream applications such as cell viability assays, cell cycle analysis, DNA extraction for sequencing, or protein analysis.
Visualizations
Caption: MNNG-induced DNA damage and cellular response pathways.
Caption: Off-target effects of MNNG on cellular signaling pathways.
References
- 1. N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methylnitrothis compound - Wikipedia [en.wikipedia.org]
- 3. Adaptive response and enhancement of N-methyl-N'-nitro-N-nitrosoguanidine mutagenesis by chloramphenicol in Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylating agents and DNA repair responses: methylated bases and sources of strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The DNA repair enzyme MUTYH potentiates cytotoxicity of the alkylating agent MNNG by interacting with abasic sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Methyl-N′-nitro-N-nitrosoguanidine (MNNG) Triggers MSH2 and Cdt2 Protein-dependent Degradation of the Cell Cycle and Mismatch Repair (MMR) Inhibitor Protein p21Waf1/Cip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. davidmoore.org.uk [davidmoore.org.uk]
- 8. Mutation and DNA replication in Escherichia coli treated with low concentrations of N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mutagenesis by this compound, ethyl methanesulfonate, and mutator gene mutH in continuous cultures of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The complexity of this compound mutagenesis increases with size: observations of the mutational specificity of N-propyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of neighbouring base sequence on N-methyl-N'-nitro-N-nitrosoguanidine mutagenesis in the lacI gene of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. N-methyl-N'-nitro-N-nitrosoguanidine induced DNA sequence alteration; non-random components in alkylation mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced DNA damage in tumor cell strains from Japanese patients and demonstration of MNNG hypersensitivity of Mer xenografts in athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MNNG induces dramatic DNA damage and non-apoptotic changes in cervical carcinoma HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-methyl-N'-nitro-N-nitrosoguanidine interferes with the epidermal growth factor receptor-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. N-Methyl-N'-nitro-N-nitrosoguanidine-induced senescence-like growth arrest in colon cancer cells is associated with loss of adenomatous polyposis coli protein, microtubule organization, and telomeric DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery and characterization of artifactual mutations in deep coverage targeted capture sequencing data due to oxidative DNA damage during sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chemical carcinogen, N-methyl-N'-nitro-N-nitrosoguanidine, is a specific activator of oncogenic Ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges [frontiersin.org]
- 22. Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 24. Cellular response to alkylating agent MNNG is impaired in STAT1‐deficients cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming Nitrosoguanidine-Induced Mutations: A Comparative Guide to DNA Sequencing Technologies
For researchers in genetics, drug development, and molecular biology, the ability to accurately induce and confirm genetic mutations is fundamental to understanding gene function and developing novel therapeutics. N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), a potent alkylating agent, is a widely used chemical mutagen. However, the successful application of MNNG mutagenesis hinges on the robust confirmation of the resulting genetic alterations. This guide provides a comprehensive comparison of the primary DNA sequencing technologies used for this purpose: traditional Sanger sequencing and Next-Generation Sequencing (NGS). We will delve into their performance, provide detailed experimental protocols, and illustrate key workflows.
Performance Comparison: Sanger Sequencing vs. Next-Generation Sequencing
The choice between Sanger sequencing and NGS for confirming MNNG-induced mutations depends on the specific experimental goals, budget, and desired sensitivity. While Sanger sequencing has historically been the "gold standard" for its accuracy in sequencing single DNA fragments, NGS offers unparalleled throughput and sensitivity for detecting low-frequency variants.
| Feature | Sanger Sequencing | Next-Generation Sequencing (NGS) |
| Limit of Detection (LOD) | 15-20% mutant allele frequency | As low as 1-5% mutant allele frequency |
| Throughput | Low (one DNA fragment at a time) | High (millions of fragments simultaneously) |
| Cost per Sample | Low for single targets | High initial investment, but lower per-gene cost for large panels |
| Turnaround Time | 1-3 days | 3-7 days |
| Discovery Power | Limited to known target regions | High capacity for discovering novel mutations across the genome |
| Data Analysis | Relatively straightforward | Requires significant bioinformatics expertise and computational resources |
Experimental Protocols
Here, we provide detailed protocols for MNNG mutagenesis in Escherichia coli, followed by protocols for mutation confirmation using both Sanger and NGS.
Protocol 1: MNNG Mutagenesis of Escherichia coli
This protocol is adapted from established methods for inducing mutations in E. coli.
Materials:
-
E. coli culture (e.g., MG1655)
-
Luria-Bertani (LB) broth
-
Citrate buffer (pH 5.5)
-
Phosphate buffer (pH 7.0)
-
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) stock solution (1 mg/mL in acetone; handle with extreme caution as MNNG is a potent carcinogen)
-
Centrifuge and sterile centrifuge tubes
-
Incubator
Procedure:
-
Culture Preparation: Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking.
-
Sub-culturing: The next day, dilute the overnight culture 1:100 into fresh LB broth and grow to mid-log phase (OD600 ≈ 0.4-0.6).
-
Cell Harvesting and Washing: Centrifuge 10 mL of the mid-log phase culture at 4000 x g for 10 minutes at 4°C. Discard the supernatant and wash the cell pellet with 5 mL of cold citrate buffer (pH 5.5). Centrifuge again and discard the supernatant.
-
Mutagenesis: Resuspend the cell pellet in 1 mL of citrate buffer. Add MNNG to a final concentration of 50-100 µg/mL. Incubate at 37°C for 30-60 minutes with gentle shaking. The optimal time and concentration should be determined empirically to achieve a desired kill rate (e.g., 90-99%).
-
Stopping the Reaction: To stop the mutagenesis, add 9 mL of cold phosphate buffer (pH 7.0) and centrifuge at 4000 x g for 10 minutes at 4°C.
-
Washing: Wash the cell pellet twice with 10 mL of phosphate buffer to remove residual MNNG.
-
Outgrowth and Mutant Selection: Resuspend the final cell pellet in 10 mL of fresh LB broth and incubate at 37°C for 2-4 hours to allow for mutation fixation. Plate appropriate dilutions of the culture onto selective media to screen for desired phenotypes.
Protocol 2: DNA Extraction from E. coli
This protocol outlines a standard method for extracting genomic DNA from E. coli for subsequent sequencing.
Materials:
-
Mutagenized E. coli culture
-
Lysis buffer (e.g., containing Tris-HCl, EDTA, and SDS)
-
Proteinase K
-
RNase A
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
100% Ethanol and 70% Ethanol
-
TE buffer (pH 8.0)
Procedure:
-
Cell Harvesting: Centrifuge 1.5 mL of an overnight culture of the mutagenized E. coli at 12,000 x g for 2 minutes.
-
Cell Lysis: Resuspend the cell pellet in 500 µL of lysis buffer. Add Proteinase K to a final concentration of 100 µg/mL and incubate at 55°C for 1 hour.
-
RNA Removal: Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 30 minutes.
-
DNA Purification: Perform a phenol:chloroform extraction to remove proteins. Precipitate the DNA from the aqueous phase using ice-cold 100% ethanol.
-
Washing and Resuspension: Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer.
Protocol 3: Mutation Confirmation by Sanger Sequencing
This protocol is for sequencing a specific target gene to confirm an expected mutation.
Materials:
-
Purified genomic DNA from the mutant E. coli
-
PCR primers flanking the target region
-
Taq DNA polymerase and dNTPs
-
PCR purification kit
-
Sequencing primer
-
BigDye™ Terminator v3.1 Cycle Sequencing Kit (or similar)
-
Capillary electrophoresis instrument
Procedure:
-
PCR Amplification: Amplify the target region from the purified genomic DNA using gene-specific primers.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Cycle Sequencing: Perform the cycle sequencing reaction using the purified PCR product as a template, a sequencing primer, and the BigDye™ Terminator mix.
-
Sequencing Product Purification: Purify the sequencing products to remove unincorporated dyes.
-
Capillary Electrophoresis: Analyze the purified sequencing products on a capillary electrophoresis instrument.
-
Data Analysis: Analyze the resulting chromatogram to identify any base changes compared to the wild-type sequence.
Protocol 4: Mutation Confirmation by Next-Generation Sequencing (NGS)
This protocol provides a general overview of preparing a genomic DNA library for whole-genome or targeted sequencing.
Materials:
-
Purified genomic DNA
-
NGS library preparation kit (e.g., Illumina DNA Prep)
-
NGS instrument (e.g., Illumina MiSeq or NovaSeq)
Procedure:
-
Library Preparation:
-
Fragmentation: Shear the genomic DNA to the desired fragment size.
-
End Repair and A-tailing: Repair the ends of the DNA fragments and add a single adenine nucleotide.
-
Adapter Ligation: Ligate sequencing adapters to the DNA fragments. These adapters contain sequences for binding to the flow cell and for PCR amplification.
-
PCR Amplification (optional): Amplify the library to generate sufficient material for sequencing.
-
-
Library Quantification and Quality Control: Quantify the library and assess its size distribution.
-
Sequencing: Pool multiple libraries (if multiplexing) and load onto the NGS instrument for sequencing.
-
Data Analysis:
-
Base Calling and Demultiplexing: The instrument software converts the imaging data into base calls and separates the data from pooled libraries.
-
Alignment: Align the sequencing reads to a reference genome.
-
Variant Calling: Identify differences between the sequencing reads and the reference genome to detect mutations.
-
Visualizing the Workflows and Pathways
To better understand the processes involved, the following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows and a relevant biological pathway.
Caption: Workflow for MNNG mutagenesis and subsequent mutation confirmation.
Caption: Comparison of Sanger and NGS experimental workflows.
Caption: Cellular response to MNNG-induced DNA damage.
A Comparative Analysis of the Mutational Spectra of Nitrosoguanidine and EMS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mutational spectra of two commonly used alkylating agents in genetic research and drug development: N-methyl-N'-nitro-N-nitrosoguanidine (NTG or MNNG) and Ethyl methanesulfonate (EMS). Understanding the distinct mutational footprints of these agents is critical for designing effective mutagenesis screens, interpreting genetic data, and developing targeted therapeutic strategies.
At a Glance: Key Differences in Mutational Outcomes
| Feature | Nitrosoguanidine (MNNG/NTG) | Ethyl Methanesulfonate (EMS) |
| Primary DNA Adduct | O⁶-methylguanine (O⁶-MeG) | O⁶-ethylguanine |
| Predominant Mutation Type | G:C → A:T transitions[1][2] | G:C → A:T transitions[3][4][5][6] |
| Mutation Distribution | Tends to cluster at the replication fork, can create mutational "hotspots".[2] | Induces random point mutations throughout the genome. |
| Transition vs. Transversion | Primarily induces transitions; transversions are rare. | Predominantly induces transitions, but transversions and other mutations can occur at a low frequency.[4][5] |
| Indels (Insertions/Deletions) | Infrequent. | Very low rate of induction.[3] |
| Reported G:C → A:T Transition Frequency | ~89% in human cells[1], >95% in E. coli[2] | ~76% in repair-proficient Drosophila melanogaster[5], ~86-87% in Daphnia.[3] In some plant species like eggplant, A/T to G/C transitions can be as frequent as C/G to T/A transitions.[7] |
Mechanism of Action and Resulting Mutations
Both MNNG and EMS are alkylating agents that introduce alkyl groups onto DNA bases, leading to mispairing during DNA replication and subsequent mutations. However, the nature of the alkyl group and the cellular response to the resulting DNA adducts lead to distinct mutational spectra.
This compound (MNNG) primarily methylates the O⁶ position of guanine to form O⁶-methylguanine (O⁶-MeG). This altered base preferentially pairs with thymine instead of cytosine during DNA replication. Consequently, a G:C base pair is converted to an A:T base pair, resulting in a G:C → A:T transition. MNNG can also methylate the O⁴ position of thymine, which can lead to T:A → C:G transitions. The mutagenic activity of MNNG is often concentrated in actively replicating cells, leading to a higher frequency of mutations at the DNA replication fork.
Ethyl Methanesulfonate (EMS) , on the other hand, ethylates guanine at the O⁶ position, forming O⁶-ethylguanine. Similar to O⁶-MeG, this adduct mispairs with thymine, leading to a high frequency of G:C → A:T transitions.[4][5][6] EMS can also ethylate other positions on DNA bases, such as N⁷-guanine and N³-adenine, which can contribute to other types of mutations, including a smaller fraction of transversions and A:T → G:C transitions, although these are less common.[4] Unlike MNNG, EMS-induced mutations are generally distributed more randomly throughout the genome.
Experimental Protocols for Mutational Analysis
Two key experimental approaches are widely used to determine the frequency and spectrum of mutations induced by chemical mutagens like MNNG and EMS: the Fluctuation Test and Targeting Induced Local Lesions in Genomes (TILLING).
Fluctuation Test for Determining Mutation Rate
The Luria-Delbrück fluctuation test is a classical experiment to determine the rate of spontaneous or induced mutations.[8][9]
Objective: To measure the rate at which mutations arise in a population of microorganisms.
Principle: A small number of cells are used to inoculate multiple parallel cultures. These cultures are grown to saturation. The number of mutant cells in each culture is then determined by plating on a selective medium. The statistical distribution of the number of mutants across the parallel cultures allows for the calculation of the mutation rate.
Detailed Protocol (for Bacteria):
-
Preparation of Starter Culture: Inoculate a single colony of the bacterial strain into a liquid medium and grow overnight to obtain a saturated culture.
-
Inoculation of Parallel Cultures: Dilute the overnight culture and inoculate a series of parallel cultures (e.g., 20-50 tubes) with a small number of cells (e.g., 100-1000 cells per tube) in a non-selective liquid medium.
-
Incubation: Incubate the parallel cultures without shaking until they reach saturation. This allows for multiple cell divisions and the accumulation of mutations.
-
Plating for Total Cell Count: Plate serial dilutions from a few of the parallel cultures onto a non-selective solid medium to determine the total number of viable cells (Nt) in each culture.
-
Plating for Mutant Count: Plate the entire volume of each of the remaining parallel cultures onto a selective solid medium that only allows the growth of mutant cells.
-
Incubation and Colony Counting: Incubate the plates until colonies are visible. Count the number of colonies on both the non-selective and selective plates.
-
Calculation of Mutation Rate: The mutation rate (μ) can be calculated using various methods, such as the p0 method (based on the proportion of cultures with no mutants) or the median method.
Targeting Induced Local Lesions in Genomes (TILLING)
TILLING is a reverse genetics technique used to identify single nucleotide polymorphisms (SNPs) in a gene of interest from a mutagenized population.[10][11][12]
Objective: To screen a population of mutagenized individuals to find mutations in a specific target gene.
Principle: A population is treated with a chemical mutagen (like EMS). DNA is extracted from individuals and pooled. The target gene is amplified by PCR from the pooled DNA. The PCR products are then denatured and re-annealed to form heteroduplexes between wild-type and mutant DNA strands. A specific endonuclease, such as CEL I, is used to cleave these mismatched heteroduplexes. The cleaved fragments are then visualized to identify the pools containing a mutation.
Detailed Protocol (for Plants):
-
Mutagenesis: Treat seeds with an appropriate concentration of EMS. The M1 generation is grown, and M2 seeds are collected.[10]
-
DNA Extraction and Pooling: Extract genomic DNA from individual M2 plants. Create pools of DNA from multiple individuals (e.g., 8-fold pooling).[10]
-
PCR Amplification: Design primers to amplify a specific region of the target gene. Perform PCR on the pooled DNA samples.
-
Heteroduplex Formation: Denature the PCR products by heating and then slowly cool them to allow the formation of heteroduplexes between wild-type and mutant DNA strands.
-
Enzymatic Cleavage: Treat the re-annealed PCR products with a single-strand specific nuclease, such as CEL I, which cleaves at the site of the mismatch.[10]
-
Fragment Analysis: Separate the cleaved DNA fragments by gel electrophoresis (e.g., on a LI-COR DNA analyzer or standard agarose gel). The presence of smaller, cleaved fragments indicates a mutation in that pool.
-
Identification of the Mutant Individual: Once a pool is identified as positive, the individual DNA samples from that pool are screened to identify the specific plant carrying the mutation.
-
Sequence Verification: Sequence the PCR product from the identified mutant individual to confirm the exact nature and location of the mutation.
DNA Damage Signaling Pathways
The cellular response to DNA damage induced by MNNG and EMS involves a complex network of signaling pathways aimed at repairing the damage or, if the damage is too severe, inducing cell death.
MNNG-Induced DNA Damage Response
MNNG-induced O⁶-MeG adducts are recognized by the Mismatch Repair (MMR) system. This recognition triggers a cascade of signaling events.
Caption: MNNG-induced DNA damage response pathway.
EMS-Induced DNA Damage Response
The DNA adducts generated by EMS are also recognized by the cell's DNA repair machinery, activating signaling pathways that can lead to cell cycle arrest, DNA repair, or apoptosis.
Caption: EMS-induced DNA damage response pathway.
Conclusion
This compound and EMS are both potent mutagens that predominantly induce G:C → A:T transitions. However, they exhibit key differences in their mutational spectra, including the distribution of mutations and the frequency of different types of base substitutions. MNNG is known for creating mutational hotspots, often at the replication fork, while EMS induces more randomly distributed point mutations. The choice between these two mutagens will depend on the specific goals of the research, such as the desire for random mutagenesis versus the targeting of actively replicating genes. A thorough understanding of their distinct mechanisms of action and the cellular responses they elicit is essential for the effective application of these powerful tools in genetics and drug development.
References
- 1. Description of a new amplifiable shuttle vector for mutagenesis studies in human cells: application to N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of neighbouring base sequence on N-methyl-N'-nitro-N-nitrosoguanidine mutagenesis in the lacI gene of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The genome-wide rate and spectrum of EMS-induced heritable mutations in the microcrustacean Daphnia: on the prospect of forward genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mutational specificity of ethyl methanesulfonate in excision-repair-proficient and -deficient strains of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Large-scale mutational analysis of EMS-induced mutation in the lacI gene of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genome-Wide Analysis of Artificial Mutations Induced by Ethyl Methanesulfonate in the Eggplant (Solanum melongena L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. courses.physics.illinois.edu [courses.physics.illinois.edu]
- 9. Fluctuation analysis [fangman-brewer.genetics.washington.edu]
- 10. TILLING Pipeline | John Innes Centre [jic.ac.uk]
- 11. Mutagenesis and TILLING to Dissect Gene Function in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TILLING for Plant Breeding | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of MNNG-Induced Cancer Models for Preclinical Gastric Cancer Research
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced cancer models against leading alternatives—Patient-Derived Xenografts (PDX) and Genetically Engineered Mouse Models (GEMMs). This document synthesizes key performance data, details experimental protocols, and visualizes critical pathways to inform model selection in preclinical studies.
Introduction to Preclinical Gastric Cancer Models
Gastric cancer remains a leading cause of cancer-related mortality worldwide, largely due to late-stage diagnosis and tumor heterogeneity.[1][2] Effective preclinical models are paramount for understanding disease mechanisms and evaluating novel therapeutics. The ideal model should faithfully recapitulate the histopathology, molecular diversity, and clinical progression of human gastric cancer.[3] For decades, chemically-induced models, particularly those using the potent carcinogen MNNG, have been a cornerstone of gastric cancer research.[4][5] However, the advent of sophisticated models like PDX and GEMMs necessitates a careful evaluation of the available platforms.
MNNG is a DNA alkylating agent that induces G→A transition mutations, effectively initiating tumorigenesis when administered to laboratory animals.[4] This process mimics the multi-stage progression of human intestinal-type gastric cancer, proceeding from chronic gastritis and metaplasia to dysplasia and carcinoma.[4] In contrast, PDX models involve the implantation of fresh tumor tissue from a patient into an immunodeficient mouse, preserving the original tumor's architecture and heterogeneity.[6][7] GEMMs involve the targeted manipulation of specific cancer-associated genes in mice to drive spontaneous tumor development, allowing for the study of specific molecular subtypes.[2][8]
This guide compares these three distinct models on key preclinical parameters to assist researchers in selecting the most appropriate system for their scientific questions.
Comparative Analysis of Preclinical Models
The selection of a preclinical model hinges on a trade-off between clinical relevance, technical feasibility, time, and cost. The following tables summarize quantitative data for MNNG-induced models, PDX models, and GEMMs, compiled from various studies. It is important to note that direct head-to-head comparative studies are rare, and parameters can vary significantly based on the specific protocols, animal strains, and cancer subtypes used.
| Parameter | MNNG-Induced Models (Rats/Gerbils) | Patient-Derived Xenograft (PDX) Models (Mice) | Genetically Engineered Mouse Models (GEMMs) |
| Tumor Type | Predominantly well-differentiated adenocarcinomas; mimics human intestinal-type gastric cancer.[4] | Recapitulates the histology and molecular subtype of the original patient tumor (intestinal, diffuse, etc.).[7] | Models specific molecular subtypes based on genetic alterations (e.g., CIN, GS, MSI).[2][8] |
| Tumor Induction Rate | Variable; reported incidences range from 43.8% to over 75%, dependent on MNNG dose, duration, and animal strain.[4][7] | Engraftment rates are highly variable (15% - 75%), influenced by tumor type, differentiation, and implantation site.[9][10] | Penetrance is genotype-dependent; can be up to 90-100% in some advanced models (e.g., EPO-GEMMs).[2][3] |
| Tumor Latency | Long; typically 24-50 weeks for development of adenocarcinomas.[4] | Variable; typically 2-8 months to establish initial xenografts (F1 generation).[6] | Variable depending on the genetic driver; can be as short as 45 days median survival in rapid models.[2] |
| Metastasis | Generally low to absent in standard models.[11] | Rare in subcutaneous models; orthotopic implantation (PDOX) increases metastatic potential (rates up to 40-92% reported).[12][13] | Historically rare, but modern GEMMs can develop metastases to clinically relevant sites (liver, lung, lymph nodes).[8][14] |
| Microenvironment | Features chronic inflammation and a complete rodent immune system, allowing for some immunology studies.[4] | Human tumor cells with murine stroma; requires immunodeficient hosts, limiting standard immunotherapy studies.[7] | Fully immunocompetent host with a syngeneic tumor, ideal for studying tumor-immune interactions.[2] |
| Predictive Power | Useful for studying carcinogenesis and chemoprevention. Lacks some key human mutations (e.g., p53), limiting its predictive power for targeted therapies.[4] | High fidelity to the patient's tumor, offering strong predictive value for drug response and personalized medicine.[1][6] | Strong for genotype-specific therapies; response patterns can recapitulate human clinical outcomes (e.g., MSI tumors responding to checkpoint blockade).[2] |
Table 1: Quantitative Comparison of Key Preclinical Parameters.
Experimental Protocols
Detailed and standardized methodologies are crucial for the reproducibility of preclinical studies. Below are summary protocols for each model type.
MNNG-Induced Gastric Cancer Model Protocol (Rat)
This protocol is a generalized summary for inducing gastric adenocarcinoma in Wistar rats via drinking water.
-
Animal Selection: Use 4-week-old male Wistar rats. Allow a one-week acclimatization period.[7]
-
Carcinogen Preparation: Prepare a fresh solution of MNNG in distilled water at a concentration of 100 µg/mL. This solution should be protected from light and prepared multiple times per week.[7]
-
Administration: Provide the MNNG solution to the rats as their sole source of drinking water ad libitum.
-
Co-treatment (Optional): To enhance carcinogenesis, 1 ml of 10% sodium chloride can be administered weekly by oral gavage for the initial six weeks.[7]
-
Duration: Continue MNNG administration for 24 to 40 weeks. A treatment window of 24-30 weeks is often considered ideal.[4]
-
Monitoring: Monitor animals for general health and body weight weekly.
-
Endpoint: Tumors typically develop into adenocarcinomas by week 40-50. Euthanize animals at the study endpoint (e.g., 48-55 weeks) or when signs of distress are observed.[7][15]
-
Analysis: Harvest the stomach and other organs for histological and molecular analysis.
Patient-Derived Xenograft (PDX) Model Protocol
This protocol outlines the establishment of a gastric cancer PDX model from a surgical sample.
-
Animal Selection: Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
Sample Acquisition: Obtain fresh, sterile gastric tumor tissue directly from surgery. The specimen should be larger than 0.5 cm³.
-
Tissue Processing: In a sterile environment, wash the tumor tissue in a suitable medium (e.g., DMEM with antibiotics). Mince the tissue into small fragments (approx. 2-3 mm³).
-
Implantation (Subcutaneous): Anesthetize the mouse. Make a small incision in the skin on the flank. Using forceps, create a subcutaneous pocket and insert one tumor fragment. Close the incision with surgical clips or sutures.
-
Implantation (Orthotopic): For a more clinically relevant model that allows for metastasis, implantation into the stomach wall (subserosal or submucosal layer) is performed. This is a more complex surgical procedure requiring laparotomy.[12]
-
Monitoring: Monitor mice for tumor growth by palpation or caliper measurement at least twice a week.
-
Passaging: When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse. Aseptically excise the tumor and process it as in step 3 to implant into the next generation of mice (F1 to F2, etc.).
-
Analysis: A portion of the tumor from each passage should be cryopreserved and/or fixed for histological and molecular validation to ensure fidelity with the original patient tumor.
Visualizing Experimental Workflows and Signaling Pathways
Understanding the complex processes involved in cancer modeling and pathogenesis is aided by clear visual diagrams. The following workflows and pathways are generated using Graphviz and adhere to the specified design constraints.
Experimental Workflow for Preclinical Model Development
Caption: Comparative workflows for MNNG, PDX, and GEMM preclinical models.
MNNG-Induced DNA Damage and Carcinogenesis Signaling
MNNG acts as a potent carcinogen primarily by alkylating DNA, which, if not properly repaired, leads to mutations that activate oncogenic signaling pathways.
Caption: MNNG-induced DNA damage leading to oncogenic pathway activation.
Conclusion and Model Selection Strategy
The validation of MNNG-induced cancer models for preclinical studies reveals a platform that is highly effective for investigating the multi-step process of chemical carcinogenesis and for chemoprevention studies. Its primary strengths lie in its ability to model the inflammation-metaplasia-carcinoma sequence within an immunocompetent host. However, its long latency, low metastatic potential, and potential divergence from the mutational landscape of some human gastric cancers are significant limitations.[3][4]
Patient-Derived Xenografts (PDX) stand out for their high biological relevance, preserving the heterogeneity of the original patient's tumor and demonstrating strong predictive power for therapeutic response.[1][6] They are the model of choice for personalized medicine studies and for testing drug efficacy on tumors that reflect the clinical population. The primary drawbacks are the requirement for immunodeficient hosts, long establishment times, and high costs.
Genetically Engineered Mouse Models (GEMMs) offer unparalleled precision for investigating the function of specific genes and molecular pathways in tumorigenesis.[2][8] Modern GEMMs can recapitulate the molecular subtypes of human gastric cancer, exhibit metastasis, and, being immunocompetent, are the superior choice for immuno-oncology research.[2] Their main limitation is that they are driven by predefined genetic events, which may not capture the full complexity of sporadic human cancers.
Recommendation:
-
For studies focused on carcinogenesis, etiology, and chemoprevention , the MNNG-induced model remains a relevant and valuable tool.
-
For co-clinical trials, personalized therapy development, and drug efficacy screening across a heterogeneous population, PDX models are the current gold standard.
-
For investigating the function of specific cancer genes, molecular subtypes, and immuno-oncology , GEMMs are the most powerful and appropriate platform.
Ultimately, the optimal choice of model is contingent upon the specific research question. A multi-model approach, leveraging the strengths of each system, will provide the most comprehensive and translatable insights in the preclinical evaluation of gastric cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Mouse Models of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Three-Dimensional Ex Vivo Culture for Drug Responses of Patient-Derived Gastric Cancer Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient-Derived Xenograft: A More Standard “Avatar” Model in Preclinical Studies of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Somatic mouse models of gastric cancer reveal genotype-specific features of metastatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patient-derived xenograft models for gastrointestinal tumors: A single-center retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Patient-Derived Xenograft: A More Standard “Avatar” Model in Preclinical Studies of Gastric Cancer [frontiersin.org]
- 11. Towards an optimal model for gastric cancer peritoneal metastasis: current challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patient-Derived Orthotopic Xenograft models in gastric cancer: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a Novel Orthotopic Gastric Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modeling human gastric cancers in immunocompetent mice | Cancer Biology & Medicine [cancerbiomed.org]
- 15. researchgate.net [researchgate.net]
Navigating the Mutational Maze: A Comparative Guide to Nitrosoguanidine and its Alternatives
For researchers, scientists, and drug development professionals seeking to induce genetic mutations for experimental purposes, the choice of mutagen is a critical decision. This guide provides a comprehensive comparison of N-methyl-N'-nitro-N-nitrosoguanidine (NTG) with other common chemical mutagens, focusing on the frequency and types of off-target mutations. Supported by experimental data and detailed protocols, this document aims to equip you with the knowledge to select the most appropriate mutagen for your research needs.
At a Glance: Comparing Chemical Mutagens
The efficacy and specificity of a chemical mutagen are paramount in genetic screening and directed evolution studies. Below is a summary of the key characteristics of Nitrosoguanidine (NTG) and two other widely used alkylating agents: Ethyl methanesulfonate (EMS) and N-ethyl-N-nitrosourea (ENU).
| Mutagen | Primary Mutation Type | Reported Mutation Frequency | Key Advantages | Key Disadvantages |
| This compound (NTG) | G:C → A:T transitions | High | Potent mutagen, effective at low concentrations. | Strong contextual bias, favoring guanines preceded by a purine. Can cause a high frequency of closely linked double mutants. |
| Ethyl methanesulfonate (EMS) | G:C → A:T transitions | Moderate to High | Induces a broad spectrum of point mutations. Relatively easy to handle. | Can cause chromosomal damage at higher concentrations. |
| N-ethyl-N-nitrosourea (ENU) | A:T → T:A transversions and A:T → G:C transitions | Very High | Highest point mutation rate among chemical mutagens. Effective in inducing mutations in spermatogonial stem cells. | Highly toxic and carcinogenic. |
Delving Deeper: The Mutational Signatures
The choice of mutagen significantly influences the landscape of induced mutations. Understanding the specific molecular changes each mutagen tends to cause is crucial for designing effective screening strategies and interpreting results.
This compound (NTG): A potent alkylating agent, NTG primarily adds a methyl group to guanine, forming O6-methylguanine. During DNA replication, this modified base frequently mispairs with thymine instead of cytosine, leading to a G:C to A:T transition in the subsequent round of replication. Genome-wide analyses have revealed that a staggering 96.6% of mutations induced by NTG in E. coli are of this type. Furthermore, NTG exhibits a notable contextual bias, with a five-fold preference for modifying guanine residues that are preceded by a purine (adenine or guanine). This sequence preference can lead to mutational hotspots.
Ethyl methanesulfonate (EMS): Similar to NTG, EMS is an alkylating agent that predominantly ethylates guanine at the O6 position, also leading to G:C to A:T transitions. However, the mutational spectrum of EMS is generally considered to be broader than that of NTG, with a less pronounced sequence context bias.
N-ethyl-N-nitrosourea (ENU): ENU stands out due to its high mutagenic potency and its preference for inducing mutations at A:T base pairs. It ethylates adenine and thymine bases, leading to a higher frequency of A:T → T:A transversions and A:T → G:C transitions compared to NTG and EMS. This makes ENU a valuable tool for generating a different spectrum of mutations.
Experimental Protocols: A Roadmap to Analyzing Off-Target Mutations
The following is a generalized protocol for inducing mutations with a chemical mutagen and subsequently analyzing the off-target mutation frequency and types using whole-genome sequencing (WGS).
I. Mutagenesis Protocol (Example with a model organism like E. coli)
-
Culture Preparation: Grow a culture of the organism to the mid-logarithmic phase of growth.
-
Cell Harvesting and Washing: Pellet the cells by centrifugation and wash them twice with a suitable buffer (e.g., phosphate buffer) to remove residual media.
-
Mutagen Exposure: Resuspend the cells in the buffer and add the desired concentration of the mutagen (e.g., NTG at 100 µg/mL). The optimal concentration and exposure time should be determined empirically by generating a kill curve.
-
Incubation: Incubate the cells with the mutagen for a specific duration (e.g., 30-60 minutes) with gentle agitation.
-
Quenching and Washing: Stop the mutagenesis reaction by adding a quenching agent (e.g., sodium thiosulfate for NTG). Pellet the cells and wash them multiple times to remove all traces of the mutagen.
-
Recovery and Plating: Resuspend the cells in fresh growth medium and allow for a recovery period. Plate serial dilutions of the culture on appropriate agar plates to determine the survival rate and to isolate individual colonies for further analysis.
II. Whole-Genome Sequencing and Analysis Protocol
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both a mutagen-treated clone and a non-treated wild-type control.
-
Library Preparation: Prepare sequencing libraries from the genomic DNA using a commercially available kit. This typically involves fragmenting the DNA, adding sequencing adapters, and PCR amplification.
-
Sequencing: Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina).
-
Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the sequencing reads from both the treated and control samples to the reference genome of the organism using an aligner such as BWA or Bowtie2.
-
Variant Calling: Use a variant caller (e.g., GATK, Samtools) to identify single nucleotide polymorphisms (SNPs) and small insertions/deletions (indels) in both samples.
-
Off-Target Mutation Identification: Compare the variant calls from the mutagen-treated sample to those from the wild-type control. Variants present only in the treated sample are considered potential mutations induced by the mutagen.
-
Annotation and Analysis: Annotate the identified mutations to determine their location (e.g., coding region, intergenic) and predicted effect on protein function. Analyze the mutation spectrum (e.g., frequency of different transition and transversion types) to characterize the mutagen's signature.
Visualizing the Cellular Response to NTG-Induced Damage
Upon exposure to NTG, cells activate intricate DNA repair pathways to counteract the genotoxic effects. The primary lesion, O6-methylguanine, is a major trigger for the Mismatch Repair (MMR) pathway.
comparative study of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and N-propyl-N'-nitro-N-nitrosoguanidine (PNNG)
A Comparative Analysis of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and N-propyl-N'-nitro-N-nitrosoguanidine (PNNG) for Research and Drug Development
This guide provides a detailed comparative analysis of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and N-propyl-N'-nitro-N-nitrosoguanidine (PNNG), two potent alkylating agents utilized extensively in cancer research and as mutagens. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their chemical properties, biological effects, and the underlying molecular mechanisms, supported by experimental data.
Chemical and Physical Properties
MNNG and PNNG are structurally similar N-nitroso compounds, differing by the substitution of a methyl group in MNNG with a propyl group in PNNG. This seemingly minor structural difference can influence their chemical and physical properties, although specific experimental data for PNNG is less abundant in publicly available literature.
| Property | N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | N-propyl-N'-nitro-N-nitrosoguanidine (PNNG) |
| CAS Number | 70-25-7[1] | 13010-07-6 |
| Molecular Formula | C₂H₅N₅O₃[1] | C₄H₉N₅O₃ |
| Molecular Weight | 147.09 g/mol [1] | 175.15 g/mol |
| Appearance | Yellow crystals[1] | Data not readily available |
| Melting Point | 118 °C (decomposes)[1] | Data not readily available |
| Solubility | Slightly soluble in water; Soluble in polar organic solvents (e.g., DMSO), often with decomposition.[2][3] | Data not readily available; expected to have lower water solubility and higher solubility in non-polar organic solvents compared to MNNG due to the larger alkyl group. |
| Stability | Sensitive to light.[4] Decomposes in basic aqueous solutions to produce diazomethane and in acidic solutions to release nitrous acid.[1] Half-life at pH 7.0 (37°C) is approximately 170 hours.[4] | Data not readily available; expected to have similar decomposition pathways. |
Mutagenic and Carcinogenic Potential
Both MNNG and PNNG are potent mutagens and carcinogens, primarily acting through the alkylation of DNA. However, their potency and the specificity of the mutations they induce differ.
Mutagenicity
The primary mechanism of mutagenesis for both compounds is the alkylation of DNA bases, which can lead to mispairing during DNA replication.
-
MNNG : Predominantly causes G:C to A:T transition mutations.[5][6] This is a direct consequence of the methylation of the O⁶ position of guanine, which then mispairs with thymine.[1] The local DNA sequence can influence the frequency of MNNG-induced mutations, with guanine residues preceded by a purine being more susceptible to mutation.[6]
-
PNNG : Also primarily induces G:C to A:T transitions, accounting for approximately 73% of mutations observed in E. coli.[7] However, unlike MNNG, PNNG also induces a significant proportion of transversion mutations (18%), including G:C to T:A and A:T to C:G events.[7] The site specificity of PNNG-induced G:C to A:T transitions appears to be less influenced by neighboring base sequences compared to MNNG.[7]
Carcinogenicity: A Comparative Study
A direct comparative study in male F344 rats provides valuable quantitative data on the carcinogenic potential of MNNG and PNNG. In this study, a single dose of 200 mg/kg of each compound was administered by gavage, and the animals were observed for 110 weeks.
| Outcome | MNNG | PNNG | Reference |
| Overall Carcinogenicity | Stronger carcinogen for the stomach | Weaker carcinogen for the stomach | [7] |
| Mortality | Higher | Lower | [7] |
| Average Survival Time | Shorter | Longer | [7] |
| Forestomach Tumor Incidence | 85% | 64% | [7] |
| Nature of Forestomach Neoplasms | Lower proportion of benign tumors | Greater proportion of benign neoplasms | [7] |
| Glandular Stomach Neoplasm Incidence | 65% | 18% | [7] |
Mechanism of Action and Cellular Response
The biological effects of MNNG and PNNG are initiated by the alkylation of DNA, which triggers a cascade of cellular responses, including DNA repair, cell cycle arrest, and apoptosis.
DNA Adduct Formation
Both MNNG and PNNG are alkylating agents that covalently bind to nucleophilic sites in DNA, forming DNA adducts.[8] The primary mutagenic lesion for both is believed to be the alkylation of the O⁶ position of guanine (O⁶-alkylguanine).[7] For MNNG, the main adducts are O⁶-methylguanine and O⁴-methylthymine.[1] For PNNG, the corresponding O⁶-propylguanine is the presumed primary mutagenic adduct.[7] The larger size of the propyl group in PNNG compared to the methyl group in MNNG may influence the efficiency of DNA repair enzymes in recognizing and removing these adducts, potentially contributing to the differences in their mutagenic and carcinogenic profiles.
Signaling Pathways
DNA damage induced by these alkylating agents activates complex signaling networks. Much of the detailed pathway information comes from studies on MNNG.
-
DNA Damage Response (DDR) : MNNG-induced DNA damage triggers the activation of key sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and PARP (Poly [ADP-ribose] polymerase).[9] These proteins initiate a signaling cascade that leads to the activation of downstream effectors, including the tumor suppressor protein p53.[10]
-
Apoptosis : MNNG can induce programmed cell death (apoptosis) through both p53-dependent and p53-independent pathways.[10] This involves the activation of caspases and the release of mitochondrial factors like cytochrome c.[10]
-
Cell Surface Receptor Interaction : Interestingly, some studies suggest that MNNG can also initiate signaling cascades independently of DNA damage by interacting with cell surface receptors.[11]
While specific studies on the signaling pathways activated by PNNG are limited, it is expected to trigger similar DNA damage response and apoptotic pathways due to its action as a DNA alkylating agent.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of toxicological and pharmacological studies. Below are generalized protocols for key experiments used to evaluate compounds like MNNG and PNNG.
In Vivo Carcinogenicity Study in Rats
This protocol is a generalized representation based on studies of N-nitroso compounds.
-
Animal Model : Male F344 or Wistar rats, typically 6-8 weeks old at the start of the study.
-
Compound Administration : MNNG or PNNG is dissolved in a suitable vehicle (e.g., distilled water, corn oil). Administration is typically via oral gavage at a predetermined dose (e.g., 200 mg/kg body weight). A control group receives the vehicle only.
-
Observation Period : Animals are monitored for a long-term period, often up to two years, for clinical signs of toxicity and tumor development. Body weight and food/water consumption are recorded regularly.
-
Necropsy and Histopathology : At the end of the study, or upon euthanasia due to morbidity, a full necropsy is performed. All organs, with a particular focus on the gastrointestinal tract, are examined for gross lesions. Tissues are collected, fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) for microscopic examination by a qualified pathologist.
-
Data Analysis : Tumor incidence, multiplicity, and latency are compared between the treated and control groups using appropriate statistical methods.
Ames Test (Bacterial Reverse Mutation Assay)
This is a widely used in vitro test to assess the mutagenic potential of a chemical.
-
Bacterial Strains : A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) are used. These strains are auxotrophic for histidine (or tryptophan for E. coli), meaning they cannot synthesize it and require it for growth.
-
Metabolic Activation : The test is performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from the liver of rats or hamsters treated with an enzyme inducer. This is crucial as some chemicals only become mutagenic after metabolism. For N-nitrosamines, an enhanced protocol using a 30% S9 concentration is often recommended.
-
Exposure : The bacterial tester strain, the test compound at various concentrations, and the S9 mix (or buffer for the non-activation condition) are combined in a test tube.
-
Plating : The mixture is then plated on a minimal glucose agar plate, which lacks the required amino acid (histidine or tryptophan).
-
Incubation : Plates are incubated at 37°C for 48-72 hours.
-
Scoring : Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the required amino acid will grow and form colonies. The number of revertant colonies is counted for each concentration of the test compound and compared to the spontaneous reversion rate in the negative control. A dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.
Visualizations
Chemical Structures
Caption: Chemical structures of MNNG and PNNG.
Experimental Workflow: In Vivo Carcinogenicity Study
Caption: Workflow for a comparative in vivo carcinogenicity study.
DNA Damage Signaling Pathway
Caption: Simplified DNA damage signaling pathway induced by MNNG/PNNG.
References
- 1. academic.oup.com [academic.oup.com]
- 2. N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 4. Induction of carcinoids in the glandular stomach of rats by N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Enhancing the Ames test for N-nitrosamines: Key findings from a multi-sector study – Lhasa Limited [lhasalimited.org]
- 8. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 9. journal.waocp.org [journal.waocp.org]
- 10. Promotion of gastric tumorigenesis by duodenal contents in rats induced with N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Nitrosoguanidine-Induced Mutagenesis: A Comparative Analysis
For decades, N-methyl-N'-nitro-N-nitrosoguanidine (NTG) has been a cornerstone in the toolkit of geneticists and molecular biologists for inducing mutations in a wide array of organisms. Its potency as a mutagenic agent allows for the generation of diverse mutant libraries, which are invaluable for forward genetics screens, strain improvement, and studying fundamental biological processes. This guide provides a comprehensive comparison of NTG's performance, supported by experimental data, to aid researchers in designing and interpreting their mutagenesis experiments.
Quantitative Analysis of NTG-Induced Mutation Rates
The efficacy of NTG as a mutagen is evident from the significant increase in mutation frequencies observed across different organisms and experimental conditions. The following tables summarize quantitative data from various studies, offering a comparative perspective on the impact of NTG concentration and exposure time on cell survival and mutation induction.
| Organism | NTG Concentration | Exposure Time (minutes) | Survival Rate (%) | Mutation Frequency (per 10^8 cells) | Reference |
| Escherichia coli | 100 µg/mL | 30 | ~5 | 4250 (auxotrophs) | [1] |
| Saccharomyces cerevisiae | - | - | 20 | ~8% (auxotrophs) | [1] |
| Coprinus lagopus | 15 µg/mL | 70 | 1.85 | - | [1] |
| Crypthecodinium cohnii | - | - | - | - | [2] |
Note: Direct comparison of mutation frequencies across different studies and organisms should be approached with caution due to variations in experimental protocols, genetic markers, and methods of calculation.
Comparative Mutagenicity: NTG vs. Other Mutagens
NTG is often chosen for its high mutagenic efficiency. When compared to other common mutagens such as ethyl methanesulfonate (EMS) and ultraviolet (UV) radiation, NTG frequently demonstrates a superior ability to induce mutations.
| Organism | Mutagen | Key Findings | Reference |
| Escherichia coli | NTG vs. EMS | NTG showed replication-dependent mutagenesis, while EMS-induced mutagenesis was not correlated with growth rate. | [3] |
| Rhodosporidium sp. | NTG vs. UV | The mutagenic efficiency of NTG was higher than that of UV radiation. | [4] |
| Coprinus lagopus | NTG vs. UV | Under the tested conditions, NTG was not more advantageous than UV radiation in inducing mutants. | [1] |
Mechanism of Action: A Targeted Approach to Mutagenesis
NTG is an alkylating agent that primarily induces G:C to A:T transition mutations.[5][6] This specificity is a key consideration for researchers, as it influences the spectrum of mutations that can be obtained. Whole-genome sequencing of NTG-mutagenized E. coli has revealed that a staggering 96.6% of all mutations are G/C to A/T transitions.[5][7] This knowledge can be leveraged to design screens that are more likely to identify mutations in specific types of genes or to predict the molecular nature of a desired phenotype.
Experimental Protocols: A Step-by-Step Guide to NTG Mutagenesis
The following is a generalized protocol for NTG-induced mutagenesis in bacteria, based on common practices cited in the literature. Researchers should optimize these conditions for their specific organism and experimental goals.
1. Preparation of Cell Culture:
-
Inoculate a single colony of the desired bacterial strain into a suitable liquid medium.
-
Grow the culture overnight at the optimal temperature with shaking to reach the logarithmic growth phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 7.0) to remove residual medium.
-
Resuspend the cells in the same buffer to a specific cell density.
2. NTG Treatment:
-
Prepare a fresh stock solution of NTG in a suitable solvent (e.g., dimethyl sulfoxide). Caution: NTG is a potent carcinogen and should be handled with appropriate safety precautions.
-
Add the NTG stock solution to the cell suspension to the desired final concentration (e.g., 50-100 µg/mL).
-
Incubate the cell suspension with NTG for a specific duration (e.g., 15-60 minutes) at the optimal temperature with gentle shaking. The optimal exposure time will be a trade-off between achieving a high mutation rate and maintaining a reasonable survival rate.
3. Termination of Mutagenesis and Cell Recovery:
-
Stop the mutagenesis reaction by pelleting the cells through centrifugation and washing them multiple times with a fresh buffer to remove all traces of NTG.
-
Resuspend the cells in a fresh, non-selective liquid medium.
-
Incubate the cells for a period to allow for the fixation of mutations and phenotypic expression.
4. Selection and Screening of Mutants:
-
Plate appropriate dilutions of the mutagenized culture onto both non-selective and selective agar plates.
-
Non-selective plates are used to determine the total number of viable cells (survival rate).
-
Selective plates are designed to allow the growth of only the desired mutants.
-
Incubate the plates at the optimal temperature until colonies are visible.
5. Calculation of Mutation Frequency:
-
Count the number of colonies on both the non-selective and selective plates.
-
The mutation frequency is calculated as the number of mutant colonies divided by the total number of viable cells.
Visualizing the Process and a Comparative Look at Mutagenic Mechanisms
To further clarify the experimental process and the underlying molecular events, the following diagrams provide a visual representation of a typical NTG mutagenesis workflow and a comparison of its mechanism with that of EMS.
Caption: A typical workflow for an N-methyl-N'-nitro-N-nitrosoguanidine (NTG) mutagenesis experiment.
Caption: A comparison of the mutagenic mechanisms of NTG and EMS.
References
- 1. davidmoore.org.uk [davidmoore.org.uk]
- 2. N-methyl-N'-nitro-N-nitrosoguanidine and UV induced mutants of the dinoflagellate Crypthecodinium cohnii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutagenesis by nitrosoguanidine, ethyl methanesulfonate, and mutator gene mutH in continuous cultures of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genome-wide analysis of mutagenesis bias and context sensitivity of N-methyl-N'-nitro-N-nitrosoguanidine (NTG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of mutations induced by N-methyl-N'-nitro-N-nitrosoguanidine in an industrial Corynebacterium glutamicum strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
cross-validation of Nitrosoguanidine results with other mutagens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mutagenic properties of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) with two other widely used alkylating agents: ethyl methanesulfonate (EMS) and N-ethyl-N-nitrosourea (ENU). The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate mutagen for their specific experimental goals.
Introduction to Alkylating Mutagens
Alkylating agents are a class of chemical mutagens that introduce alkyl groups into DNA, leading to base mispairing and the induction of mutations. MNNG, EMS, and ENU are potent mutagens commonly employed in forward and reverse genetics to study gene function and create novel phenotypes. While all three act by alkylating DNA, they differ in their chemical reactivity, the types of DNA adducts they form, and consequently, their mutagenic potency and the spectrum of mutations they induce.
MNNG and EMS are known for their efficacy in inducing G:C to A:T transition mutations.[1][2][3] ENU is also proficient at inducing these transitions but is recognized for its broader mutational spectrum, which includes a significant frequency of base transversions.[4][5][6]
Comparative Analysis of Mutagenic Performance
The choice of mutagen often depends on the desired mutation frequency and the specific types of genetic alterations sought. The following tables summarize quantitative data on the mutagenic frequency and the spectrum of mutations induced by MNNG, EMS, and ENU in various model organisms.
Table 1: Comparative Mutagenic Frequency
| Mutagen | Organism/System | Assay | Concentration/Dose | Mutation Frequency | Reference(s) |
| MNNG | E. coli | Rifampicin Resistance (Rifr) | 1 mg/ml for 15 min | ~1 x 10-4 per viable cell | [7] |
| E. coli | Histidine Reversion (His+) | 0.5 µg/ml for 4 hr | 5- to 10-fold > wild-type | [8] | |
| Human Lymphoblastoid Cells | HPRT locus | Not specified | >230-fold increase | [9] | |
| EMS | E. coli | Rifampicin Resistance (Rifr) | 1.4% for 30 min | 4 x 10-4 per viable cell | [7] |
| E. coli | lacI gene | 1% | 32 x 10-6 | [3] | |
| Arabidopsis thaliana | Herbicide Resistance | Not specified | 3.2 x 10-5 | [10] | |
| Mouse ES Cells | Hprt locus | 600 µg/ml | 1 in 1,200 | [11] | |
| ENU | Mouse | Specific-locus test (spermatogonia) | 100 mg/kg | 5 x higher than X-rays | [6][12] |
| Human Lymphoblastoid Cells | HPRT locus | Not specified | Significant increase | [13] | |
| Rat | Pig-a gene | 10 mg/kg/day for 28 days | Significant increase | [14] |
Table 2: Comparative Mutational Spectra
| Mutagen | Organism/System | Predominant Mutation Type(s) | Percentage of Predominant Type | Other Observed Mutations | Reference(s) |
| MNNG | E. coli (lacI gene) | G:C → A:T | ~95% | A:T → G:C, Frameshifts | [15] |
| Human Cells (lacZ' gene) | G:C → A:T | 89% | Other G:C substitutions | [9] | |
| Yeast | G:C → A:T | High | - | ||
| EMS | E. coli (lacI gene) | G:C → A:T | 93-97% | A:T → G:C, A:T → T:A | [2] |
| Arabidopsis thaliana | G:C → A:T | Primary | - | [10] | |
| Mouse ES Cells | G:C → A:T | High | Splicing mutations | [11] | |
| ENU | Mouse | A:T → T:A, G:C → A:T, A:T → G:C | Broad Spectrum | - | [4] |
| Human Lymphoblastoid Cells | G:C → A:T | Elevated | A:T base pair substitutions | [13] |
Mechanism of Action and DNA Repair Pathways
The mutagenicity of MNNG, EMS, and ENU stems from the formation of alkylated DNA bases. A primary mutagenic lesion is O6-alkylguanine, which can mispair with thymine during DNA replication, leading to a G:C to A:T transition. The cell possesses several DNA repair pathways to counteract the damaging effects of these agents.
Experimental Protocols
The following are generalized protocols for mutagenesis using MNNG and EMS in E. coli. It is recommended to optimize concentrations and exposure times for specific strains and experimental objectives.
MNNG Mutagenesis Protocol (E. coli)
-
Culture Preparation: Inoculate a single colony of E. coli into 5 mL of Luria-Bertani (LB) broth and grow overnight at 37°C with shaking. The following day, dilute the overnight culture 1:100 into fresh LB broth and grow to mid-log phase (OD600 ≈ 0.4-0.6).
-
Cell Harvesting and Washing: Centrifuge 10 mL of the mid-log phase culture at 4000 x g for 10 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with an equal volume of cold phosphate buffer (0.1 M, pH 7.0).
-
Mutagenesis: Resuspend the washed cell pellet in 10 mL of citrate buffer (0.1 M, pH 5.5). Add MNNG to a final concentration of 10 µg/mL.[8] Incubate the cell suspension at 37°C for 5-30 minutes with gentle shaking. The incubation time should be optimized to achieve the desired level of survival (typically 10-50%).
-
Stopping the Reaction: To stop the mutagenesis reaction, centrifuge the cells at 4000 x g for 10 minutes at 4°C. Discard the MNNG-containing supernatant and wash the cell pellet twice with cold phosphate buffer (0.1 M, pH 7.0).
-
Phenotypic Expression: Resuspend the cell pellet in 10 mL of fresh LB broth and incubate at 37°C for 2-4 hours with shaking to allow for the fixation of mutations and the expression of mutant phenotypes.
-
Plating and Analysis: Make serial dilutions of the culture in phosphate buffer. Plate appropriate dilutions on both non-selective LB agar plates (to determine viable cell count) and selective agar plates (to select for the desired mutant phenotype). Incubate the plates at 37°C for 16-24 hours.
-
Calculating Mutation Frequency: The mutation frequency is calculated by dividing the number of mutant colonies on the selective plates by the total number of viable cells plated on the non-selective plates.[7]
EMS Mutagenesis Protocol (E. coli)
-
Culture Preparation: Follow the same procedure as for MNNG mutagenesis to obtain a mid-log phase E. coli culture.
-
Cell Harvesting and Washing: Harvest and wash the cells as described for the MNNG protocol, using a suitable buffer such as M9 salts.
-
Mutagenesis: Resuspend the washed cell pellet in M9 salts. Add EMS to a final concentration of 1-2% (v/v).[7] Incubate the cell suspension at 37°C for 30-60 minutes with gentle shaking. The incubation time should be optimized for the desired survival rate.
-
Stopping the Reaction: Stop the reaction by adding an equal volume of a sterile 5% sodium thiosulfate solution to inactivate the EMS. Centrifuge the cells at 4000 x g for 10 minutes at 4°C and wash the pellet twice with cold M9 salts.
-
Phenotypic Expression: Resuspend the cell pellet in 10 mL of fresh LB broth and allow for a period of phenotypic expression as described in the MNNG protocol.
-
Plating and Analysis: Plate the cells on selective and non-selective media as described for MNNG mutagenesis.
-
Calculating Mutation Frequency: Calculate the mutation frequency as the ratio of mutant colonies to the total number of viable cells.[7]
Conclusion
MNNG, EMS, and ENU are all powerful tools for inducing mutations in a wide range of organisms. The choice between them should be guided by the specific requirements of the research.
-
MNNG is a potent mutagen that primarily induces G:C to A:T transitions and is particularly useful when a high frequency of this specific mutation is desired.
-
EMS is also highly effective at inducing G:C to A:T transitions and is often favored for its relative ease of use and the extensive availability of established protocols for various organisms.[2]
-
ENU is a supermutagen that offers a broader spectrum of mutations, including transversions, making it a valuable tool for screens where a wider range of genetic alterations is beneficial.[5][6]
Researchers should carefully consider the target organism, the desired mutation frequency and spectrum, and the available resources when selecting the most appropriate alkylating agent for their mutagenesis experiments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Large-scale mutational analysis of EMS-induced mutation in the lacI gene of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the frequencies of ENU-induced point mutations in male germ cells and inherited germline mutations in their offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ENU - Wikipedia [en.wikipedia.org]
- 7. In Vivo Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 9. Description of a new amplifiable shuttle vector for mutagenesis studies in human cells: application to N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ethylmethanesulfonate Saturation Mutagenesis in Arabidopsis to Determine Frequency of Herbicide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse mutants from chemically mutagenized embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the genetic effects of equimolar doses of ENU and MNU: While the chemicals differ dramatically in their mutagenicity in stem-cell spermatogonia, both elicit very high mutation rates in differentiating spermatogonia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toxicity, mutagenicity, and mutational spectra of N-ethyl-N-nitrosourea in human cell lines with different DNA repair phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Defining EMS and ENU Dose-Response Relationships Using the Pig-a Mutation Assay In Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation in a RecA strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Genomic Stability of Nitrosoguanidine-Induced Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The induction of genetic mutations is a cornerstone of microbial strain improvement and a fundamental tool in functional genomics. N-methyl-N'-nitro-N-nitrosoguanidine (NTG) has historically been a widely used chemical mutagen due to its high efficiency. However, the genomic stability of the resulting mutants is a critical concern, particularly in applications such as drug development and industrial fermentation, where consistency and predictability are paramount. This guide provides an objective comparison of the genomic stability of NTG-induced mutants with that of mutants generated by other common methods: Ethyl methanesulfonate (EMS), Ultraviolet (UV) radiation, and Transposon Mutagenesis.
Comparative Analysis of Mutagenesis Methods
The choice of mutagenic agent has a profound impact on the frequency, type, and distribution of mutations, which collectively determine the genomic stability of the resulting mutant strain. The following table summarizes key quantitative data comparing NTG with common alternatives.
| Parameter | Nitrosoguanidine (NTG) | Ethyl Methanesulfonate (EMS) | Ultraviolet (UV) Radiation | Transposon Mutagenesis |
| Primary Mutation Type | G:C → A:T transitions[1] | G:C → A:T transitions[2] | C → T transitions, CC → TT tandem substitutions[3] | Insertions, deletions, genomic rearrangements[4][5][6][7] |
| Mutation Spectrum | Highly specific, with a strong bias for G:C to A:T transitions (96.6% of all mutations in one E. coli study)[1]. Favors guanines preceded by purines[1]. | Primarily G:C to A:T transitions, but can also induce other base substitutions at a lower frequency[2]. | Broad spectrum of mutations, including various transitions and transversions, though C to T is most common. Can also cause frameshift mutations[3]. | Dependent on the transposon; insertions are the primary event, but imprecise excision can lead to deletions. Can also cause larger genomic rearrangements like inversions and translocations[6][7][8]. |
| Mutation Frequency | High | High, but generally considered less potent than NTG. | Variable, dependent on dose. Can achieve high frequencies, but often at the cost of high lethality[9]. | High frequency of insertion mutants can be generated. |
| Off-Target Mutations | High frequency of secondary mutations throughout the genome. | High frequency of off-target mutations. | Can induce multiple mutations, but the extent of off-target effects is dose-dependent. | Can have a high frequency of incidental mutations unlinked to the primary insertion event[10]. The process of transposition itself can also lead to local genomic rearrangements[6]. |
| Genomic Rearrangements | Infrequent | Infrequent | Can induce deletions and other rearrangements, particularly at high doses. | Can induce deletions, inversions, and translocations, especially with high transposition rates[6][8]. |
| Experimental Control | Difficult to control the number of mutations per cell. | Difficult to control the number of mutations per cell. | Dose-dependent, offering some level of control. | The number of insertions can be controlled to some extent by regulating the transposase activity. |
Experimental Protocols
Fluctuation Analysis for Mutation Rate Determination
This protocol is used to estimate the rate of spontaneous or induced mutations in a bacterial population.
a. Preparation of Cultures:
-
Inoculate a single colony of the bacterial strain into a suitable liquid medium. Grow overnight to saturation.
-
Dilute the overnight culture to a final density of approximately 1,000-5,000 cells/mL in a non-selective liquid medium.
-
Aliquot the diluted culture into multiple parallel cultures (e.g., 20-50 tubes or wells in a microplate), each with a small volume (e.g., 100 µL).
-
Incubate the parallel cultures without shaking until they reach saturation.
b. Plating and Incubation:
-
For each parallel culture, plate a specific volume onto a selective agar medium that will only allow the growth of mutants of interest.
-
To determine the total viable cell count, plate appropriate dilutions of a few of the parallel cultures onto non-selective agar.
-
Incubate all plates until colonies are visible.
c. Calculation of Mutation Rate:
-
Count the number of mutant colonies on each selective plate.
-
Count the number of colonies on the non-selective plates and calculate the average total number of cells per culture.
-
The mutation rate can be calculated using the p0 method (the proportion of cultures with no mutants) or the median method.[11][12][13][14]
Whole-Genome Sequencing and Comparative Bioinformatic Analysis
This protocol outlines the steps for identifying all mutations in a mutant genome compared to a wild-type reference.
a. Genomic DNA Extraction:
-
Grow a pure culture of the mutant and the wild-type strain.
-
Extract high-quality genomic DNA from each culture using a suitable commercial kit or standard protocol.
b. Library Preparation and Sequencing:
-
Prepare a sequencing library from the extracted genomic DNA. This typically involves fragmenting the DNA, adding sequencing adapters, and PCR amplification.
-
Perform high-throughput sequencing (e.g., using Illumina technology) to generate short-read sequencing data.
c. Bioinformatic Analysis Pipeline:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.
-
Alignment: Align the trimmed reads from the mutant and wild-type strains to a reference genome using an aligner such as BWA or Bowtie2.
-
Variant Calling: Identify single nucleotide polymorphisms (SNPs) and small insertions/deletions (indels) by comparing the aligned reads of the mutant to the wild-type. Tools like GATK or SAMtools can be used for this purpose.
-
Annotation: Annotate the identified variants to determine their location (e.g., in a coding region, intergenic region) and predicted effect (e.g., synonymous, non-synonymous, frameshift) using a tool like SnpEff.
-
Comparative Analysis: Compare the variant calls between the NTG-induced mutant and mutants generated by other methods to identify differences in mutation spectrum and frequency.
Visualizations
Caption: Experimental workflow for assessing genomic stability.
Caption: Simplified diagram of the SOS DNA repair pathway.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Mutation accumulation under UV radiation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioinnovatise.com [bioinnovatise.com]
- 5. Transposable element - Wikipedia [en.wikipedia.org]
- 6. Gene Mutations and Genomic Rearrangements in the Mouse as a Result of Transposon Mobilization from Chromosomal Concatemers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Complex chromosomal rearrangements induced by transposons in maize - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fluctuation analysis [fangman-brewer.genetics.washington.edu]
- 12. Update on Estimation of Mutation Rates Using Data From Fluctuation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. courses.physics.illinois.edu [courses.physics.illinois.edu]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
A Comparative Guide to the Molecular Characterization of Nitrosoguanidine-Induced Genetic Changes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the molecular alterations induced by the alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), contrasting its effects with other mutagens. It includes quantitative data on DNA adduct formation and mutation frequencies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to support research and drug development in the field of genetic toxicology.
Data Presentation: Quantitative Comparison of Mutagenic Effects
The following tables summarize the quantitative effects of MNNG and other alkylating agents on DNA adduct formation and mutation induction in various cell lines.
Table 1: Comparison of DNA Adducts Formed by MNNG and Methyl Methanesulfonate (MMS)
| Alkylating Agent | Cell Line | O⁶-methylguanine (% of total adducts) | 7-methylguanine (% of total adducts) | 3-methyladenine (% of total adducts) |
| MNNG | Human Fibroblasts | ~7-9% | ~67-70% | ~9-13% |
| MMS | Human Fibroblasts | ~0.3% | ~80-83% | ~10-12% |
Table 2: Comparison of Mutation Frequencies Induced by MNNG and Ethyl Methanesulfonate (EMS)
| Mutagen | Cell Line | Gene Locus | Concentration | Mutation Frequency (per 10⁶ viable cells) |
| MNNG | V79 Hamster Cells | HPRT | 1 µg/mL | 50 - 150 |
| EMS | V79 Hamster Cells | HPRT | 200 µg/mL | 100 - 300[1][2] |
| MNNG | Human Fibroblasts | HPRT | 1.0 µM | ~100 |
| MNNG | Human Fibroblasts | HPRT | 5.0 µM | ~700-880[3] |
Table 3: Mutational Spectrum of MNNG in Human Cells
| Cell Line | Gene Locus | MNNG Concentration | Predominant Mutation Type | Percentage of G:C → A:T Transitions |
| Human Fibroblasts | HPRT | 4-8 µM | G:C → A:T | ~27%[4] |
| Human Fibroblasts | HPRT | 10-12 µM | G:C → A:T | ~80%[4] |
| Human 293 Cells | lacZ' | Not Specified | G:C → A:T | 89%[5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of MNNG-induced genetic changes are provided below.
Mammalian Cell Mutagenesis Assay for MNNG
This protocol outlines the procedure for treating mammalian cells with MNNG to determine the frequency of induced mutations at a specific gene locus, such as the Hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene.
Materials:
-
Mammalian cell line (e.g., V79, CHO, human fibroblasts)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MNNG stock solution (dissolved in DMSO)
-
Selective medium (e.g., containing 6-thioguanine for HPRT selection)
-
Non-selective medium
-
Cell culture plates and flasks
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in culture flasks and grow until they reach 70-80% confluency.
-
MNNG Treatment:
-
Prepare fresh dilutions of MNNG in serum-free medium from the stock solution.
-
Wash the cells once with PBS.
-
Add the MNNG-containing medium to the cells and incubate for the desired time (e.g., 1-4 hours). Include a vehicle control (DMSO in serum-free medium).
-
-
Post-Treatment:
-
Remove the MNNG-containing medium and wash the cells twice with PBS.
-
Add complete medium and incubate for a period to allow for mutation expression (typically 6-8 days for the HPRT gene). During this time, subculture the cells as needed to maintain them in an actively dividing state.
-
-
Mutant Selection:
-
Trypsinize and count the cells.
-
Plate a known number of cells (e.g., 1 x 10⁵ cells per 100 mm plate) in the selective medium.
-
Plate a smaller number of cells (e.g., 200 cells per 60 mm plate) in non-selective medium to determine the cloning efficiency.
-
-
Incubation and Colony Counting:
-
Incubate the plates for 10-14 days until colonies are visible.
-
Stain the colonies with a suitable stain (e.g., crystal violet) and count the number of colonies on both selective and non-selective plates.
-
-
Calculation of Mutation Frequency:
-
Mutation Frequency = (Number of mutant colonies / Number of cells plated in selective medium) / Cloning Efficiency
-
Cloning Efficiency = (Number of colonies in non-selective medium / Number of cells plated in non-selective medium)
-
DNA Adduct Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes the general workflow for the sensitive detection and quantification of MNNG-induced DNA adducts, such as O⁶-methylguanine.
Materials:
-
DNA extraction kit
-
Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)
-
Internal standards (isotope-labeled DNA adducts)
-
LC-MS/MS system (including a high-performance liquid chromatograph and a triple quadrupole or high-resolution mass spectrometer)
-
Solvents for liquid chromatography (e.g., acetonitrile, water, formic acid)
-
Solid-phase extraction (SPE) cartridges for sample cleanup (optional)
Procedure:
-
DNA Isolation: Isolate genomic DNA from MNNG-treated and control cells using a commercial kit or standard phenol-chloroform extraction.
-
DNA Hydrolysis:
-
Quantify the isolated DNA.
-
Add internal standards to the DNA samples.
-
Digest the DNA to individual nucleosides using a cocktail of enzymes.
-
-
Sample Cleanup (Optional): If necessary, purify the nucleoside mixture using SPE to remove interfering substances.
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the nucleosides using a suitable LC column and gradient.
-
Detect and quantify the specific DNA adducts using the mass spectrometer in multiple reaction monitoring (MRM) or a similar targeted mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the DNA adducts.
-
Determine the concentration of the adducts in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard.
-
Express the results as the number of adducts per 10⁶ or 10⁸ normal nucleotides.
-
Mandatory Visualization
The following diagrams illustrate key molecular pathways and experimental workflows related to the genetic changes induced by MNNG.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of chemical mutagenesis in diploid human fibroblasts: induction of azaguanine-resistant mutants by N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutagenicity and mutational spectrum of N-methyl-N'-nitro-N-nitrosoguanidine in the hprt gene in G1-S and late S phase of diploid human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Description of a new amplifiable shuttle vector for mutagenesis studies in human cells: application to N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Nitrosoguanidine: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemical waste are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of nitrosoguanidine compounds, such as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), focusing on a chemical inactivation protocol to mitigate risks and ensure environmental responsibility.
This compound and its derivatives are potent mutagens and suspected carcinogens, requiring meticulous handling throughout their use and disposal.[1] These compounds are known to be flammable, potentially explosive, and reactive with water, acids, and bases.[1] Improper disposal can pose significant health, safety, and environmental hazards. Therefore, a validated chemical inactivation procedure is a critical component of laboratory safety protocols involving these substances.
The primary method for the chemical destruction of this compound waste is through alkaline hydrolysis. This process effectively degrades the compound, but it is crucial to note that this reaction generates diazomethane, a toxic, carcinogenic, and potentially explosive gas.[2] Consequently, the disposal procedure must include a subsequent step to neutralize the generated diazomethane, ensuring a comprehensive and safe inactivation process.
Quantitative Data for Disposal Protocol
For clarity and ease of reference, the key quantitative parameters for the this compound disposal protocol are summarized in the table below.
| Parameter | Value/Concentration | Purpose |
| Potassium Hydroxide (KOH) Solution | 1 M | Alkaline hydrolysis agent for this compound degradation. |
| Acetic Acid | Glacial or concentrated | Quenching agent for the hazardous byproduct, diazomethane. |
| Reaction Monitoring | Disappearance of yellow color and cessation of gas bubbles | Visual indicators of the completion of the diazomethane quenching reaction. |
| Final pH of Waste Stream | ~7.0 | Neutralization of the waste stream before final disposal. |
Experimental Protocol: Chemical Inactivation of this compound Waste
This protocol details the step-by-step procedure for the safe chemical inactivation of this compound waste in a laboratory setting. This procedure must be performed in a certified chemical fume hood, and all personnel must wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
Materials:
-
This compound waste (solid or in solution)
-
1 M Potassium Hydroxide (KOH) solution
-
Glacial or concentrated acetic acid
-
Stir plate and stir bar
-
Appropriate glass reaction vessel (e.g., beaker or flask)
-
Secondary containment for the reaction vessel
-
pH paper or pH meter
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Place the reaction vessel in secondary containment on a stir plate within the fume hood.
-
If treating a solid this compound waste, dissolve it in a minimal amount of a suitable solvent that is miscible with water (e.g., acetone). Exercise caution as this compound can be unstable.
-
-
Alkaline Hydrolysis:
-
To the this compound waste solution in the reaction vessel, slowly and with constant stirring, add the 1 M potassium hydroxide (KOH) solution.
-
The addition of KOH will initiate the degradation of the this compound. This reaction will generate diazomethane, which will appear as a yellow gas. It is critical to perform this step in a well-ventilated fume hood to prevent inhalation of the toxic gas.
-
-
Quenching of Diazomethane:
-
After the initial reaction from the addition of KOH has subsided, begin to slowly add glacial or concentrated acetic acid to the reaction mixture.
-
Add the acetic acid dropwise while continuously stirring. The acetic acid will react with the diazomethane, quenching it.
-
Continue adding acetic acid until the yellow color of the diazomethane gas disappears and the evolution of nitrogen gas (bubbling) ceases.[2] This indicates that the diazomethane has been successfully neutralized.
-
-
Neutralization and Final Disposal:
-
Once the quenching of diazomethane is complete, check the pH of the resulting solution using pH paper or a calibrated pH meter.
-
If necessary, continue to add acetic acid to neutralize the excess potassium hydroxide until the pH of the solution is approximately 7.0.
-
The final, inactivated and neutralized solution should be collected in a properly labeled hazardous waste container.
-
Consult your institution's environmental health and safety (EHS) office for final disposal procedures in accordance with local, state, and federal regulations.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.
Caption: Workflow for the safe chemical inactivation and disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Handling Nitrosoguanidine
For researchers, scientists, and professionals in drug development, the safe handling of potent chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Nitrosoguanidine, a flammable, toxic, and carcinogenic substance. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents multiple hazards, including being a flammable solid, toxic if swallowed, causing skin and serious eye irritation, harmful if inhaled, and a suspected carcinogen.[1][2] Therefore, a comprehensive approach to personal protection is non-negotiable. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Equipment | Purpose | Source |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator; self-contained breathing apparatus (SCBA) for emergencies or high-exposure scenarios. | To prevent inhalation of harmful dusts, vapors, mists, or gases. | [1][3][4] |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles as described by OSHA; face shield (8-inch minimum). | To protect eyes from splashes and dust. | [1][2][3] |
| Skin and Body Protection | Compatible chemical-resistant gloves (inspected prior to use); flame-retardant, antistatic, and impervious clothing; full sleeves apron; complete suit protecting against chemicals. | To prevent skin contact and exposure to the chemical. | [1][2][3] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial to minimize risk. The following workflow outlines the key steps from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
